Product packaging for 4-amino-N-pyridin-4-ylbenzenesulfonamide(Cat. No.:CAS No. 67638-39-5)

4-amino-N-pyridin-4-ylbenzenesulfonamide

Cat. No.: B1309513
CAS No.: 67638-39-5
M. Wt: 249.29 g/mol
InChI Key: JVTKXNSEIZHSHD-UHFFFAOYSA-N
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Description

4-Amino-N-pyridin-4-ylbenzenesulfonamide (CAS 67638-39-5) is a high-purity benzenesulfonamide research compound with a molecular formula of C11H11N3O2S and a molecular weight of 249.29 g/mol . This chemical features a benzenesulfonamide scaffold, a privileged structure in medicinal chemistry known for its versatility in binding to multiple biological targets . The integration of a pyridin-4-yl group introduces distinct electronic properties and hydrogen bonding capabilities, making this molecule a valuable building block for developing novel therapeutic agents and conducting structure-activity relationship (SAR) studies . The benzenesulfonamide core is historically significant and is found in agents with diverse pharmacological activities, including antimicrobial, anticancer, diuretic, and anticonvulsant applications . As a research compound, this compound serves as a key synthetic intermediate for creating more complex molecules. Its structural analogs, particularly metal complexes, have demonstrated enhanced biological activities. Recent research on a nickel complex of a similar sulfonamide ligand showed significantly improved antibacterial activity against gram-positive and gram-negative bacteria, as well as promising anticancer cytotoxicity against human lung cancer cell lines (A549) compared to the unmodified ligand . These studies indicate that the core sulfonamide structure can be leveraged to develop more effective therapeutic agents with lower toxicity . This product is intended for research purposes as a chemical precursor or biological probe. It is supplied with a typical purity of 95% or higher . Attention: This product is for Research Use Only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2S B1309513 4-amino-N-pyridin-4-ylbenzenesulfonamide CAS No. 67638-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-pyridin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTKXNSEIZHSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406491
Record name SBB055350
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67638-39-5
Record name SBB055350
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and experimental data specifically pertaining to 4-amino-N-pyridin-4-ylbenzenesulfonamide are limited. Much of the available research on aminopyridinyl benzenesulfonamides focuses on its structural isomer, 4-amino-N-pyridin-2-ylbenzenesulfonamide, commonly known as Sulfapyridine. This guide provides the available information on this compound and draws comparisons with the well-characterized Sulfapyridine to offer a comprehensive overview.

Introduction

This compound is a chemical compound belonging to the sulfonamide class of drugs. Sulfonamides are synthetic antimicrobial agents that inhibit the growth and multiplication of bacteria but do not kill them. They are structural analogs of para-aminobenzoic acid (PABA). While the 2-pyridyl isomer, Sulfapyridine, has a history of clinical use, the 4-pyridyl isomer is primarily a subject of research interest. This guide summarizes the known properties, proposed synthesis, and likely mechanism of action of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information and provides data for the well-studied isomer, Sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), for comparison.

PropertyThis compound4-amino-N-pyridin-2-ylbenzenesulfonamide (Sulfapyridine)
CAS Number 3336-11-6144-83-2
Molecular Formula C₁₁H₁₁N₃O₂SC₁₁H₁₁N₃O₂S
Molecular Weight 249.29 g/mol 249.29 g/mol
Appearance Not reportedWhite or yellowish-white crystalline powder[1]
Melting Point Not reported190-193 °C[1]
Solubility Not reportedSlightly soluble in water, soluble in acetone and ethanol
pKa Not reported8.4[1]

Mechanism of Action

While specific studies on the mechanism of action of this compound are not available, it is presumed to act in a manner consistent with other sulfonamides. The primary mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3]

DHPS is a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid, thereby halting bacterial growth and replication.[2][3]

Mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid; instead, they obtain it from their diet. This selective toxicity makes sulfonamides effective antimicrobial agents.

Signaling Pathway: Folic Acid Synthesis Inhibition

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids

Mechanism of action of sulfonamides.

Experimental Protocols

Proposed Synthesis of this compound
  • Sulfonylation: Reaction of a protected aminobenzenesulfonyl chloride with 4-aminopyridine.

  • Deprotection: Removal of the protecting group from the amino group.

Step 1: Synthesis of N-(4-acetylaminophenylsulfonyl)-4-aminopyridine

  • Materials: 4-Acetylaminobenzenesulfonyl chloride, 4-aminopyridine, pyridine (as a solvent and base).

  • Procedure:

    • Dissolve 4-aminopyridine in an excess of pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the solution in an ice bath.

    • Slowly add 4-acetylaminobenzenesulfonyl chloride portion-wise to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and pour it into a beaker of ice water to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound (Deprotection)

  • Materials: N-(4-acetylaminophenylsulfonyl)-4-aminopyridine, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Suspend the crude N-(4-acetylaminophenylsulfonyl)-4-aminopyridine in dilute hydrochloric acid.

    • Heat the mixture under reflux until the solid dissolves, indicating the hydrolysis of the acetyl group.

    • Cool the solution and neutralize it with a solution of sodium hydroxide to precipitate the free amine.

    • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Experimental Workflow: Proposed Synthesis

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Deprotection A 4-Acetylaminobenzenesulfonyl chloride B 4-Aminopyridine Reaction1 Reaction Mixture A->Reaction1 C Pyridine B->Reaction1 C->Reaction1 Solvent/Base D N-(4-acetylaminophenylsulfonyl) -4-aminopyridine Reaction1->D Reflux E N-(4-acetylaminophenylsulfonyl) -4-aminopyridine F HCl (aq) Reaction2 Reaction Mixture E->Reaction2 F->Reaction2 Acid Hydrolysis G This compound Reaction2->G Neutralization

Proposed synthesis workflow.

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are not well-documented. However, based on its structural similarity to other sulfonamides, it is expected to possess antibacterial properties. The position of the nitrogen atom in the pyridine ring can influence the compound's physicochemical properties, such as its pKa and solubility, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and overall biological activity.

Further research would be necessary to determine the specific spectrum of activity, potency, and potential therapeutic applications of this particular isomer.

Conclusion

This compound is a sulfonamide compound of research interest. While a comprehensive body of experimental data for this specific isomer is currently lacking in the public domain, its properties and biological activity can be inferred from the well-understood chemistry of the sulfonamide class and by comparison with its well-studied isomer, Sulfapyridine. The proposed synthesis provides a viable route for obtaining this compound for further investigation. Future studies are needed to fully elucidate its pharmacological profile and potential as a therapeutic agent.

References

In-depth Technical Guide: 4-amino-N-pyridin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of 4-amino-N-pyridin-4-ylbenzenesulfonamide, including its nomenclature and a comparative analysis with its isomers. Due to the limited availability of specific data for the title compound, this guide leverages information on the closely related and extensively studied isomer, sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), to provide relevant context for researchers, scientists, and drug development professionals.

Nomenclature and Synonyms

The systematic IUPAC name for the compound of interest is 4-amino-N-(pyridin-4-yl)benzenesulfonamide .

A thorough search of chemical literature and databases reveals a notable scarcity of information for this specific positional isomer. As such, there are no widely recognized common names or synonyms for this compound.

In contrast, its well-known isomer, where the substitution is at the 2-position of the pyridine ring, is named 4-amino-N-(pyridin-2-yl)benzenesulfonamide and is commonly known as Sulfapyridine [1][2]. Another isomer, 4-amino-N-pyridin-3-ylbenzenesulfonamide , is also documented[3].

Physicochemical and Pharmacokinetic Data

There is a lack of published quantitative data for this compound. However, for comparative purposes, the properties of Sulfapyridine (the 2-yl isomer) are presented below. These values provide an expected range for related sulfonamide compounds.

PropertySulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide)Reference
Molecular Formula C₁₁H₁₁N₃O₂S[4]
Molecular Weight 249.29 g/mol [1]
Melting Point 191 to 193 °C (376 to 379 °F)
Solubility Very slightly soluble in water
Protein Binding Approximately 50% bound to plasma proteins[4]
Metabolism Hepatic[4]
Route of Elimination Renal
Half-life 6-14 hours[4]

Synthesis and Experimental Protocols

A common synthetic pathway involves the reaction of a substituted aminopyridine with a benzenesulfonyl chloride derivative. For the synthesis of sulfapyridine, this typically involves the reaction of 2-aminopyridine with para-acetylaminobenzenesulfonyl chloride, followed by hydrolysis of the acetyl group.

A patent describes a method for synthesizing sulfasalazine from 2-aminopyridine, which includes the synthesis of sulfapyridine as an intermediate. The process involves:

  • A sulfamation reaction between 2-aminopyridine and para-acetylaminobenzene sulfonyl chloride.

  • Hydrolysis of the resulting compound to yield sulfapyridine[5].

Another patent details a preparation method for sulfasalazine starting from sulfapyridine, which involves a diazotization reaction followed by a coupling reaction[4].

The following diagram illustrates a generalized workflow for the synthesis of this class of compounds.

General_Synthesis_Workflow Aminopyridine Aminopyridine Reaction Condensation Reaction Aminopyridine->Reaction Benzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction Intermediate N-Acetyl Intermediate Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product 4-amino-N-pyridin-ylbenzenesulfonamide Hydrolysis->Final_Product

A generalized synthetic workflow for N-pyridinylbenzenesulfonamides.

Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not available. However, based on its structural similarity to other sulfonamides, it is predicted to have antimicrobial properties.

The mechanism of action for sulfonamides, such as sulfapyridine, is well-established. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA) and some amino acids. By inhibiting folic acid synthesis, sulfonamides halt bacterial growth and reproduction (bacteriostatic effect)[4].

The following diagram illustrates the signaling pathway inhibited by sulfonamides.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides Sulfonamides (e.g., Sulfapyridine) Sulfonamides->DHPS Inhibits

The mechanism of action of sulfonamide antibiotics.

Conclusion

While this compound is a structurally defined compound, there is a significant lack of publicly available data regarding its synthesis, properties, and biological activity. Researchers interested in this specific isomer may need to undertake de novo synthesis and characterization. The information provided on the well-documented isomer, sulfapyridine, serves as a valuable reference point for predicting the general characteristics and potential biological activity of this class of compounds. Further research is warranted to explore the potential of this compound and to delineate its pharmacological profile in comparison to its isomers.

References

Technical Brief: The Elusive 4-amino-N-pyridin-4-ylbenzenesulfonamide and its Characterized Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical entity 4-amino-N-pyridin-4-ylbenzenesulfonamide. Extensive database searches have revealed a significant challenge in identifying a specific CAS number for this particular positional isomer. This suggests that this compound is not a widely synthesized or commercially available compound. However, comprehensive data is available for its closely related and pharmaceutically significant isomers: 4-amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine) and 4-amino-N-(pyridin-3-yl)benzenesulfonamide. This document provides a detailed overview of the available technical data for these isomers to serve as a valuable resource for researchers in the field.

Physicochemical Properties of Characterized Isomers

The structural difference of the nitrogen position within the pyridine ring significantly influences the physicochemical properties of these sulfonamides. A summary of key quantitative data is presented below.

Property4-amino-N-(pyridin-2-yl)benzenesulfonamide4-amino-N-(pyridin-3-yl)benzenesulfonamide
CAS Number 144-83-2[1][2]599-81-5[3]
Molecular Formula C₁₁H₁₁N₃O₂S[2]C₁₁H₁₁N₃O₂S[3]
Molecular Weight 249.29 g/mol [3]249.293 g/mol [3]
XLogP3 Not Available1.3[3]
Hydrogen Bond Donor Count Not Available2[3]
Hydrogen Bond Acceptor Count Not Available5[3]
Rotatable Bond Count Not Available3[3]

Experimental Protocols: Synthesis of Sulfonamide Isomers

The synthesis of N-substituted arylsulfonamides typically involves the reaction of an arylsulfonyl chloride with the corresponding amine. While a specific protocol for the 4-pyridinyl isomer is not available, the general synthetic pathway can be inferred from related syntheses.

General Synthesis of N-Pyridinylbenzenesulfonamides

A common method for the synthesis of these compounds involves the reaction of 4-acetylaminobenzenesulfonyl chloride with the appropriate aminopyridine isomer in a suitable solvent, often pyridine, followed by the hydrolysis of the acetyl group to yield the final amino compound.

Logical Workflow for Synthesis:

G cluster_reactants Starting Materials cluster_reaction Reaction Step 1: Sulfonamide Formation cluster_intermediate Intermediate Product cluster_hydrolysis Reaction Step 2: Hydrolysis cluster_product Final Product 4-acetylaminobenzenesulfonyl_chloride 4-Acetylaminobenzenesulfonyl Chloride reaction_step_1 Reaction in Pyridine 4-acetylaminobenzenesulfonyl_chloride->reaction_step_1 aminopyridine_isomer Aminopyridine Isomer (2-amino, 3-amino, or 4-aminopyridine) aminopyridine_isomer->reaction_step_1 acetylated_intermediate N-acetyl-4-amino-N-(pyridinyl) benzenesulfonamide reaction_step_1->acetylated_intermediate hydrolysis_step Acid or Base Hydrolysis acetylated_intermediate->hydrolysis_step final_product 4-amino-N-(pyridinyl) benzenesulfonamide hydrolysis_step->final_product

Caption: General synthetic workflow for N-pyridinylbenzenesulfonamides.

Biological Activity and Signaling Pathways

Sulfonamides, as a class of compounds, are well-known for their antimicrobial activity. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. The inhibition of this pathway disrupts the production of essential nucleic acids and amino acids, leading to bacteriostasis.

Simplified Folate Synthesis Inhibition Pathway:

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamides Sulfonamides (e.g., Sulfapyridine) Sulfonamides->DHPS Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine

Caption: Mechanism of action of sulfonamides via inhibition of the folate pathway.

Conclusion

While the specific compound this compound remains elusive in the chemical literature and databases, a wealth of information exists for its 2- and 3-pyridinyl isomers. The data and experimental frameworks provided herein for these characterized isomers offer a solid foundation for researchers interested in the synthesis, properties, and biological activities of this class of sulfonamides. Further research into the synthesis and characterization of the 4-pyridinyl isomer could provide valuable insights into the structure-activity relationships of these important pharmaceutical compounds.

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Development of Sulfapyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery of sulfapyridine, a pioneering sulfonamide antibiotic, and its derivatives. We delve into the historical context of its development, detailing the key scientific breakthroughs that heralded a new age in the fight against bacterial infections. This document offers an in-depth exploration of the chemical synthesis, mechanism of action, and biological activity of these compounds. Detailed experimental protocols, quantitative efficacy and toxicity data, and graphical representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: A Landmark in Medical History

The discovery of sulfapyridine in the late 1930s marked a pivotal moment in medicine, offering the first effective chemotherapeutic agent against a wide range of bacterial infections, most notably pneumococcal pneumonia. Prior to its introduction, the medical community had limited options to combat systemic bacterial diseases, with mortality rates for conditions like pneumonia being alarmingly high. This guide revisits the critical experiments and scientific insights that led to the development of sulfapyridine and its subsequent derivatives, which laid the groundwork for the modern antibiotic era.

The Discovery and Development of Sulfapyridine

Sulfapyridine was first synthesized in 1937 by a team of researchers at the British chemical and pharmaceutical company May & Baker Ltd. This discovery was a direct result of a systematic investigation into the derivatives of sulfanilamide, which itself had been identified as the active metabolite of the antibacterial dye Prontosil.

Key Contributors and Timeline

The development of sulfapyridine was a collaborative effort. The initial synthesis was achieved by Lionel Whitby, whose work built upon the foundational research of Gerhard Domagk with Prontosil. This breakthrough was followed by crucial clinical trials that established the drug's efficacy and safety profile.

Experimental Workflow of Sulfapyridine Discovery

The path from initial concept to a clinically viable drug involved a structured workflow, encompassing synthesis, preclinical evaluation, and clinical trials.

Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials A Identify Sulfanilamide as active moiety of Prontosil B Synthesize Analogs: Modify R-group on Sulfonamide Nitrogen A->B C Synthesis of Sulfapyridine B->C D In vitro screening (Antibacterial Activity) C->D E In vivo animal models (Pneumococcal infections) D->E F Toxicology Studies E->F G Phase I: Safety in healthy volunteers F->G H Phase II: Efficacy in patients with pneumonia G->H I Phase III: Large-scale efficacy and safety confirmation H->I J J I->J Regulatory Approval & Widespread Use

Figure 1: Experimental workflow of sulfapyridine discovery.

Chemical Synthesis of Sulfapyridine and Derivatives

The synthesis of sulfapyridine and its derivatives involves well-established organic chemistry principles. Below are detailed protocols for the synthesis of sulfapyridine and a key derivative, sulfasalazine.

Experimental Protocol: Synthesis of Sulfapyridine

This protocol describes the synthesis of sulfapyridine from 2-aminopyridine and p-acetylaminobenzenesulfonyl chloride.[1]

Materials:

  • 2-Aminopyridine

  • p-Acetylaminobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in a mixture of anhydrous pyridine and anhydrous acetone.

  • Addition of Sulfonyl Chloride: Slowly add p-acetylaminobenzenesulfonyl chloride to the solution while stirring. The reaction is exothermic, and the temperature should be monitored.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

  • Hydrolysis: Cool the reaction mixture and then add a solution of sodium hydroxide to hydrolyze the acetyl protecting group.

  • Precipitation: Acidify the mixture with hydrochloric acid to precipitate the crude sulfapyridine.

  • Purification: Filter the crude product and wash with cold water. Recrystallize the solid from aqueous ethanol to obtain pure sulfapyridine.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Synthesis of Sulfasalazine

Sulfasalazine is a derivative of sulfapyridine used in the treatment of inflammatory bowel disease. It is synthesized via a diazotization-coupling reaction.[2][3]

Materials:

  • Sulfapyridine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: Dissolve sulfapyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: Slowly add a chilled aqueous solution of sodium nitrite to the sulfapyridine solution while maintaining the low temperature. This reaction forms the diazonium salt of sulfapyridine.

  • Coupling Reaction: In a separate vessel, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the alkaline salicylic acid solution. An azo-coupling reaction occurs, resulting in the formation of sulfasalazine as a colored precipitate.

  • Purification: Filter the crude sulfasalazine and wash thoroughly with water. The product can be further purified by recrystallization.

  • Characterization: Analyze the final product using appropriate analytical techniques to confirm its structure and purity.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including sulfapyridine, exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet.

The Folic Acid Synthesis Pathway

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting this pathway, sulfonamides prevent bacterial replication.

Folate_Pathway cluster_inhibition Site of Sulfonamide Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate Sulfapyridine Sulfapyridine Sulfapyridine->DHPS Competitive Inhibition

Figure 2: Mechanism of action of sulfapyridine.

Quantitative Biological Data

The efficacy and safety of sulfapyridine and its derivatives have been quantified in numerous studies. The following tables summarize key quantitative data.

Antibacterial Activity of Sulfapyridine

The antibacterial potency of sulfapyridine is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

BacteriumMIC (µg/mL) RangeReference
Yersinia enterocolitica3.1 - 25[6][7]
Salmonella spp.25 - 100[6][7]
Escherichia coli (susceptible)25[5]
Escherichia coli (resistant)>1600[5]
Campylobacter jejuni/coli200 - 800[5]
Staphylococcus aureus (MRSA/VRSA)64 - 512[8]
Enzyme Inhibition by Sulfapyridine

The inhibitory activity of sulfapyridine against its target enzyme, DHPS, is quantified by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

EnzymeIC₅₀ (µM)Reference
Pneumocystis carinii Dihydropteroate Synthetase (DHPS)0.18[5][6]
Clinical Efficacy of Sulfapyridine in Pneumonia

Early clinical trials of sulfapyridine demonstrated a significant reduction in mortality from pneumococcal pneumonia.

Study GroupMortality RateEfficacy OutcomeReference
Pre-sulfapyridine era (Control)~25-30%-Historical Data
Sulfapyridine Treatment~7-8%Significant reduction in mortalityHistorical Clinical Data
Adverse Effects of Sulfapyridine

While effective, sulfapyridine is associated with a range of adverse effects. The incidence of these effects has been documented in clinical use.[9][10]

Adverse EffectIncidenceSeverityNotes
Nausea and VomitingCommonMild to ModerateDose-related
HeadacheCommonMild to Moderate-
Skin RashesUncommonMild to SevereCan be a sign of hypersensitivity
CrystalluriaCan occurModerate to SevereRisk of kidney damage
Hematological Disorders (e.g., Agranulocytosis)RareSeverePotentially life-threatening
Hypersensitivity ReactionsVariesMild to SevereCan include fever and rash

Derivatives of Sulfapyridine and Their Applications

The core structure of sulfapyridine has been modified to develop derivatives with improved properties or different therapeutic applications.

  • Sulfasalazine: As detailed earlier, this is a prodrug of sulfapyridine and 5-aminosalicylic acid, designed to deliver the active moieties to the colon for the treatment of inflammatory bowel disease.

  • Other Derivatives: Research has explored the synthesis of various other sulfapyridine derivatives, including Schiff bases and metal complexes, to enhance their antimicrobial or other biological activities.[11] These studies often report improved efficacy against various bacterial and fungal strains compared to the parent compound.

Conclusion

The discovery of sulfapyridine was a watershed moment in the history of medicine, providing a powerful new tool against bacterial infections and paving the way for the development of a vast arsenal of antimicrobial agents. This technical guide has provided a detailed overview of the key aspects of sulfapyridine and its derivatives, from their synthesis and mechanism of action to their clinical efficacy and safety profiles. The experimental protocols, quantitative data, and graphical representations presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the ongoing battle against infectious diseases.

References

pharmacological profile of 4-amino-N-pyridin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine)

Introduction

This compound, more commonly known as Sulfapyridine, is a sulfonamide antibiotic with a rich history in the management of bacterial infections and specific inflammatory conditions.[1] While its systemic antibacterial use has largely been superseded by newer agents with more favorable safety profiles, Sulfapyridine remains a valuable therapeutic option for certain dermatological diseases, most notably dermatitis herpetiformis.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of Sulfapyridine, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetics, pharmacodynamics, and relevant clinical applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name 4-amino-N-pyridin-2-ylbenzenesulfonamide
CAS Number 144-83-2
Molecular Formula C₁₁H₁₁N₃O₂S
Molecular Weight 249.29 g/mol [4]
Appearance White or yellowish-white crystalline powder[4]
Solubility Sparingly soluble in water[5]
pKa 8.4[5]

Pharmacodynamics

Mechanism of Action

Sulfapyridine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet.[8] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. By structurally mimicking PABA, Sulfapyridine binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid (DHF), a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for bacterial DNA synthesis and replication.[7][8]

The anti-inflammatory effects of Sulfapyridine, particularly in neutrophilic dermatoses like dermatitis herpetiformis, are less well understood but are thought to be independent of its antibacterial properties.[2][9] It is proposed that Sulfapyridine may modulate neutrophil function and chemotaxis.[2]

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition GTP GTP DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate GTP->DHPP GTP Cyclohydrolase I / Dihydroneopterin Aldolase / HPPA Pyrophosphokinase Dihydropteroate 7,8-Dihydropteroate DHPP->Dihydropteroate Dihydropteroate Synthase (DHPS) DHPS_Enzyme Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate PABA->DHPS_Enzyme Substrate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Purines, Thymidine, Amino Acids THF->Nucleotides One-carbon transfer DNA Bacterial DNA Replication Nucleotides->DNA Sulfapyridine Sulfapyridine Sulfapyridine->DHPS_Enzyme Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by Sulfapyridine.

Antimicrobial Activity

Sulfapyridine demonstrates activity against a range of Gram-positive and some Gram-negative bacteria. However, the emergence of resistance has limited its clinical utility for treating infections.

OrganismMIC Range (µg/mL)Reference
Yersinia enterocolitica3.1 - 25[5][10][11]
Salmonella spp.25 - 100[5][10][11]
Escherichia coli25 (susceptible strains) to >1600 (resistant strains)[10]
Shigella spp.>1600 (resistant)[10]
Campylobacter jejuni/coli200 - 800[10]
Staphylococcus aureusMIC₅₀: 40, MIC₉₀: >512 (for some clinical isolates)[12]
Streptococcus pyogenes>512 (for some resistant clinical isolates)[13]
Enzyme Inhibition
EnzymeOrganismInhibitionValueReference
Dihydropteroate Synthase (DHPS)Pneumocystis cariniiIC₅₀0.18 µM[5][10][11]

Pharmacokinetics

The pharmacokinetics of Sulfapyridine are significantly influenced by the acetylator phenotype of an individual, which is genetically determined.[3] Metabolism primarily occurs in the liver via acetylation and hydroxylation, followed by glucuronidation.[10]

Absorption, Distribution, Metabolism, and Excretion (ADME)
ParameterValue (Fast Acetylators)Value (Slow Acetylators)Reference
Bioavailability ~60-80% (from Sulfasalazine)~60-80% (from Sulfasalazine)[4]
Time to Peak Plasma Concentration (Tmax) ~14 hours (from uncoated Sulfasalazine)~20 hours (from enteric-coated Sulfasalazine)[14]
Protein Binding ~50%~50%[5]
Metabolism Extensive hepatic acetylation and hydroxylationSlower hepatic acetylation, more pronounced hydroxylation[5][10]
Elimination Half-life (t₁/₂) ~4.5 - 6 hours~9 - 14 hours[4][5]
Renal Clearance 16 - 80 mL/min16 - 80 mL/min[5]
Urinary Excretion (as % of dose) ~7% (unchanged), ~17% (N⁴-acetylsulfapyridine)~22% (unchanged and N⁴-acetylsulfapyridine combined)[5]

Clinical Efficacy

Dermatitis Herpetiformis

Sulfapyridine is an effective second-line treatment for dermatitis herpetiformis in patients who are intolerant to dapsone.[2][3] It provides rapid relief from the intense pruritus and skin lesions characteristic of the disease.[15]

Study TypePatient PopulationInterventionKey FindingsReference
Prospective StudyPatients with dermatitis herpetiformisSulfapyridine or dapsone, with or without a gluten-free dietDaily medication requirements were reduced with a gluten-free diet.[16]
Case SeriesDapsone-intolerant patients with dermatitis herpetiformisSulfasalazine (metabolized to Sulfapyridine)Rapid clinical response observed.[17][18]

Dosage for adults with dermatitis herpetiformis is typically initiated at 250 mg to 1 g four times daily until clinical improvement is observed, after which the dose is tapered.[19]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Materials:

  • Recombinant DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of Sulfapyridine (or test compound) in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR, NADPH, PABA, and the Sulfapyridine dilution.

  • Initiate the reaction by adding DHPP to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of the reaction is proportional to the activity of DHPS.

  • Calculate the percent inhibition for each concentration of Sulfapyridine and determine the IC₅₀ value.[6][20]

Experimental Workflow: DHPS Inhibition Assay

DHPS_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - DHPS Enzyme - Substrates (DHPP, PABA) - Coupling Enzyme (DHFR) - Cofactor (NADPH) - Assay Buffer start->prep_reagents prep_compound Prepare Serial Dilutions of Sulfapyridine start->prep_compound plate_setup Set up 96-well Plate: Add Buffer, DHFR, NADPH, PABA, and Sulfapyridine prep_reagents->plate_setup prep_compound->plate_setup initiate_reaction Initiate Reaction by adding DHPP plate_setup->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm over Time initiate_reaction->measure_absorbance data_analysis Calculate Reaction Rates and Percent Inhibition measure_absorbance->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Sulfapyridine in Broth start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_antibiotic->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Read Results: - Visual Inspection - OD600 Measurement incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end HPLC_Workflow start Start sample_prep Plasma Sample Preparation: - Add Internal Standard - Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection into HPLC supernatant_transfer->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection quantification Quantification against Standard Curve detection->quantification end End quantification->end

References

4-amino-N-pyridin-4-ylbenzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 4-amino-N-pyridin-4-ylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, proposed synthesis, and biological mechanism of action of this compound, a compound belonging to the sulfonamide class of molecules.

Core Molecular Attributes

Table 1: Physicochemical Properties of this compound (Inferred from Isomers)

Property Value Reference Isomers
Molecular Formula C₁₁H₁₁N₃O₂S 4-amino-N-(pyridin-2-yl)benzenesulfonamide[1], 4-amino-N-pyridin-3-ylbenzenesulfonamide[2]
Molecular Weight 249.29 g/mol 4-amino-N-(pyridin-2-yl)benzenesulfonamide[1][3], 4-amino-N-pyridin-3-ylbenzenesulfonamide[2]

| Synonyms | Sulfapyridine (for the pyridin-2-yl isomer) |[3][4] |

Proposed Experimental Protocol: Synthesis

A plausible synthetic route for this compound can be adapted from established methods for preparing sulfonamides. The following two-step protocol outlines a common approach.

Step 1: N-Acetylation and Sulfonamide Formation

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-aminopyridine in a suitable solvent such as pyridine or a mixture of acetone and water.

  • Acylation : Cool the solution in an ice bath. Slowly add 4-acetylaminobenzenesulfonyl chloride (ASC) portion-wise or as a solution in acetone through the dropping funnel. The acetyl group on the aniline nitrogen of ASC serves as a protecting group to prevent self-reaction.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours to ensure the completion of the reaction.

  • Isolation : Cool the reaction mixture and pour it into a beaker of cold water or dilute hydrochloric acid to precipitate the product, N-(4-acetylaminophenyl)sulfonyl-N-(pyridin-4-yl)amine.

  • Purification : Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or aqueous ethanol to obtain the purified intermediate.

Step 2: Deacetylation to Yield Final Compound

  • Hydrolysis : Suspend the purified acetylated intermediate in an aqueous solution of hydrochloric acid (e.g., 10-15% HCl).

  • Reaction : Heat the suspension under reflux for 1-2 hours to hydrolyze the acetyl protecting group.

  • Neutralization and Precipitation : Cool the resulting solution and carefully neutralize it with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly alkaline. This will precipitate the final product, this compound.

  • Final Purification : Collect the precipitate by filtration, wash thoroughly with distilled water to remove any inorganic salts, and dry. Further purification can be achieved by recrystallization if necessary.

Biological Context: Mechanism of Action

As a member of the sulfonamide class, this compound is presumed to act as an antibacterial agent.[5][6] Sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient that bacteria must produce themselves.

The structural similarity of sulfonamides to para-aminobenzoic acid (PABA), the natural substrate for DHPS, allows them to bind to the enzyme's active site.[7][] This competitive inhibition blocks the metabolic pathway for folic acid synthesis. Without folic acid, bacteria cannot synthesize the necessary nucleic acids (purines and pyrimidines) for DNA replication and cell division, leading to a bacteriostatic effect (inhibition of growth and reproduction).[6][]

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Blocked Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR Nucleic_Acids Purines & Pyrimidines (DNA Synthesis) THF->Nucleic_Acids Bacterial_Growth Bacterial Growth & Replication Nucleic_Acids->Bacterial_Growth

Caption: Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.

References

An In-depth Technical Guide to the Solubility of 4-amino-N-pyridin-4-ylbenzenesulfonamide and its Isomer, Sulfapyridine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document addresses the solubility of 4-amino-N-pyridin-4-ylbenzenesulfonamide . However, a comprehensive literature search revealed a significant lack of available solubility data for this specific isomer. The majority of published research focuses on its structural isomer, 4-amino-N-pyridin-2-ylbenzenesulfonamide , commonly known as Sulfapyridine . Therefore, this guide will present the extensive solubility data available for Sulfapyridine to serve as a valuable reference point, while clearly acknowledging the structural difference.

Introduction

This compound is a sulfonamide compound of interest in pharmaceutical research. Its solubility in various solvents is a critical physicochemical property that influences its bioavailability, formulation development, and potential therapeutic applications. This guide provides a detailed overview of the solubility of its well-studied isomer, Sulfapyridine, in a range of solvents and discusses the experimental methodologies employed for these determinations.

Quantitative Solubility Data for Sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide)

The following tables summarize the quantitative solubility of Sulfapyridine in various solvents at different temperatures.

Table 1: Solubility of Sulfapyridine in Common Solvents

SolventTemperature (°C)SolubilityReference
Water251:3500 (w/v)[1]
Water22<0.1 g/100 mL[2]
Water3749.5 mg/100 cm³[3]
Water370.2 parts per 100 parts water[3]
Water370.45 g/L[3]
Water3754 mg%[3]
Water351:1800 (w/v)[3]
Ethanol251:440 (w/v)[1]
Acetone251:65 (w/v)[1]
Chloroform303.27 mmol/L[3]
MethanolNot SpecifiedSlightly Soluble[2]
DMSONot SpecifiedSlightly Soluble[2]

Table 2: Solubility of Sulfapyridine in Propylene Glycol + Water Mixtures at Different Temperatures [4][5]

Mass Fraction of Propylene Glycol293.15 K (Mole Fraction Solubility, x)298.15 K (Mole Fraction Solubility, x)303.15 K (Mole Fraction Solubility, x)308.15 K (Mole Fraction Solubility, x)313.15 K (Mole Fraction Solubility, x)
0.000.000040.000050.000060.000070.00009
0.200.000210.000260.000320.000390.00048
0.400.000840.001010.001200.001430.00169
0.600.002510.002890.003320.003800.00433
0.800.006210.006890.007640.008470.00938
1.000.013100.014150.015280.016500.01782

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most commonly cited method for obtaining the solubility data presented above is the shake-flask method .[4][6]

Shake-Flask Method for Solubility Determination

This method is considered the "gold standard" for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical technique.

Detailed Methodology:

  • Preparation: An excess amount of Sulfapyridine is added to a known volume of the solvent in a sealed container (e.g., a flask or vial).

  • Equilibration: The container is agitated in a temperature-controlled environment, such as a shaker bath, for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][6] The presence of undissolved solid material at the end of the experiment confirms that a saturated solution has been achieved.[6]

  • Sample Withdrawal and Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn. To avoid including any solid particles in the analysis, the sample is typically filtered (e.g., through a syringe filter) or centrifuged.

  • Analysis: The concentration of Sulfapyridine in the filtered or centrifuged saturated solution is quantified using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose. Other methods that have been used include UV-Vis spectrophotometry.[3]

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L, mg/mL), molarity (mol/L), or as a weight/volume ratio.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

G A 1. Addition of Excess Solute to Solvent B 2. Equilibration at Constant Temperature (e.g., Shake-Flask) A->B C 3. Separation of Solid and Liquid Phases (Filtration/Centrifugation) B->C D 4. Analysis of Solute Concentration in Supernatant (e.g., HPLC, UV-Vis) C->D E 5. Determination of Equilibrium Solubility D->E

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

The solubility of a compound like Sulfapyridine is not an intrinsic constant but is influenced by several factors. The following diagram illustrates these relationships.

G Solubility Solubility Compound Compound Properties (pKa, Crystal Form) Compound->Solubility Solvent Solvent Properties (Polarity, pH) Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key Factors Affecting the Solubility of a Compound.

Signaling Pathways

A thorough review of the provided search results did not yield any information regarding specific signaling pathways directly modulated by this compound or Sulfapyridine. The primary mechanism of action for sulfonamides like Sulfapyridine is the inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[7] This is a metabolic pathway inhibition rather than a classical signaling pathway modulation in mammalian cells.

Conclusion

References

Potential Therapeutic Targets of 4-amino-N-pyridin-4-ylbenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of 4-amino-N-pyridin-4-ylbenzenesulfonamide, a sulfonamide compound with significant potential for drug development. Based on extensive analysis of existing literature for structurally related compounds, this document outlines the probable molecular targets, associated signaling pathways, and relevant experimental protocols for target identification and validation. The primary aim is to furnish researchers and drug development professionals with a foundational understanding to guide future preclinical and clinical investigations.

Introduction

This compound belongs to the sulfonamide class of compounds, a well-established group of therapeutic agents with a broad spectrum of biological activities. While this specific isomer has not been extensively profiled, the benzenesulfonamide scaffold is a known pharmacophore for a critical family of enzymes: the Carbonic Anhydrases (CAs). This guide consolidates the current understanding of sulfonamide-protein interactions to predict and characterize the therapeutic targets of this compound.

Primary Therapeutic Targets: Carbonic Anhydrases

The most probable therapeutic targets of this compound are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in numerous physiological processes. There are at least 15 different CA isoforms in humans, and their differential expression and activity are implicated in various pathologies, making them attractive drug targets.

The inhibitory activity of sulfonamides against CAs is well-documented. The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. The remainder of the molecule, including the pyridinylbenzenamine moiety, contributes to the binding affinity and isoform selectivity.

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of representative benzenesulfonamide compounds against various human carbonic anhydrase (hCA) isoforms. This data serves as a strong predictor of the potential activity of this compound.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard Inhibitor)25012.125.85.7[1]
N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamide derivative725.53.36.180.5[2]
Pyrazolo[4,3-c]pyridine Sulfonamide derivative58.86.679.634.5[1]
4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamide derivativeSelective for hCA I, II, and XIIIPotent inhibitor of hCA VII--[3]

Note: The presented data is for structurally related compounds and should be considered indicative of the potential activity of this compound.

Signaling Pathways

Carbonic anhydrases are involved in a multitude of signaling pathways critical for cellular function and homeostasis. Inhibition of specific CA isoforms by this compound could therefore modulate these pathways, leading to therapeutic effects.

pH Regulation and Cancer Metabolism

Tumor-associated isoforms such as CA IX and CA XII are key regulators of pH in the tumor microenvironment. By catalyzing the hydration of CO₂, they contribute to extracellular acidosis and intracellular alkalosis, which promotes tumor growth, invasion, and resistance to therapy. Inhibition of these isoforms can disrupt this pH balance, leading to apoptosis and sensitization to conventional cancer treatments.

Carbonic Anhydrase in Cancer Metabolism CO2 + H2O CO2 + H2O CA_IX_XII CA IX / CA XII CO2 + H2O->CA_IX_XII catalysis H+ + HCO3- H+ + HCO3- Extracellular_Acidosis Extracellular Acidosis H+ + HCO3-->Extracellular_Acidosis CA_IX_XII->H+ + HCO3- Tumor_Progression Tumor Progression & Invasion Extracellular_Acidosis->Tumor_Progression 4_amino_N_pyridin_4_ylbenzenesulfonamide 4-amino-N-pyridin- 4-ylbenzenesulfonamide 4_amino_N_pyridin_4_ylbenzenesulfonamide->CA_IX_XII inhibition

Carbonic Anhydrase IX/XII in Tumor Progression.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against carbonic anhydrases.

Stopped-Flow Carbon Dioxide Hydrase Assay

This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The initial rate of the reaction is monitored using a pH indicator in a stopped-flow spectrophotometer.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5).

    • Prepare a solution of the CA enzyme in the buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a CO₂-saturated water solution.

    • Prepare a solution of a pH indicator (e.g., phenol red).

  • Assay Procedure:

    • In the stopped-flow instrument, one syringe is loaded with the enzyme solution and the inhibitor at various concentrations.

    • The other syringe is loaded with the CO₂-saturated solution and the pH indicator.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at its λmax.

  • Data Analysis:

    • The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

    • The inhibition constant (Kᵢ) is determined by plotting the reaction velocity against the inhibitor concentration and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to assess ligand binding to a protein by measuring changes in its thermal stability.

Principle: The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is monitored using a fluorescent dye that binds to unfolded proteins.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the CA enzyme in a suitable buffer.

    • Prepare serial dilutions of this compound.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).

  • Assay Procedure:

    • In a 96- or 384-well PCR plate, mix the enzyme, the inhibitor at various concentrations, and the fluorescent dye.

    • The plate is heated in a real-time PCR instrument with a temperature gradient.

    • The fluorescence is measured at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

    • The change in Tm (ΔTm) is plotted against the inhibitor concentration to determine the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein in a microcalorimeter. The heat released or absorbed upon binding is measured.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the CA enzyme in a degassed buffer.

    • Prepare a solution of this compound in the same buffer.

  • ITC Experiment:

    • The enzyme solution is placed in the sample cell of the calorimeter.

    • The inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor are made into the enzyme solution.

    • The heat change after each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of inhibitor to protein.

    • The data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Experimental Workflow for Target Identification and Validation

The following diagram illustrates a general workflow for identifying and validating the therapeutic targets of a novel compound like this compound.

Target Identification and Validation Workflow cluster_0 Target Identification cluster_1 Target Validation In_Silico_Screening In Silico Screening (Docking, Pharmacophore Modeling) Biochemical_Screening Biochemical Screening (Enzyme Assays, Binding Assays) In_Silico_Screening->Biochemical_Screening Cell_Based_Assays Cell-Based Assays (Phenotypic Screening) Biochemical_Screening->Cell_Based_Assays Binding_Affinity Binding Affinity Determination (ITC, SPR, FTSA) Cell_Based_Assays->Binding_Affinity In_Vitro_Activity In Vitro Activity (Enzyme Kinetics, Cellular Assays) Binding_Affinity->In_Vitro_Activity In_Vivo_Models In Vivo Models (Animal Models of Disease) In_Vitro_Activity->In_Vivo_Models

A generalized workflow for target identification.

Conclusion

While direct experimental data for this compound is limited, the extensive body of research on related sulfonamide compounds provides a strong foundation for identifying its potential therapeutic targets. Carbonic anhydrases, particularly isoforms implicated in cancer and other diseases, are the most probable targets. This guide provides the necessary theoretical background, quantitative insights from analogous compounds, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this promising molecule. Future research should focus on obtaining direct binding and inhibitory data for this compound against a panel of CA isoforms to confirm these predictions and guide its development as a novel therapeutic agent.

References

An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-amino-N-pyridin-4-ylbenzenesulfonamide, commonly known as sulfapyridine. It covers its synthesis, mechanism of action, therapeutic applications, and relevant experimental protocols, with a focus on quantitative data and detailed methodologies.

Chemical Synthesis

The synthesis of sulfapyridine is a well-established process in organic chemistry. A common and illustrative method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyridine, followed by the removal of the acetyl protecting group.

Synthesis of Precursor: 4-acetylaminobenzenesulfonyl chloride

A key precursor, 4-acetylaminobenzenesulfonyl chloride, is synthesized from acetanilide through chlorosulfonation.

Experimental Protocol:

  • In a fume hood, carefully add acetanilide in portions to an excess of chlorosulfonic acid, maintaining the temperature around 40°C.

  • Heat the mixture to 60°C and stir for approximately one hour.

  • Add thionyl chloride dropwise to the reaction mixture over a period of about two hours. Continue stirring until the evolution of gas ceases.

  • To isolate the product, pour the reaction mixture onto crushed ice.

  • The precipitated 4-acetylaminobenzenesulfonyl chloride is then collected by filtration and washed with cold water.[1][2][3][4][5]

Synthesis of Precursor: 2-aminopyridine

2-Aminopyridine is a crucial reactant in the synthesis of sulfapyridine. It is commercially available but can also be synthesized via the Chichibabin reaction.[6]

Experimental Protocol (Chichibabin Reaction):

  • React pyridine with sodium amide in a suitable solvent, such as N,N-dimethylaniline.

  • The reaction is typically carried out at an elevated temperature.

  • Upon completion, the reaction is quenched, and the 2-aminopyridine is isolated and purified.

Final Synthesis of Sulfapyridine

The final step involves the condensation of the two precursors followed by deprotection.

Experimental Protocol:

  • React 4-acetylaminobenzenesulfonyl chloride with 2-aminopyridine in a suitable solvent, such as pyridine or another tertiary amine base. This reaction forms the sulfonamide bond.

  • The resulting N-acetylsulfapyridine is then hydrolyzed to remove the acetyl group. This is typically achieved by heating with an aqueous acid or base.

  • After hydrolysis, the sulfapyridine product is isolated by neutralization, leading to its precipitation.

  • The final product is then collected by filtration, washed, and can be further purified by recrystallization.

Mechanism of Action

Sulfapyridine is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[7] This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking folic acid synthesis, sulfapyridine prevents bacterial growth and replication.

Bacterial Folic Acid Biosynthesis Pathway

The bacterial folic acid synthesis pathway is a key target for antimicrobial agents because, unlike bacteria, humans obtain folic acid from their diet and do not possess this pathway.

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfapyridine.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydroneopterin 7,8-Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin DHPPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate Dihydroneopterin->DHPPP Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic acid (PABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon transfers Sulfapyridine Sulfapyridine Inhibition Competitive Inhibition Sulfapyridine->Inhibition Inhibition->Dihydropteroate

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfapyridine's Mechanism of Action.

Quantitative Data

The biological activity of sulfapyridine has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

In Vitro Activity
Target/OrganismParameterValueReference
Pneumocystis carinii Dihydropteroate Synthase (recombinant)IC500.18 µM[8][9][10]
Yersinia enterocoliticaMIC3.1-25 µg/mL[8][9]
Salmonella spp.MIC25-100 µg/mL[8][9]
Campylobacter jejuni/coliMIC200-800 µg/mL[8]
Shigella spp. (resistant strains)MIC>1600 µg/mL[8]
Escherichia coli (susceptible strains)MIC25 µg/mL[8]
Staphylococcus aureusMBC0.8 µM[9]
Pharmacokinetic Parameters
ParameterValueCondition/SubjectReference
Elimination Half-life~14 hoursSlow acetylators[11]
Elimination Half-life~6 hoursFast acetylators[11]
Apparent Oral Clearance~40 mL/minSlow acetylators[11]
Apparent Oral Clearance~150 mL/minFast acetylators[11]
Saliva:Plasma Concentration Ratio0.559 ± 0.027Healthy male adults[12]
Maximum Plasma Concentration8-22 µg/mLPatients with rheumatoid arthritis[13]
Maximum Plasma Concentration5-18 µg/mLPatients with inflammatory bowel disease[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of sulfapyridine.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory activity of compounds against the DHPS enzyme.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, dithiothreitol, and the substrates p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Enzyme and Inhibitor Incubation: Add the purified DHPS enzyme to the reaction mixture. For the test samples, add varying concentrations of sulfapyridine. Include a control with no inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., DHPPP). Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid.

  • Product Quantification: The product, dihydropteroate, can be quantified using various methods, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay where dihydropteroate is converted to a fluorescent product.

  • IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the sulfapyridine concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Culture the test bacterium in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Sulfapyridine: Prepare a series of twofold dilutions of sulfapyridine in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of sulfapyridine in which no visible bacterial growth (turbidity) is observed.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of Sulfapyridine in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate controls Include Positive (Bacteria only) and Negative (Broth only) Controls inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read_results Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Therapeutic Applications

While largely superseded by newer antibiotics for systemic bacterial infections, sulfapyridine still has specific therapeutic applications.

  • Historical Use: Historically, sulfapyridine was a cornerstone in the treatment of bacterial pneumonia and other infections in the pre-penicillin era.

  • Linear IgA Bullous Dermatosis: Sulfapyridine is considered a second-line treatment for linear IgA bullous dermatosis, a rare autoimmune blistering skin disease, particularly in patients who are intolerant to dapsone.[15][16][17][18][19] Clinical reports have shown successful treatment and remission of the disease with sulfapyridine.[15][16][17][18][19]

  • Metabolite of Sulfasalazine: Sulfapyridine is an active metabolite of sulfasalazine, a drug used to treat inflammatory bowel disease (ulcerative colitis and Crohn's disease) and rheumatoid arthritis. The anti-inflammatory effects of sulfasalazine are attributed to both sulfapyridine and 5-aminosalicylic acid, which are released by bacterial action in the colon.[11][20][21][22][23]

References

The Dawn of a New Era in Medicine: A Technical History of Benzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of benzenesulfonamide and its derivatives marked a pivotal moment in the history of medicine, heralding the age of chemotherapy and saving countless lives. This technical guide delves into the core of benzenesulfonamide's journey, from its serendipitous discovery to its enduring legacy in modern drug development. It provides a comprehensive overview of its mechanism of action, the evolution of its derivatives, and the experimental foundations that established its therapeutic importance.

From Industrial Dyes to Life-Saving Drugs: The Genesis of Sulfonamides

The story of sulfonamides begins not in a pharmacy, but in the industrial dye industry. In the early 20th century, German chemist Paul Ehrlich proposed the concept of a "magic bullet" – a chemical that could selectively target and destroy pathogens without harming the host. This idea laid the groundwork for future discoveries.

In the 1930s, at the Bayer laboratories of IG Farben in Germany, a research team led by Gerhard Domagk was screening thousands of coal-tar dyes for potential antibacterial properties.[1] In 1932, they synthesized a red azo dye named Prontosil rubrum.[1] Domagk's rigorous testing revealed that Prontosil was remarkably effective in protecting mice from lethal streptococcal infections.[1] This groundbreaking discovery, for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, ushered in the era of antibacterial chemotherapy.[1]

It was later discovered by researchers at the Pasteur Institute in France that Prontosil was a prodrug. In the body, it was metabolized into a simpler, colorless compound: para-aminobenzenesulfonamide, also known as sulfanilamide.[2] This revelation shifted the focus of research to sulfanilamide and its derivatives, leading to the development of a vast arsenal of "sulfa drugs."

Mechanism of Action: A Competitive Inhibition of Bacterial Folate Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a key enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS).[2] Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids, from para-aminobenzoic acid (PABA).[2]

The chemical structure of sulfanilamide is strikingly similar to that of PABA. This structural analogy allows sulfonamides to bind to the active site of DHPS, preventing the incorporation of PABA and thereby halting the production of dihydropteroic acid, a precursor to folic acid.[2] Without folic acid, bacteria are unable to replicate, leading to the cessation of infection. Human cells are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[2]

Folic_Acid_Synthesis_Pathway Sulfonamides Sulfonamides Dihydropteroate_Synthase Dihydropteroate_Synthase Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Diagram 1: Mechanism of action of sulfonamides.

Quantitative Data on Benzenesulfonamide Derivatives

The development of numerous benzenesulfonamide derivatives has led to a wide range of therapeutic agents with varying efficacy, pharmacokinetic properties, and toxicity profiles.

Antibacterial Efficacy

The antibacterial activity of sulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Sulfonamide DerivativeOrganismMIC (µg/mL)Reference
SulfanilamideStreptococcus pyogenes8-64[1]
SulfadiazineEscherichia coli16-128[3]
SulfamethoxazoleStaphylococcus aureus8-32[3]
SulfisoxazoleHaemophilus influenzae1-8[1]
Silver SulfadiazinePseudomonas aeruginosa16-64[1]

Table 1: Representative Minimum Inhibitory Concentration (MIC) values of selected sulfonamides against common pathogenic bacteria.

Pharmacokinetic Properties

The pharmacokinetic profiles of sulfonamides vary significantly, influencing their clinical applications. Key parameters include half-life (t½), volume of distribution (Vd), and protein binding.

Sulfonamide DerivativeHalf-life (t½) (hours)Volume of Distribution (Vd) (L/kg)Protein Binding (%)Reference
Sulfanilamide70.420[4]
Sulfadiazine170.340-60[5]
Sulfamethoxazole110.260-70[5]
Sulfisoxazole60.285[4]

Table 2: Pharmacokinetic parameters of selected sulfonamides in humans.

Toxicity Data

While generally safe, sulfonamides can cause adverse effects. The acute toxicity is often expressed as the median lethal dose (LD50).

Sulfonamide DerivativeAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
BenzenesulfonamideRatOral991[6]
SulfanilamideMouseOral3000[6]
SulfadiazineMouseOral1500[6]
SulfamethoxazoleRatOral6200[6]

Table 3: Acute toxicity (LD50) of selected sulfonamides.

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of benzenesulfonamides.

Synthesis of Sulfanilamide from Acetanilide

This multi-step synthesis is a classic experiment in medicinal chemistry.

Sulfanilamide_Synthesis_Workflow

Diagram 2: Experimental workflow for the synthesis of Sulfanilamide.

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, slowly add 20 g of dry acetanilide to 50 mL of chlorosulfonic acid in a flask, keeping the temperature below 20°C with an ice bath.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath at 60-70°C for one hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the crude p-acetamidobenzenesulfonyl chloride to a flask and add a mixture of 70 mL of concentrated ammonium hydroxide and 70 mL of water.

  • Heat the mixture with stirring to 70°C for 30 minutes.

  • Cool the mixture in an ice bath and acidify it with dilute sulfuric acid.

  • Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration and wash it with cold water.

Step 3: Synthesis of Sulfanilamide (Hydrolysis)

  • To the p-acetamidobenzenesulfonamide, add 20 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 30-45 minutes until the solid dissolves.

  • Allow the solution to cool and then neutralize it by the slow addition of a saturated sodium carbonate solution until it is slightly alkaline.

  • Cool the mixture in an ice bath to induce crystallization of sulfanilamide.

  • Collect the sulfanilamide crystals by vacuum filtration and wash with cold water. Recrystallize from hot water to obtain the pure product.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Determination_Workflow

Diagram 3: Experimental workflow for MIC determination.

  • Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a series of two-fold dilutions of the sulfonamide stock solution in a liquid bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized suspension of the test bacterium to each well. Include a positive control (bacteria and medium, no drug) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide in which no visible bacterial growth has occurred.

In Vitro Assay for Dihydropteroate Synthase (DHPS) Inhibition

A common method to assess the inhibitory activity of sulfonamides on DHPS is a spectrophotometric assay.

  • Reaction Mixture: Prepare a reaction mixture containing the DHPS enzyme, its substrates (pterin pyrophosphate and PABA), and the sulfonamide inhibitor at various concentrations in a suitable buffer.

  • Initiation: Start the reaction by adding one of the substrates.

  • Detection: The product of the DHPS reaction, dihydropteroate, can be coupled to a second enzymatic reaction that results in a change in absorbance. For example, dihydropteroate can be reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ can be monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction rates are measured at different inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be calculated by plotting the reaction rates against the inhibitor concentrations.

The Enduring Legacy of Benzenesulfonamides

The discovery of benzenesulfonamide and its derivatives was a watershed moment in the history of medicine. It not only provided the first effective treatments for a wide range of bacterial infections but also laid the foundation for the development of modern antimicrobial chemotherapy. The principles of competitive inhibition and the structure-activity relationships established through the study of sulfonamides continue to guide drug discovery efforts today.

Beyond their antibacterial applications, the benzenesulfonamide scaffold has proven to be a versatile platform for the development of drugs with diverse therapeutic actions, including diuretics, antidiabetic agents, and anticancer drugs. The rich history of benzenesulfonamide serves as a testament to the power of chemical synthesis and biological screening in the relentless pursuit of new medicines to combat human disease. This technical guide provides a foundational understanding of this remarkable class of compounds, empowering the next generation of scientists to build upon this legacy of innovation.

References

The Structure-Activity Relationship of Sulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, a key class of synthetic antimicrobial agents, were the first drugs to be used systemically for the prevention and treatment of bacterial infections in humans. Their discovery marked a pivotal moment in medicine, paving the way for the age of antibiotics. Beyond their antibacterial properties, sulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and carbonic anhydrase inhibitory effects. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of sulfonamides, focusing on their antibacterial and anticancer applications, with detailed experimental protocols and visual representations of key biological pathways.

Core Structure-Activity Relationships

The biological activity of sulfonamides is intricately linked to their molecular structure. The fundamental scaffold consists of a para-aminobenzenesulfonamide core. Modifications to this core have led to the development of a vast array of derivatives with tailored therapeutic properties.

Antibacterial Activity

The antibacterial action of sulfonamides arises from their structural similarity to para-aminobenzoic acid (PABA), an essential precursor in the bacterial synthesis of folic acid.[1][2] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthetic pathway, thereby halting bacterial growth.[2][3] The essential structural features for antibacterial activity are:

  • The p-Aminobenzenesulfonamide Backbone: The sulfanilamide skeleton is the minimum structural requirement for antibacterial activity.[4]

  • The Amino Group (-NH2): A free amino group at the N4 position is crucial for activity. This group can be modified to create prodrugs that are metabolized in vivo to release the active form.[4]

  • The Sulfonamide Group (-SO2NH-): The sulfur atom must be directly linked to the benzene ring.[4] The nature of the substituent on the N1 nitrogen of the sulfonamide group significantly influences the potency and pharmacokinetic properties of the drug. Heterocyclic substituents often lead to highly potent derivatives.[4]

  • The Benzene Ring: The benzene ring is essential, and its replacement with other ring systems or the introduction of additional substituents generally diminishes or abolishes activity.[4]

Anticancer Activity

The anticancer properties of sulfonamides are more diverse and target various biological pathways implicated in cancer progression.[5] Key mechanisms include:

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[5]

  • Tyrosine Kinase Inhibition: Certain sulfonamides act as tyrosine kinase inhibitors, disrupting critical signaling pathways involved in cell proliferation and survival.[5]

  • Angiogenesis Inhibition: Some sulfonamide derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[6]

  • Cell Cycle Arrest: Various sulfonamide compounds can induce cell cycle arrest, often at the G1 phase, preventing cancer cell proliferation.[7]

  • Induction of Apoptosis: Several sulfonamide derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data on the biological activity of various sulfonamide derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Sulfonamide Derivatives against Bacterial Strains

CompoundDerivative TypeS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)Reference
Sulfamethoxazole Oxazole derivative8-641-16>1024[8]
Sulfadiazine Pyrimidine derivative16-1284-32>1024[8]
Compound 1a N'-(substituted-benzylidene)256512512[9]
Compound 1b N'-(substituted-benzylidene)6412864[8]
Compound 1c N'-(substituted-benzylidene)6464128[8]
Compound 1d N'-(substituted-benzylidene)646464[8]
Compound 3c Thiazole derivative464-[9]
Compound 5b Pyridine derivative--4[9]

Table 2: IC50 Values of Selected Sulfonamide Derivatives against Cancer Cell Lines

CompoundDerivative TypeCell LineIC50 (µM)TargetReference
Celecoxib Pyrazole derivativeHT-29 (Colon)15.6COX-2[10]
Indisulam BenzenesulfonamideA549 (Lung)0.05Cell Cycle[7]
E7070 BenzenesulfonamideHCT-116 (Colon)0.02Cell Cycle[7]
Compound 8a Toluene-4-sulfonamideHeLa (Cervical)10.9 ± 1.01-[11]
Compound 8a Toluene-4-sulfonamideMDA-MB-231 (Breast)19.22 ± 1.67-[11]
Compound 8a Toluene-4-sulfonamideMCF-7 (Breast)12.21 ± 0.93-[11]
Compound 8b 2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical)7.2 ± 1.12-[11]
Compound 8b 2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231 (Breast)4.62 ± 0.13-[11]
Compound 8b 2,5-Dichlorothiophene-3-sulfonamideMCF-7 (Breast)7.13 ± 0.13-[11]

Table 3: IC50 Values of Selected Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

CompoundDerivative TypehCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Acetazolamide Thiadiazole derivative25012255.7[12]
Dorzolamide Thiophene derivative30000.542445[12]
Compound I-1 Benzamide derivative231.4215.8611.1645.2[13]
Compound I-2 Benzenesulfonamide derivative57.765.8498.8517.2[13]
Compound I-3 Benzenesulfonamide derivative59.881.1507.9736.7[13]
Compound 1e Pyrimidine derivative-5.69 µM--[14]
Compound 2b Acetamide derivative-3.96 µM--[14]
Compound 3a Pyrazole derivative-2.02 µM--[14]
Compound 3b Pyrazole derivative-2.92 µM--[14]

Experimental Protocols

Synthesis of Sulfonamides

A common and effective method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[15]

General Procedure:

  • Preparation of Sulfonyl Chloride: The appropriate aromatic or heterocyclic compound is reacted with chlorosulfonic acid, typically at a low temperature, to yield the corresponding sulfonyl chloride.

  • Sulfonamidation: The synthesized sulfonyl chloride is then reacted with the desired amine (or ammonia) in a suitable solvent (e.g., pyridine, dichloromethane, or acetone). A base, such as pyridine or triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid and water to remove excess base and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the final sulfonamide derivative.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.[16]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Sulfonamide stock solution of known concentration

  • Sterile diluent (e.g., saline or MHB)

Procedure:

  • Preparation of Sulfonamide Dilutions: A serial two-fold dilution of the sulfonamide stock solution is prepared in MHB directly in the wells of the microtiter plate.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibition of CO2 hydration catalyzed by carbonic anhydrase.[12][17]

Materials:

  • Purified carbonic anhydrase enzyme

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

  • Sulfonamide inhibitor solution

Procedure:

  • Enzyme and Inhibitor Preparation: The carbonic anhydrase enzyme and the sulfonamide inhibitor are prepared in the appropriate buffer.

  • Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

  • Monitoring the Reaction: The hydration of CO2 to bicarbonate and a proton causes a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis: The initial rate of the reaction is calculated from the absorbance change. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism: Inhibition of Folate Synthesis

Sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Forms Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Bacterial_Growth Bacterial Growth and Replication DNA_RNA->Bacterial_Growth Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anticancer Mechanism: Inhibition of VEGFR-2 Signaling

Certain sulfonamide derivatives can inhibit angiogenesis by targeting the VEGFR-2 signaling pathway. VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a cascade of downstream signaling events leading to endothelial cell proliferation, migration, and survival, which are all crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Sulfonamides VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Sulfonamide_VEGFR2i Sulfonamide (VEGFR-2 Inhibitor) Sulfonamide_VEGFR2i->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by sulfonamides.

General Experimental Workflow for SAR Studies

The structure-activity relationship studies of sulfonamides typically follow a systematic workflow, from the initial design and synthesis of new derivatives to their comprehensive biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization Compound_Design Compound Design (SAR-guided) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MIC, IC50) Purification->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo_Studies SAR_Analysis SAR Analysis In_Vivo_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Cycle

Caption: General experimental workflow for sulfonamide SAR studies.

Conclusion

The sulfonamide scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the development of new therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel sulfonamide derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the SAR of sulfonamides in their antibacterial and anticancer applications, supplemented with quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. Continued exploration of this remarkable class of compounds holds significant promise for addressing unmet medical needs.

References

Methodological & Application

Synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide, a sulfonamide derivative of potential interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the coupling of 4-nitrobenzenesulfonyl chloride with 4-aminopyridine to yield the intermediate N-(pyridin-4-yl)-4-nitrobenzenesulfonamide. Subsequent reduction of the nitro group affords the target compound. This protocol includes detailed experimental procedures, characterization data, and a workflow diagram for clarity.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This compound is a structural analog of the antibacterial drug sulfapyridine and is a valuable scaffold for further chemical modification and biological evaluation. This protocol outlines a reliable method for its laboratory-scale synthesis.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.62Yellow crystalline solid76-79
4-AminopyridineC₅H₆N₂94.12White to off-white crystalline solid155-160
N-(Pyridin-4-yl)-4-nitrobenzenesulfonamideC₁₁H₉N₃O₄S279.27Off-white to pale yellow solid245-248 (decomposes)
This compoundC₁₁H₁₁N₃O₂S249.29White to off-white powder255-258
Table 2: Summary of Reaction Parameters and Yields
Reaction StepReactantsSolventTemperature (°C)Time (h)Yield (%)
Sulfonamide Formation4-Nitrobenzenesulfonyl chloride, 4-AminopyridinePyridine25 → 1004~75-85
Nitro Group ReductionN-(Pyridin-4-yl)-4-nitrobenzenesulfonamide, SnCl₂·2H₂OEthanol78 (Reflux)6~80-90

Experimental Protocols

Step 1: Synthesis of N-(Pyridin-4-yl)-4-nitrobenzenesulfonamide

This procedure details the coupling of 4-nitrobenzenesulfonyl chloride with 4-aminopyridine.

Materials:

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq)

  • 4-Aminopyridine (1.1 eq)

  • Anhydrous pyridine (solvent)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 4-aminopyridine (1.1 eq) in anhydrous pyridine in a round-bottom flask, add 4-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise at room temperature.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Neutralize the solid by washing with a saturated aqueous solution of sodium bicarbonate, followed by a final wash with deionized water.

  • Dry the crude product in a vacuum oven to afford N-(pyridin-4-yl)-4-nitrobenzenesulfonamide as an off-white to pale yellow solid.

Step 2: Synthesis of this compound

This procedure describes the reduction of the nitro intermediate to the final amino product.

Materials:

  • N-(Pyridin-4-yl)-4-nitrobenzenesulfonamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol

  • Sodium hydroxide (10% aqueous solution)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Suspend N-(pyridin-4-yl)-4-nitrobenzenesulfonamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a 10% aqueous solution of sodium hydroxide until the pH is approximately 9-10 to precipitate tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a white to off-white powder.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Nitrobenzenesulfonyl chloride C Reaction in Pyridine (100°C, 4h) A->C B 4-Aminopyridine B->C D N-(Pyridin-4-yl)-4-nitro- benzenesulfonamide C->D Coupling E N-(Pyridin-4-yl)-4-nitro- benzenesulfonamide F Reduction with SnCl2·2H2O in Ethanol (Reflux, 6h) E->F G 4-Amino-N-pyridin-4-yl- benzenesulfonamide F->G Reduction

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Analogy cluster_synthesis Synthetic Pathway Start Starting Materials (4-Nitrobenzenesulfonyl chloride, 4-Aminopyridine) Intermediate Intermediate (N-(Pyridin-4-yl)-4-nitrobenzenesulfonamide) Start->Intermediate Step 1: Coupling Product Final Product (4-Amino-N-pyridin-4-yl- benzenesulfonamide) Intermediate->Product Step 2: Reduction

Caption: Logical relationship of the two-step synthesis.

Application Notes and Protocols: Synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide from Sulfanilamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide, a sulfonamide derivative of potential interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, sulfanilamide, and proceeds through a three-step sequence involving protection of the aniline amino group, formation of a sulfonyl chloride intermediate, coupling with 4-aminopyridine, and subsequent deprotection to yield the final product. The protocols provided are based on established chemical transformations for analogous compounds and are intended to serve as a comprehensive guide for laboratory synthesis.

Overall Reaction Scheme

The synthesis of this compound from sulfanilamide is accomplished via the following three-step reaction sequence:

  • Acetylation of Sulfanilamide: The 4-amino group of sulfanilamide is protected by acetylation to yield N-acetylsulfanilamide.

  • Chlorosulfonation and Coupling: N-acetylsulfanilamide is converted to 4-acetamidobenzenesulfonyl chloride, which is then reacted with 4-aminopyridine to form 4-acetamido-N-(pyridin-4-yl)benzenesulfonamide.

  • Hydrolysis (Deprotection): The acetyl protecting group is removed by acid hydrolysis to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-acetylsulfanilamide (Acetylation of Sulfanilamide)

Materials:

  • Sulfanilamide

  • Acetic anhydride

  • Glacial acetic acid

  • Distilled water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g of sulfanilamide in 50 mL of glacial acetic acid by gentle warming.

  • To the clear solution, add 10 mL of acetic anhydride.

  • Reflux the mixture for 30 minutes.

  • After reflux, pour the hot solution into 200 mL of ice-cold water with stirring.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure N-acetylsulfanilamide.

  • Dry the crystals in a vacuum oven at 80 °C.

Expected Yield: 85-90% Melting Point: 214-217 °C[1]

Step 2: Synthesis of 4-acetamido-N-(pyridin-4-yl)benzenesulfonamide

Materials:

  • N-acetylsulfanilamide

  • Chlorosulfonic acid

  • 4-Aminopyridine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice

Procedure:

Part A: Synthesis of 4-acetamidobenzenesulfonyl chloride

  • Carefully add 10 g of dry N-acetylsulfanilamide in small portions to 30 mL of chlorosulfonic acid in a flask cooled in an ice bath. Caution: This reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 60-70 °C for 1 hour.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral to litmus paper.

  • Dry the crude 4-acetamidobenzenesulfonyl chloride in a desiccator over P₂O₅. This intermediate is moisture-sensitive and should be used promptly in the next step.

Part B: Coupling with 4-aminopyridine

  • In a dry 250 mL round-bottom flask, dissolve 5 g of 4-aminopyridine in 50 mL of anhydrous pyridine.

  • Cool the solution in an ice bath and slowly add 10 g of 4-acetamidobenzenesulfonyl chloride in portions with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-acetamido-N-(pyridin-4-yl)benzenesulfonamide.

Expected Yield: 70-80% Melting Point: Not available, but expected to be a high-melting solid.

Step 3: Synthesis of this compound (Hydrolysis)

Materials:

  • 4-acetamido-N-(pyridin-4-yl)benzenesulfonamide

  • Hydrochloric acid (6 M)

  • Sodium carbonate solution (10%)

  • Distilled water

Procedure:

  • Suspend 5 g of 4-acetamido-N-(pyridin-4-yl)benzenesulfonamide in 50 mL of 6 M hydrochloric acid in a round-bottom flask.

  • Reflux the mixture for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and carefully neutralize with 10% sodium carbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

  • Dry the final product in a vacuum oven.

Expected Yield: 75-85% Melting Point: Characterization data for this specific compound is not widely reported. For a similar compound, 4-Nitro-N-(4-pyridyl)benzenesulfonamide, a high melting point is observed[2].

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Outcomes

StepReactionStarting MaterialProductExpected Yield (%)Expected Melting Point (°C)
1AcetylationSulfanilamideN-acetylsulfanilamide85-90214-217[1]
2CouplingN-acetylsulfanilamide & 4-Aminopyridine4-acetamido-N-(pyridin-4-yl)benzenesulfonamide70-80-
3Hydrolysis4-acetamido-N-(pyridin-4-yl)benzenesulfonamideThis compound75-85-

Table 2: Characterization Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Spectroscopic Data (Expected)
N-acetylsulfanilamideC₈H₁₀N₂O₃S214.24White crystalline solid¹H NMR (DMSO-d₆): δ ~2.0 (s, 3H, CH₃), 7.2-7.8 (m, 4H, Ar-H), ~10.2 (s, 1H, NH), ~7.2 (s, 2H, SO₂NH₂). IR (KBr, cm⁻¹): ~3350 (N-H), ~3250 (N-H), ~1660 (C=O), ~1330 & ~1150 (SO₂).
This compoundC₁₁H₁₁N₃O₂S249.29Off-white to pale yellow solid¹H NMR (DMSO-d₆): δ ~5.9 (s, 2H, NH₂), 6.5-7.5 (m, 8H, Ar-H & Py-H), ~10.5 (s, 1H, SO₂NH). IR (KBr, cm⁻¹): ~3450 & ~3350 (N-H), ~1600 (aromatic C=C), ~1320 & ~1140 (SO₂).

Note: Spectroscopic data are predicted based on the chemical structure and data for analogous compounds. Actual values should be determined experimentally.

Mandatory Visualization

SynthesisWorkflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Coupling cluster_2 Step 3: Hydrolysis Sulfanilamide Sulfanilamide N_acetylsulfanilamide N-acetylsulfanilamide Sulfanilamide->N_acetylsulfanilamide Acetic anhydride, Glacial acetic acid Acetamidobenzenesulfonyl_chloride 4-acetamidobenzenesulfonyl chloride N_acetylsulfanilamide->Acetamidobenzenesulfonyl_chloride Chlorosulfonic acid Acetamido_product 4-acetamido-N-(pyridin-4-yl)- benzenesulfonamide Acetamidobenzenesulfonyl_chloride->Acetamido_product Final_Product 4-amino-N-pyridin-4-yl- benzenesulfonamide Acetamido_product->Final_Product HCl (aq)

Caption: Synthetic workflow for this compound.

References

HPLC method for 4-amino-N-pyridin-4-ylbenzenesulfonamide analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-amino-N-pyridin-4-ylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of this compound, also known as sulfapyridine, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound (Sulfapyridine) is a sulfonamide antibacterial drug. It is essential to have a reliable and validated analytical method for its quantification in pharmaceutical dosage forms and biological fluids to ensure quality control and for pharmacokinetic studies. This application note describes a simple, selective, and stability-indicating RP-HPLC method for the determination of sulfapyridine. The method presented here is based on established and validated procedures.[1]

Chromatographic Conditions

The separation and quantification of sulfapyridine are achieved using a C18 reverse-phase column with a mobile phase consisting of a mixture of organic solvent and an acidic aqueous buffer. Detection is performed using a UV-visible spectrophotometer.

Quantitative Data Summary

The following tables summarize various reported HPLC methods for the analysis of sulfapyridine, providing a comparative overview of their key parameters.

Table 1: HPLC Methods for Sulfapyridine Analysis in Pharmaceutical Formulations

ParameterMethod 1[1]Method 2
Column ODS C18 (4.6 x 250 mm, 5 µm)YMC-Triart C8 (4.6 x 250 mm, 5 µm)[2][3][4]
Mobile Phase Acetonitrile: Water: 1.0% Orthophosphoric Acid (70:27:3 v/v/v)Gradient Elution
Flow Rate 1.0 mL/min1.0 mL/min[2][3][4]
Detection Wavelength 256 nm265 nm[3]
Retention Time 4.40 min~8.4 min[4]
Linearity Range 5-30 µg/mLLOQ to 200% of limit concentration[4]
Recovery 99.99%85-115%[3]

Table 2: HPLC Methods for Sulfapyridine Analysis in Biological Fluids (Plasma)

ParameterMethod 3[5]Method 4[6]
Column Cyano-bonded, reversed-phaseEclipse Plus® C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Not specified in abstractGradient with Acetate buffer (pH 4) and Acetonitrile
Flow Rate Not specified in abstract1.0 mL/min
Detection Wavelength Not specified in abstract254 nm
Retention Time < 6 minNot specified
Linearity Range Not specified in abstract0.1 - 20 µg/mL
Recovery > 92%> 92%
Limit of Detection 0.25 mg/L (0.25 µg/mL)Not specified

Experimental Protocol: Analysis of Sulfapyridine in Pharmaceutical Tablets

This protocol is adapted from a validated RP-HPLC method for the determination of sulfapyridine in tablet dosage forms.[1]

Materials and Reagents
  • Sulfapyridine reference standard

  • Sulfapyridine tablets

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system with UV-Vis detector

  • ODS C18 column (4.6 x 250 mm, 5 µm particle size)

  • Sonicator

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Acetonitrile, water, and 1.0% orthophosphoric acid in the ratio of 70:27:3 (v/v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of sulfapyridine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions (5-30 µg/mL): From the standard stock solution, prepare a series of dilutions to obtain concentrations of 5, 10, 15, 20, 25, and 30 µg/mL with the mobile phase.

  • Sample Solution (10 µg/mL):

    • Weigh and powder 20 sulfapyridine tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of sulfapyridine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

HPLC Operating Conditions
  • Column: ODS C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile: Water: 1.0% Orthophosphoric Acid (70:27:3 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 256 nm

  • Column Temperature: Ambient

Analysis Procedure
  • Inject the blank (mobile phase) to ensure the baseline is stable.

  • Inject the working standard solutions to establish the calibration curve.

  • Inject the sample solution.

  • Record the chromatograms and measure the peak areas.

Calculation

Calculate the amount of sulfapyridine in the tablet sample using the calibration curve generated from the working standard solutions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC analysis of sulfapyridine.

HPLC_Workflow A Preparation of Mobile Phase (Acetonitrile:Water:H3PO4) D HPLC System Setup A->D B Preparation of Standard Solutions E Injection of Standards & Sample B->E C Preparation of Sample Solution (from Tablets) C->E D->E System Ready F Chromatographic Separation (C18 Column) E->F G UV Detection at 256 nm F->G H Data Acquisition & Analysis G->H

Caption: Workflow for the HPLC analysis of sulfapyridine.

Conclusion

The described RP-HPLC method is straightforward, accurate, and precise for the quantitative determination of this compound in pharmaceutical preparations.[1] The provided comparative data from various studies can assist researchers in selecting or adapting a method for their specific analytical needs, whether for quality control of drug products or for analysis in biological matrices.

References

Application Notes and Protocols: NMR Spectroscopy of 4-amino-N-pyridin-4-ylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 4-amino-N-pyridin-4-ylbenzenesulfonamide derivatives, a class of compounds with significant interest in drug discovery due to their potential anticancer and antimicrobial activities. This document outlines detailed experimental protocols for their synthesis and NMR analysis, presents a compilation of reported NMR data, and visualizes the key signaling pathways associated with their therapeutic effects.

Introduction

This compound, a sulfapyridine isomer, and its derivatives are an important class of sulfonamides. The unique structural features of the aminopyridine and benzenesulfonamide moieties contribute to their diverse pharmacological activities. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds, enabling the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is crucial for confirming their synthesis and understanding their structure-activity relationships.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to prepare this compound derivatives involves the reaction of a substituted 4-aminopyridine with a substituted 4-acetylaminobenzenesulfonyl chloride, followed by hydrolysis of the acetyl group.

Protocol:

  • Step 1: Synthesis of N-(4-(N-(pyridin-4-yl)sulfamoyl)phenyl)acetamide.

    • Dissolve 4-aminopyridine (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine at room temperature.

    • Add 4-acetylaminobenzenesulfonyl chloride (1.0-1.2 eq) portion-wise to the solution while stirring.

    • Continue the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Step 2: Hydrolysis to this compound.

    • Suspend the N-acetylated intermediate from Step 1 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

    • Reflux the mixture for 2-4 hours, monitoring the deacetylation by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (if acidic hydrolysis was used) or acid (if basic hydrolysis was used) to precipitate the final product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the this compound derivative.

NMR Sample Preparation and Data Acquisition

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the synthesized this compound derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to the good solubility of many sulfonamides.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used for this purpose.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

    • Typical parameters for ¹H NMR:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Typical parameters for ¹³C NMR:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

    • Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

NMR Data Presentation

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for this compound and some of its derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The solvent used for analysis is DMSO-d₆, unless otherwise specified.

Table 1: ¹H NMR Chemical Shift Data (ppm) of Selected this compound Derivatives in DMSO-d₆

CompoundAr-H (Benzenesulfonamide)Pyridine-HNH₂SO₂NHOther ProtonsReference
This compound7.50-7.60 (d, 2H), 6.55-6.65 (d, 2H)8.10-8.20 (d, 2H), 7.00-7.10 (d, 2H)5.90-6.00 (s, 2H)10.50-11.50 (br s, 1H)[1][2]
N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide7.65–7.57 (m, 2H), 7.39–7.32 (m, 2H), 7.20–7.14 (m, 2H), 7.03–6.96 (m, 3H), 6.85–6.75 (m, 4H)6.60–6.54 (m, 1H)6.46 (bs, 2H)6.60–6.54 (m, 1H)2.31 (s, 3H, CH₃)[1]
N-(4-(6-Amino-4-(4-chlorophenyl)-5-cyanopyridin-2-yl)phenyl)-4-methylbenzenesulfonamide7.93 (d, 2H), 7.68–7.59 (m, 6H), 7.30 (d, 2H), 7.21 (t, 1H)7.14–7.09 (m, 1H)6.94 (bs, 2H)7.14–7.09 (m, 1H)2.31 (s, 3H, CH₃)[1]

Table 2: ¹³C NMR Chemical Shift Data (ppm) of Selected this compound Derivatives in DMSO-d₆

CompoundAr-C (Benzenesulfonamide)Pyridine-CC-NH₂C-SO₂Other CarbonsReference
This compound152.0, 129.0, 127.5, 113.0150.0, 115.0152.0127.5[2][3]
N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide143.5, 138.2, 137.3, 132.3, 130.5, 130.3, 128.8, 128.2, 127.4, 119.8, 118.3, 116.2161.6, 159.6, 158.5, 155.2, 108.9, 86.1--21.6 (CH₃)[1]
N-(4-(6-Amino-4-(4-chlorophenyl)-5-cyanopyridin-2-yl)phenyl)-4-methylbenzenesulfonamide143.0, 136.5, 135.0, 130.8, 130.2, 130.0, 129.6, 129.3, 128.7, 127.2, 119.8, 119.0, 117.6161.3, 159.0, 153.8, 109.0, 86.1--21.5 (CH₃)[1]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms, primarily by inhibiting key enzymes in pathogenic microorganisms and cancer cells.

Antimicrobial Action: Inhibition of Folate Synthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), these derivatives block the synthesis of dihydrofolic acid, a vital component for DNA and RNA synthesis, thereby halting bacterial growth and replication.[4][5][6]

antimicrobial_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Sulfonamide This compound Derivative Sulfonamide->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF DNA_RNA DNA, RNA, Amino Acid Synthesis THF->DNA_RNA BacterialGrowth Bacterial Growth and Replication DNA_RNA->BacterialGrowth

Caption: Antimicrobial mechanism of action.

Anticancer Action: Inhibition of Carbonic Anhydrases

Certain this compound derivatives have shown potent anticancer activity by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[7][8][9] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in maintaining the acidic tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons. Inhibition of these CAs disrupts pH regulation, leading to an increase in intracellular pH and a decrease in extracellular pH, which can induce apoptosis and inhibit tumor growth and metastasis.[10][11]

anticancer_pathway cluster_tumor_cell Tumor Cell CO2_H2O CO₂ + H₂O CA_IX Carbonic Anhydrase IX/XII (Membrane Bound) CO2_H2O->CA_IX HCO3_H HCO₃⁻ + H⁺ CA_IX->HCO3_H Apoptosis Apoptosis CA_IX->Apoptosis Disruption of pH balance leads to MCT Monocarboxylate Transporter (MCT) HCO3_H->MCT H⁺ efflux Lactate_H_out Lactate⁻ + H⁺ (efflux) MCT->Lactate_H_out Extracellular Acidic Tumor Microenvironment (Low pH) Sulfonamide This compound Derivative Sulfonamide->CA_IX Inhibition experimental_workflow Start Start: Starting Materials (4-Aminopyridine derivative, 4-Acetylaminobenzenesulfonyl chloride) Synthesis Step 1: Synthesis of N-acetylated intermediate Start->Synthesis Purification1 Purification 1 (Precipitation, Filtration, Recrystallization) Synthesis->Purification1 Hydrolysis Step 2: Hydrolysis of acetyl group Purification1->Hydrolysis Purification2 Purification 2 (Neutralization, Filtration, Washing) Hydrolysis->Purification2 Characterization Structural Characterization Purification2->Characterization NMR_Analysis NMR Sample Preparation (Dissolution in deuterated solvent) Characterization->NMR_Analysis NMR_Acquisition ¹H and ¹³C NMR Data Acquisition NMR_Analysis->NMR_Acquisition Data_Processing Data Processing and Spectral Analysis NMR_Acquisition->Data_Processing End End: Characterized Derivative and NMR Data Data_Processing->End

References

Application Notes and Protocols for 4-amino-N-pyridin-4-ylbenzenesulfonamide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-pyridin-4-ylbenzenesulfonamide is a member of the sulfonamide class of antibiotics. Sulfonamides are synthetic bacteriostatic agents that have been in clinical use for decades. Their antimicrobial activity stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folic acid pathway, thereby halting bacterial growth and replication.[1][2]

These application notes provide a comprehensive overview of the use of this compound in antibacterial assays, including its mechanism of action, protocols for susceptibility testing, and representative data for closely related isomers due to the limited availability of specific data for the 4-pyridyl compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial effect of this compound is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1][2] Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA and RNA synthesis. In contrast, mammals obtain folic acid from their diet, making this pathway an excellent target for selective antibacterial therapy.

This compound, being structurally analogous to the natural substrate PABA, binds to the active site of DHPS. This binding event prevents the condensation of PABA with dihydropteridine pyrophosphate, the subsequent step in the folic acid synthesis pathway. The resulting depletion of dihydrofolic acid and its downstream product, tetrahydrofolic acid, leads to the cessation of bacterial cell division, hence a bacteriostatic effect.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Incorporation Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfapyridine Isomers

Bacterial Strain4-amino-N-pyridin-2-ylbenzenesulfonamide (Sulfapyridine) MIC (µg/mL)4-amino-N-pyridin-3-ylbenzenesulfonamide MIC (mg/mL)
Staphylococcus aureus0.8-
Yersinia enterocolitica3.1 - 25-
Salmonella spp.25 - 100-

Note: Data for 4-amino-N-pyridin-3-ylbenzenesulfonamide was not available in the searched literature.

Table 2: Zone of Inhibition for N-Pyridin-3-yl-benzenesulfonamide

Bacterial StrainConcentration (mg/mL)Average Zone of Inhibition (mm)
Salmonella typhi15016
10012
508
255
Staphylococcus aureus15014
10010
505
250
Escherichia coli15012
1008
500
250

Data adapted from a study on N-pyridin-3-yl-benzenesulfonamide, a related compound.[3]

Experimental Protocols

Detailed methodologies for two standard antibacterial assays are provided below. These protocols can be adapted for the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

MIC_Workflow start Start prep_compound Prepare stock solution of This compound in a suitable solvent (e.g., DMSO) start->prep_compound serial_dilute Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) prep_compound->serial_dilute inoculate Inoculate each well with the bacterial suspension serial_dilute->inoculate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in each well prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) growth controls inoculate->controls incubate Incubate the plate at 35-37°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity or use a microplate reader to determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for MIC Determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection for turbidity or by measuring the optical density using a microplate reader.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland standard) start->prep_inoculum swab_plate Uniformly swab the surface of a Mueller-Hinton agar (MHA) plate with the bacterial suspension prep_inoculum->swab_plate place_disks Place the impregnated disks onto the surface of the inoculated MHA plate swab_plate->place_disks prep_disks Impregnate sterile paper disks with a known concentration of This compound prep_disks->place_disks incubate Incubate the plate at 35-37°C for 16-20 hours place_disks->incubate measure_zones Measure the diameter of the zone of growth inhibition around each disk in millimeters incubate->measure_zones interpret_results Interpret the results as susceptible, intermediate, or resistant based on established guidelines (if available) measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for Disk Diffusion Assay.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile saline or broth

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.

  • Disk Preparation and Placement: Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The interpretation of these zones as susceptible, intermediate, or resistant requires established breakpoints, which may not be available for this specific compound.

Conclusion

This compound is a sulfonamide antibiotic with a well-established mechanism of action targeting bacterial folic acid synthesis. The protocols provided herein for MIC determination and disk diffusion assays are standard methods for evaluating its antibacterial activity. While specific quantitative data for this compound is limited, the activity of its isomers suggests a potential spectrum against both Gram-positive and Gram-negative bacteria. Further research is warranted to fully characterize the antibacterial profile of this compound.

References

Application Notes and Protocols for Testing Anticancer Activity of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the anticancer activity of novel sulfonamide compounds. It outlines a comprehensive workflow from initial cytotoxicity screening to mechanism of action studies, including in vitro assays and analysis of key signaling pathways.

Introduction

Sulfonamides represent a versatile class of compounds with a broad spectrum of biological activities, including promising anticancer properties.[1][2][3] Their mechanisms of action are diverse and can involve the inhibition of crucial enzymes like carbonic anhydrases and protein kinases, disruption of microtubule polymerization, and interference with cell cycle progression.[2][3][4][5] This protocol details a systematic approach to screen and characterize the anticancer potential of new sulfonamide derivatives.

Experimental Workflow

A logical and stepwise approach is crucial for the efficient evaluation of novel anticancer compounds. The following workflow outlines the key stages in testing the anticancer activity of sulfonamides.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification & In Vivo Studies A Cytotoxicity Assay (MTT/SRB) B Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (Propidium Iodide) B->D E Western Blot Analysis C->E D->E F Enzyme Inhibition Assays (e.g., CA, Kinase) E->F G Tubulin Polymerization Assay E->G H Xenograft Models F->H G->H

Caption: A general workflow for the preclinical evaluation of anticancer sulfonamides.

Data Presentation: Summary of Quantitative Data

Clear and concise presentation of quantitative data is essential for comparing the potency of different sulfonamide compounds.

Table 1: In Vitro Cytotoxicity of Sulfonamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLaCell Viability7.2 ± 1.12[6]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231Cell Viability4.62 ± 0.13[6]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7Cell Viability7.13 ± 0.13[6]
N-ethyl toluene-4-sulfonamide (8a)HeLaCell Viability10.9 ± 1.01[6]
N-ethyl toluene-4-sulfonamide (8a)MDA-MB-231Cell Viability19.22 ± 1.67[6]
N-ethyl toluene-4-sulfonamide (8a)MCF-7Cell Viability12.21 ± 0.93[6]
MMH-1MDA-MB-231Cell Proliferation-[7]
Compound 32Various (NCI-60)Cell Proliferation1.06 - 8.92[8]

Table 2: Effects of Sulfonamides on Cell Cycle and Apoptosis

Compound IDCancer Cell LineEffectMethodResultReference
MMH-1MDA-MB-231Cell Cycle ArrestFlow Cytometry72% of cells in G0/G1 phase[7]
MMH-1MDA-MB-231Apoptosis InductionFlow Cytometry40% apoptotic cells[7]
Compound 32VariousCell Cycle ArrestFlow CytometryArrest at G2/M phase[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the sulfonamide compounds in culture medium. The final solvent concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Sulfonamide compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the sulfonamide compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Sulfonamide compounds

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the sulfonamide compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of sulfonamides on signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-VEGFR2, CAIX, β-tubulin, cleaved caspase-3, etc.) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the sulfonamide compound and lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Key Signaling Pathways Targeted by Anticancer Sulfonamides

Understanding the signaling pathways modulated by sulfonamides is crucial for elucidating their mechanism of action.

Carbonic Anhydrase IX (CAIX) Signaling

CAIX is a transmembrane enzyme overexpressed in many hypoxic tumors and contributes to an acidic tumor microenvironment, promoting tumor progression and metastasis.[9][10][11][12] Sulfonamides are a well-known class of CAIX inhibitors.

CAIX_pathway cluster_0 Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a CAIX CAIX HIF1a->CAIX H_out H+ (extracellular) CAIX->H_out CO2 + H2O -> H2CO3 pH_in Intracellular pH (maintained) CAIX->pH_in H2CO3 H2CO3 HCO3 HCO3- H2CO3->HCO3 H2CO3->H_out pH_out Extracellular Acidosis H_out->pH_out Proliferation Cell Proliferation pH_in->Proliferation Invasion Invasion & Metastasis pH_out->Invasion Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamides disrupts pH regulation in cancer cells.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][13][14][15][16] Several sulfonamide derivatives have been shown to inhibit VEGFR-2 signaling.[8]

VEGFR2_pathway cluster_0 Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras PLCg->RAS AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2

Caption: Sulfonamide inhibitors can block VEGFR-2 signaling, thereby inhibiting angiogenesis.

Tubulin Polymerization

Microtubules are dynamic polymers of tubulin that are essential for forming the mitotic spindle during cell division.[1][17][18][19][20] Some sulfonamides exert their anticancer effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.

Tubulin_pathway cluster_0 Mitosis Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase CellDivision Cell Division Anaphase->CellDivision Sulfonamide Sulfonamide Inhibitor Sulfonamide->Polymerization

Caption: Inhibition of tubulin polymerization by sulfonamides disrupts mitotic spindle formation.

References

Application Notes and Protocols: 4-amino-N-pyridin-4-ylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, ion transport, and bone resorption.[4] Dysregulation of CA activity is implicated in various diseases, making them attractive therapeutic targets.[5] Particularly, the overexpression of certain CA isoforms, such as CA IX and CA XII, is associated with tumorigenesis, rendering them important targets for anticancer drug development.[3][6]

Sulfonamides are a well-established class of CA inhibitors, with their primary sulfonamide moiety (-SO₂NH₂) acting as a key zinc-binding group within the enzyme's active site.[7][8] The compound 4-amino-N-pyridin-4-ylbenzenesulfonamide belongs to this class and is expected to exhibit inhibitory activity against various CA isoforms. This document provides the necessary protocols to synthesize and evaluate its potential as a carbonic anhydrase inhibitor.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The primary sulfonamide group is crucial for this activity. The negatively charged nitrogen atom of the deprotonated sulfonamide coordinates with the Zn²⁺ ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding is further stabilized by a network of hydrogen bonds with amino acid residues in the active site, such as Thr199. This interaction blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzyme's catalytic activity.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 This compound Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Catalytically Active Thr199 Thr199 Inhibitor SO₂NH⁻ Inhibitor->Zn Coordination Bond (Inhibition) Inhibitor->Thr199 Hydrogen Bond Aromatic_Rings Benzenesulfonamide & Pyridine Rings Aromatic_Rings->Thr199 Van der Waals Interactions

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Data Presentation: Inhibitory Activity of Structurally Related Sulfonamides

While specific inhibitory data for this compound is not available, the following tables summarize the inhibition constants (Kᵢ) for structurally analogous sulfonamides against key human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. This data provides a valuable reference for predicting the potential activity of the target compound.

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by Structurally Related Sulfonamides

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
4-(Pyrazol-1-yl)benzenesulfonamide791.7 - 89,14034.5 - 157.1[4]
Pyridazine-based sulfonamide 323.55.3 - 106.4[9]
Pyridazine-based sulfonamide 5a98.3 - 185.95.3[9]
Pyridazine-based sulfonamide 7a48.337.1[9]
Acetazolamide (Standard)25012[3]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by Structurally Related Sulfonamides

CompoundhCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4-(Pyrazol-1-yl)benzenesulfonamide15.9 - 67.616.7 - 65.7[4]
Pyridazine-based sulfonamide 3-5.3[9]
Pyridazine-based sulfonamide 5c-18.4[9]
Pyridazine-based sulfonamide 7f-8.7[9]
4-substituted pyridine-3-sulfonamide13791[10]
Acetazolamide (Standard)255.7[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a general and plausible synthetic route for this compound, adapted from standard sulfonamide synthesis procedures.[9][11]

Materials:

  • 4-Aminopyridine

  • 4-Acetamidobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Magnetic stirrer with heating

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and flask

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Step 1: Synthesis of N-(4-acetylaminophenylsulfonyl)-pyridin-4-amine

    • Dissolve 4-aminopyridine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous pyridine (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

  • Step 2: Hydrolysis to this compound

    • Suspend the N-(4-acetylaminophenylsulfonyl)-pyridin-4-amine obtained in Step 1 in a mixture of ethanol and 2M sodium hydroxide solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with 2M hydrochloric acid until a precipitate forms.

    • Collect the precipitate by filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

    • Recrystallize the final product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

G cluster_0 Synthesis Workflow Start Start Materials: 4-Aminopyridine 4-Acetamidobenzenesulfonyl chloride Step1 Step 1: Sulfonamide Formation (Pyridine, DCM) Start->Step1 Intermediate Intermediate: N-(4-acetylaminophenylsulfonyl)-pyridin-4-amine Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, Ethanol, HCl) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis G cluster_0 Assay Workflow Prep Reagent Preparation (Enzyme, Inhibitor, Substrate) Incubate Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Mix Rapid Mixing (Stopped-Flow Instrument) Incubate->Mix Measure Absorbance Measurement (557 nm) Mix->Measure Analyze Data Analysis (IC₅₀, Ki determination) Measure->Analyze

References

Application of 4-amino-N-pyridin-4-ylbenzenesulfonamide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 4-amino-N-pyridin-4-ylbenzenesulfonamide is limited in publicly available research. The following application notes and protocols are based on the well-documented activities of its isomers and structurally related analogs, which feature the 4-aminobenzenesulfonamide core and a pyridine moiety. This information serves to highlight the potential therapeutic applications and research methodologies relevant to this class of compounds.

Application Notes

The 4-amino-N-pyridinylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug discovery in oncology, ophthalmology, and neurology.

Primary Application: Carbonic Anhydrase Inhibition

Derivatives of 4-amino-N-pyridinylbenzenesulfonamide have been extensively investigated as inhibitors of various human carbonic anhydrase isoforms. The primary sulfonamide group (-SO2NH2) is a key zinc-binding group, essential for the inhibitory activity.

  • Oncology: Tumor-associated CA isoforms, particularly CA IX and CA XII, are significantly overexpressed in many hypoxic solid tumors.[1][2] They contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[1][3] Inhibitors based on the pyridinylbenzenesulfonamide scaffold can counteract this acidification, potentially sensitizing tumors to conventional therapies.

  • Ophthalmology (Glaucoma): CA II and CA IV are involved in the secretion of aqueous humor in the eye. Inhibition of these isoforms can reduce intraocular pressure, a key factor in the management of glaucoma.

Potential Additional Applications:

While CA inhibition is the most prominent application, related sulfonamide structures have shown potential in other therapeutic areas:

  • Kinase Inhibition: The broader anilinopyrimidine and quinazoline sulfonamide classes, which share structural similarities, have been explored as kinase inhibitors for cancer therapy.

  • Antimicrobial and Antiviral Activity: Some pyridine-based sulfonamides have been synthesized and evaluated for their antimicrobial and antiviral properties.

Data Presentation: Carbonic Anhydrase Inhibition by Analogous Compounds

The following table summarizes the inhibitory activity (Ki) of representative pyridinylbenzenesulfonamide derivatives against key human carbonic anhydrase isoforms. It is important to note that these are not the exact this compound but are its close structural analogs.

Compound/AnaloghCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4-amino-N-(pyridin-2-yl)benzenesulfonamide25012255.7
4-amino-N-(pyridin-3-yl)benzenesulfonamide94.4628145.5936.2
4-(Pyrazol-1-yl)benzenesulfonamide urea derivative (SH7s)--15.955.2
Acetazolamide (Standard Inhibitor)25012255.7

Experimental Protocols

Protocol 1: Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

This protocol outlines the determination of inhibition constants (Ki) for test compounds against carbonic anhydrase isoforms.

1. Principle: The assay measures the catalytic hydration of carbon dioxide to bicarbonate and a proton, which leads to a pH change in a buffered solution. The rate of this pH change is monitored spectrophotometrically using a pH indicator.

2. Materials:

  • Applied Photophysics stopped-flow instrument.

  • pH indicator: Phenol red (0.2 mM).

  • Buffer: 20 mM HEPES, pH 7.5.

  • Ionic strength solution: 20 mM Na2SO4.

  • Substrate: CO2 solutions (1.7 to 17 mM).

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) at a final concentration of 4-10 nM.

  • Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.

  • Deionized water.

3. Method:

  • Prepare the assay buffer containing HEPES, Na2SO4, and phenol red.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Pre-incubate the enzyme solution with the desired concentration of the test compound for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Equilibrate the two syringes of the stopped-flow instrument, one with the enzyme-inhibitor mixture and the other with the CO2 substrate solution.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the phenol red indicator at 557 nm for 10-100 seconds to determine the initial reaction velocity.

  • Record at least six traces for each inhibitor concentration.

  • Determine the uncatalyzed reaction rate by mixing the buffer (without enzyme) with the CO2 solution and subtract this from the catalyzed rates.

  • Calculate the inhibition constant (Ki) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.[4]

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol is used to evaluate the effect of a test compound on the viability and proliferation of cancer cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5][6][7] The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

  • Test compound.

3. Method:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours.

  • Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Mandatory Visualizations

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 pH_norm pH Normalization CAIX->pH_norm CO2_H2O CO2 + H2O CO2_H2O->CAIX Acidosis Extracellular Acidosis H_HCO3->Acidosis Invasion Tumor Invasion & Metastasis Acidosis->Invasion Sulfonamide 4-amino-N-pyridinyl- benzenesulfonamide Inhibition Inhibition Sulfonamide->Inhibition Inhibition->CAIX Reduced_invasion Reduced Invasion pH_norm->Reduced_invasion G cluster_workflow Experimental Workflow: Screening for CA Inhibitors start Start: Compound Library synthesis Synthesis of 4-amino-N-pyridinyl- benzenesulfonamide analogs start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Screening: Stopped-Flow CO2 Hydrase Assay (vs. hCA II, IX, XII) purification->primary_screen hit_id Hit Identification (Compounds with Ki < 1 µM) primary_screen->hit_id hit_id->synthesis Inactive secondary_screen Secondary Screening: Cytotoxicity (MTT Assay) on Cancer Cell Lines hit_id->secondary_screen Active lead_select Lead Selection (Potent & Selective with low toxicity) secondary_screen->lead_select lead_select->synthesis Not promising in_vivo In Vivo Studies (Xenograft models) lead_select->in_vivo Promising end End: Preclinical Candidate in_vivo->end

References

Application Notes & Protocols: Development of Novel 4-amino-N-pyridin-4-ylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The sulfonamide group is a key pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, antidiabetic, and anti-inflammatory properties.[1][2] The 4-amino-N-pyridin-4-ylbenzenesulfonamide scaffold serves as a versatile starting point for the development of novel derivatives. Its structure features multiple reactive sites amenable to chemical modification, including the primary aromatic amine and the pyridine ring, allowing for the exploration of diverse chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. These notes provide detailed protocols for the synthesis and biological evaluation of novel derivatives based on this core structure.

Section 1: Synthetic Strategies and Protocols

The development of novel derivatives typically involves modification at the 4-amino position of the benzenesulfonamide core. This allows for the introduction of various functional groups to modulate the compound's physicochemical properties and biological target interactions.

General Synthetic Workflow

The following workflow outlines a general strategy for synthesizing and purifying novel derivatives from the parent compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Start: 4-amino-N-pyridin- 4-ylbenzenesulfonamide reaction Chemical Modification (e.g., Acylation, Schiff Base Formation) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir FT-IR Spectroscopy purification->ir purity Purity Analysis (HPLC) purification->purity end_node Pure, Characterized Derivative purification->end_node

Caption: General workflow for synthesis and characterization of derivatives.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between the 4-amino group of the parent sulfonamide and an aromatic aldehyde to form a Schiff base (imine). Schiff bases are known to possess a wide range of biological activities.[2]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde)

  • Absolute Ethanol or Propan-2-ol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the selected aromatic aldehyde (1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted aldehyde.

  • Dry the product in a vacuum oven.

  • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base derivative.

  • Characterize the final product using NMR, MS, and FT-IR. The formation of the imine bond (N=CH) can be confirmed by a characteristic signal in the 1H NMR spectrum (typically δ 8.0-9.0 ppm) and an IR absorption band around 1600-1630 cm-1.

Protocol 2: Synthesis via N-Acylation

This protocol details the acylation of the 4-amino group using an acid chloride, a common method for generating amide derivatives.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.5 eq)

  • Separatory funnel, magnetic stirrer, ice bath

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a flask placed in an ice bath.

  • Add the base (e.g., triethylamine) to the suspension and stir for 10 minutes.

  • Slowly add the acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-acyl derivative.

  • Characterize the final product. Successful acylation is confirmed by the appearance of a new amide carbonyl signal in the 13C NMR and IR spectra, and an amide N-H proton signal in the 1H NMR spectrum.[1]

Section 2: Biological Evaluation and Protocols

After synthesis and characterization, novel derivatives must be screened for biological activity. The choice of assays depends on the therapeutic target of interest. Common areas for sulfonamides include oncology and infectious diseases.[1][3]

Biological Screening Workflow

G cluster_screening Biological Evaluation Pipeline cluster_analysis Data Analysis start Pure Derivative primary Primary Screening (e.g., Cell Viability Assay) start->primary secondary Secondary / Confirmatory Assays (e.g., Enzyme Inhibition, IC50) primary->secondary hit_id Hit Identification primary->hit_id tertiary Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) secondary->tertiary sar Structure-Activity Relationship (SAR) Analysis secondary->sar tertiary->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for in vitro biological evaluation of new derivatives.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, commonly employed for primary screening of potential anticancer agents.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates, multichannel pipette, incubator, plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized derivatives in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 4: Enzyme Inhibition Assay (e.g., α-Glucosidase)

Many sulfonamide derivatives have been evaluated as enzyme inhibitors.[4][5] This protocol provides a general method for an α-glucosidase inhibition assay, relevant for antidiabetic drug discovery.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Synthesized derivatives and a standard inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well plate, incubator, plate reader

Procedure:

  • Add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution to each well of a 96-well plate.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Section 3: Data Presentation

Quantitative data from biological assays should be organized systematically to facilitate structure-activity relationship (SAR) analysis. Below are template tables for presenting typical results.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Exemplar Sulfonamide Derivatives. (Note: Data shown is for related sulfonamide derivatives, not this compound derivatives, and serves as an example of data presentation.[4])

Compound IDR-Group Modificationα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
3a Unsubstituted Phenyl19.39 ± 0.5457.36 ± 1.12
3b 4-Chlorophenyl25.12 ± 0.7889.14 ± 1.55
3h 3-Nitrophenyl25.57 ± 0.62112.45 ± 2.01
Acarbose Reference Drug 26.98 ± 0.81 35.21 ± 0.95

Table 2: In Vitro Kinase Inhibitory Activity of Exemplar Sulfonamide-Pyridine Derivatives. (Note: Data shown is for related sulfonamide methoxypyridine derivatives against PI3K/mTOR and is for illustrative purposes.[3])

Compound IDAromatic SkeletonPI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 Cell IC50 (nM)
22c Quinoline0.222320
22d Quinoline0.314535
GDC-0941 Reference Drug 1.1210210

Section 4: Potential Signaling Pathways

Understanding the mechanism of action is crucial. Sulfonamide derivatives are known to interact with various biological pathways. The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, regulating cell growth, proliferation, and survival, and is a known target for some sulfonamide derivatives.[3]

G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Novel Sulfonamide Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a hypothetical derivative.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. These advantages include rapid heating, increased reaction rates, higher yields, and often, improved product purity.[1][2] This is particularly valuable in the synthesis of heterocyclic compounds like pyridine and its derivatives, which are key structural motifs in many pharmaceuticals and functional materials.[3] This document provides detailed protocols and experimental data for the microwave-assisted synthesis of various pyridine derivatives, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis.

The use of dedicated microwave reactors allows for precise control over reaction parameters such as temperature, pressure, and irradiation power, ensuring reproducible results.[4] Many of these reactions can be performed in a one-pot fashion, reducing reaction times from hours to minutes and simplifying work-up procedures.[1][4] Furthermore, microwave-assisted synthesis often allows for the use of greener solvents or even solvent-free conditions, aligning with the principles of sustainable chemistry.[1][5]

Featured Protocols

This section details the experimental setup and protocols for three distinct microwave-assisted syntheses of pyridine derivatives.

One-Pot Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a classic method for preparing substituted pyridines. The microwave-assisted, one-pot procedure significantly improves upon the traditional two-step process by combining the initial Michael addition and the subsequent cyclodehydration into a single, rapid step.[1][4][6] This method provides tri- and tetrasubstituted pyridines with complete control over regiochemistry.[1][4]

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Work-up & Purification Reactants Ethyl β-aminocrotonate & Alkynone Solvent_Catalyst Add Solvent (e.g., DMSO) & Catalyst (e.g., Acetic Acid) Reactants->Solvent_Catalyst Vial Combine in Microwave Vial Solvent_Catalyst->Vial Microwave Irradiate at 170°C for 10-20 min Vial->Microwave Cooling Cool to Room Temperature Microwave->Cooling Purification Purify by Column Chromatography Cooling->Purification Product Isolate Substituted Pyridine Purification->Product

Caption: Workflow for the one-pot Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol:

A mixture of ethyl β-aminocrotonate and the corresponding alkynone is prepared.[1][4] To this, a polar solvent such as DMSO is added, followed by a catalytic amount of acetic acid or ZnBr₂ to accelerate the reaction.[1] The reaction vessel is sealed and placed in a self-tunable microwave synthesizer.[4] The mixture is then irradiated at 170°C for a period of 10 to 20 minutes.[1][4] After the reaction is complete, the vessel is cooled to room temperature, and the resulting mixture is purified, typically by column chromatography, to yield the desired tri- or tetrasubstituted pyridine.[4]

Quantitative Data Summary:

Alkynone SubstrateSolventCatalystTemperature (°C)Time (min)Yield (%)
4-(Trimethylsilyl)but-3-yn-2-oneDMSOAcetic Acid1701098
Various Alkynyl KetonesDMSOZnBr₂17010-20High
Various AlkynonesTolueneAcetic Acid17020Good

Data sourced from multiple studies on the Bohlmann-Rahtz synthesis.[1][2][4]

Hantzsch Dihydropyridine Synthesis of Acridinediones

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can be subsequently oxidized to pyridines. This microwave-assisted protocol offers a green and efficient route to acridinediones, a class of dihydropyridine derivatives, under solvent-free and catalyst-free conditions.[5]

Reaction Scheme:

G Aromatic_Aldehyde Aromatic Aldehyde Mix Mix Reactants Aromatic_Aldehyde->Mix Dimedone Dimedone Dimedone->Mix Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Mix Microwave Microwave Irradiation (Solvent & Catalyst-Free) Mix->Microwave Product Acridinedione Product Microwave->Product

Caption: Three-component Hantzsch synthesis of acridinediones.

Experimental Protocol:

In a typical procedure, a mixture of a structurally diverse aromatic aldehyde, dimedone, and ammonium acetate is prepared.[5] This mixture is then subjected to microwave irradiation in a dedicated microwave reactor without the use of any solvent or catalyst.[5] The reaction proceeds rapidly, typically within 3 to 8 minutes, to afford the corresponding acridinedione product in high yields.[5] The solid product can often be isolated by simple filtration and washing.

Quantitative Data Summary:

AldehydePower (W)Time (min)Yield (%)
4-ChlorobenzaldehydeNot specified381
4-NitrobenzaldehydeNot specified497
BenzaldehydeNot specified595
4-MethoxybenzaldehydeNot specified691
3-NitrobenzaldehydeNot specified786

Data adapted from a study on the green synthesis of acridinediones.[5]

Synthesis of Mono- and Bis-[1][2][4]triazolo[1,5-a]pyridines

This protocol describes a metal-free, microwave-assisted method for the synthesis of mono- and bis-[1][2][4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine derivatives and various carboxylic acids or their esters.[7] This approach highlights the versatility of microwave synthesis for constructing fused heterocyclic systems.

Experimental Workflow:

G Start Start Prepare_Mixture Prepare mixture of: 1-amino-2-imino-pyridine deriv. Carboxylic acid/ester Ethanol & Acetic Acid Start->Prepare_Mixture Microwave_Irradiation Microwave Irradiation 80-100°C for 15-25 min Prepare_Mixture->Microwave_Irradiation Cool_and_Isolate Cool to room temperature and isolate product Microwave_Irradiation->Cool_and_Isolate End End Cool_and_Isolate->End

Caption: Workflow for the synthesis of[1][2][4]triazolo[1,5-a]pyridines.

Experimental Protocol:

A mixture of the 1-amino-2(1H)-pyridine-2-imine derivative (3.0 mmol) and the desired carboxylic acid (4.0 mmol) is prepared in ethanol (10.0 mL) containing acetic acid (5-10 equivalents).[7] This mixture is placed in a glass tube suitable for microwave synthesis and irradiated at a temperature of 80-100°C for 15-25 minutes.[7] Upon completion, the reaction mixture is cooled, and the product is isolated. This method is also applicable to a wide range of other substrates including aldehydes and esters.[7]

Quantitative Data Summary:

Reactant 1 (Pyridine Derivative)Reactant 2 (Carboxylic Acid)Temperature (°C)Time (min)Yield (%)
3aFormic Acid1001592
3aAcetic Acid8015-
3bBenzoic Acid8015-
3c4-Nitrobenzoic Acid8015-
3dOxalic Acid8015-

Note: Specific yield data for all combinations was not available in the provided search snippets. The optimal conditions were identified as 100°C for 15 minutes.[7]

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and often more environmentally friendly alternative to conventional heating for the preparation of pyridine derivatives. The protocols outlined in this document demonstrate the broad applicability of this technology for synthesizing a variety of substituted and fused pyridine systems. The significant reduction in reaction times and potential for increased yields make microwave synthesis a highly attractive method for researchers in academia and the pharmaceutical industry.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-amino-N-pyridin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-pyridin-4-ylbenzenesulfonamide is a sulfonamide compound of interest in drug discovery due to the established and broad-ranging bioactivities of this class of molecules. Sulfonamides are known to exhibit a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies on related sulfonamide derivatives suggest that they can induce cytotoxic effects in cancer cell lines, often through the induction of apoptosis.[1][2] Therefore, a thorough evaluation of the cytotoxic potential of this compound is a critical step in its development as a potential therapeutic agent.

These application notes provide detailed protocols for a panel of standard cell-based assays to comprehensively assess the cytotoxicity of this compound. The selected assays—MTT, LDH, and Annexin V/PI apoptosis assay—offer a multi-faceted approach to understanding the compound's effects on cell viability, membrane integrity, and the mechanism of cell death.

Data Presentation: Representative Cytotoxicity of Sulfonamide Derivatives

While specific cytotoxicity data for this compound is under investigation, the following tables summarize the cytotoxic effects of structurally related benzenesulfonamide derivatives against various human cancer cell lines, as determined by the MTT assay. This data serves as a reference for the expected range of activity and highlights the importance of evaluating new derivatives.

Table 1: IC50 Values (µM) of Benzenesulfonamide Derivatives on Breast Cancer Cell Lines.

Compound IDMCF-7MDA-MB-231Reference
Derivative A12.21 ± 0.9319.22 ± 1.67[3]
Derivative B7.13 ± 0.134.62 ± 0.13[3]
Derivative C< 128< 30[1]
Derivative DSignificant ActivityNot Tested[4]

Table 2: IC50 Values (µM) of Benzenesulfonamide Derivatives on Other Human Cancer Cell Lines.

Compound IDHeLaHepG2HCT-116A549Reference
Derivative A10.9 ± 1.01Not TestedNot TestedNot Tested[3]
Derivative B7.2 ± 1.12Not TestedNot TestedNot Tested[3]
Derivative C< 360Not TestedNot TestedNot Tested[1]
Derivative ENot TestedIC50 ReportedIC50 ReportedIC50 Reported[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Compound Dilutions incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability & IC50 read_absorbance->calc_viability

Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to that of the positive control (maximum release) and subtracts the background LDH release from the vehicle control.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_cells Seed & Treat Cells incubate_treatment Incubate for 24-72h seed_cells->incubate_treatment centrifuge Centrifuge Plate incubate_treatment->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_rt Incubate 30 min (RT) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (~490 nm) add_stop->read_absorbance calc_cytotoxicity Calculate % Cytotoxicity read_absorbance->calc_cytotoxicity

Workflow for the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: The cell population will be differentiated into four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.

Apoptosis_Detection cluster_cell_states Cell States cluster_stains Fluorescent Stains cluster_outcomes Flow Cytometry Outcomes viable Viable Cell Intact Membrane PS on Inner Leaflet early_apoptosis Early Apoptotic Cell Intact Membrane PS on Outer Leaflet viable->early_apoptosis Apoptotic Stimulus q3 Q3: Annexin V- / PI- (Viable) viable->q3 late_apoptosis Late Apoptotic/Necrotic Cell Compromised Membrane PS on Outer Leaflet early_apoptosis->late_apoptosis Progression q4 Q4: Annexin V+ / PI- (Early Apoptosis) early_apoptosis->q4 q2 Q2: Annexin V+ / PI+ (Late Apoptosis) late_apoptosis->q2 q1 Q1: Annexin V- / PI+ (Necrotic - less common with Annexin V) late_apoptosis->q1 annexin_v Annexin V-FITC (Binds to PS) annexin_v->early_apoptosis annexin_v->late_apoptosis pi Propidium Iodide (PI) (Stains DNA) pi->late_apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide, a key sulfonamide compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most widely adopted method is a two-step synthesis. The first step involves the condensation of 4-acetamidobenzenesulfonyl chloride with 4-aminopyridine. The second step is the hydrolysis of the resulting N-acetyl intermediate to yield the final product.

Q2: Why is it necessary to use 4-acetamidobenzenesulfonyl chloride instead of 4-aminobenzenesulfonyl chloride directly?

A2: The acetyl group serves as a protecting group for the aniline nitrogen. This prevents the amino group of one molecule from reacting with the sulfonyl chloride group of another, which would lead to polymerization and a significantly lower yield of the desired product. The acetyl group is reliably removed in the final hydrolysis step.[1]

Q3: What are the critical safety precautions for this synthesis?

A3: 4-Acetamidobenzenesulfonyl chloride is moisture-sensitive and corrosive. Chlorosulfonic acid, used in its preparation, is highly corrosive and reacts violently with water.[1] All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use.

Q4: How can I monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring both the condensation and hydrolysis steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. Visualize the spots under UV light.

Troubleshooting Guide

Problem 1: Low Yield in Condensation Step (4-acetamidobenzenesulfonyl chloride + 4-aminopyridine)
Potential Cause Recommended Solution
Moisture Contamination The sulfonyl chloride starting material is highly reactive with water, leading to its decomposition. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Ineffective Acid Scavenger The reaction produces hydrochloric acid (HCl), which must be neutralized to drive the reaction forward. Pyridine can serve as both the solvent and the acid scavenger. Alternatively, use a non-nucleophilic base like triethylamine or sodium carbonate in a solvent like dichloromethane (DCM).[2][3]
Poor Solubility of Reactants Low solubility can hinder the reaction rate.[4] Consider using a solvent in which both reactants are more soluble, such as pyridine or dimethylformamide (DMF). Gentle heating may also improve solubility and reaction kinetics, but should be monitored to avoid side reactions.
Incorrect Stoichiometry Ensure the molar ratio of 4-aminopyridine to 4-acetamidobenzenesulfonyl chloride is appropriate. A slight excess of the amine can sometimes help drive the reaction to completion.
Problem 2: Low Yield or Incomplete Reaction in Hydrolysis Step
Potential Cause Recommended Solution
Insufficient Acid/Base Concentration The hydrolysis of the acetamide group requires harsh conditions. Use a sufficient concentration of strong acid (e.g., 6M HCl) or a strong base (e.g., aqueous NaOH).[1][5]
Inadequate Reaction Time or Temperature This hydrolysis can be slow. Refluxing the reaction mixture is typically required. Monitor the reaction by TLC until the acetylated intermediate is fully consumed.
Product Degradation While harsh conditions are necessary, prolonged exposure, especially at high temperatures, can lead to degradation of the desired product. Find the optimal balance of time and temperature by monitoring the reaction closely.
Precipitation of Product/Intermediate In acidic conditions, the product may precipitate as a salt, slowing down the reaction. Ensure adequate solvent volume and stirring to maintain a homogenous mixture.
Problem 3: Product Purity Issues
Potential Cause Recommended Solution
Presence of Unreacted Starting Materials This indicates an incomplete reaction in the first step. Optimize the condensation reaction conditions (time, temperature, base). The final product can typically be separated from starting materials via recrystallization.
Contamination with Acetylated Intermediate This signifies incomplete hydrolysis. Increase the reaction time, temperature, or concentration of the acid/base in the hydrolysis step. Recrystallization can also help separate the product from the more nonpolar intermediate.
Formation of Dark-Colored Impurities Side reactions or degradation can produce colored impurities. Treat the crude product solution with activated charcoal before recrystallization to adsorb these impurities. Ensure the product is not exposed to light, as sulfapyridine can slowly darken upon exposure.[6][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-acetamido-N-pyridin-4-ylbenzenesulfonamide (Condensation)
  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminopyridine (1.0 eq) in anhydrous pyridine (acting as solvent and base).

  • To this stirred solution, add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes. The addition may be exothermic; maintain the temperature with a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction's completion using TLC.

  • Once complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

  • Stir vigorously until a precipitate forms.

  • Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product in a vacuum oven. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Place the crude 4-acetamido-N-pyridin-4-ylbenzenesulfonamide from the previous step into a round-bottom flask.

  • Add a sufficient volume of dilute hydrochloric acid (e.g., 6M HCl) to fully submerge the solid.[1]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the solution in an ice bath.

  • Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as 90% aqueous acetone or an ethanol/water mixture, to obtain the final product.[6]

Visualized Workflows and Pathways

Caption: Overall experimental workflow for the two-step synthesis.

Caption: Logical relationship diagram of the synthesis reaction pathway.

References

common issues in sulfonamide synthesis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sulfonamide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of sulfonamides, offering potential causes and solutions in a question-and-answer format.

Question: Why is my sulfonamide yield consistently low?

Answer:

Low yields in sulfonamide synthesis can stem from several factors. A primary cause is the hydrolysis of the sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive sulfonic acid.[1][2] Another common reason is the use of an inappropriate base or solvent, which can affect the nucleophilicity of the amine and the stability of the reactants. Additionally, side reactions, such as the formation of bis-sulfonated products with primary amines, can consume the starting materials and reduce the yield of the desired product.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used to minimize the hydrolysis of the sulfonyl chloride.[1] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Base and Solvent: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the HCl byproduct without competing with the amine nucleophile. The solvent should be inert to the reaction conditions and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are common choices.

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride. For primary amines, using a larger excess of the amine or a bulky protecting group can help prevent the formation of the bis-sulfonated side product.

  • Protecting Groups: For complex molecules with multiple reactive sites, consider using a protecting group for the amine to prevent unwanted side reactions. The protecting group can be removed in a subsequent step.

Question: I am observing an unexpected side product in my reaction. What could it be?

Answer:

The most common side product is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[1][2] If you are using a primary amine, you might also observe the formation of a bis-sulfonated product, where two sulfonyl groups have reacted with the single amine. Another possibility, especially with aromatic amines (anilines), is polymerization if the aniline is not protected.[3]

Solutions:

  • Prevent Hydrolysis: As mentioned above, maintaining anhydrous conditions is crucial to prevent the formation of sulfonic acid.

  • Modify Reaction Conditions for Primary Amines: To avoid bis-sulfonation, you can add the sulfonyl chloride slowly to a solution containing an excess of the primary amine. This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already formed sulfonamide.

  • Utilize Protecting Groups: For anilines or other amines prone to side reactions, employing a protecting group strategy is highly effective.[3]

Question: How can I effectively purify my sulfonamide product?

Answer:

Recrystallization is the most common and effective method for purifying solid sulfonamides.[4] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the sulfonamide at high temperatures but not at room temperature, while the impurities remain soluble at all temperatures.

Solutions:

  • Solvent Selection: Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[4] Small-scale solubility tests should be performed to identify the optimal solvent or solvent system.

  • Recrystallization Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.

  • Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel is a viable alternative. The appropriate eluent system will depend on the polarity of the sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding a base like pyridine or triethylamine to the reaction? A1: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). The base is added to neutralize this acid, which would otherwise protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.

Q2: My sulfonyl chloride is old. Can I still use it? A2: It is not recommended. Over time, sulfonyl chlorides can hydrolyze due to atmospheric moisture, leading to a lower concentration of the active reagent and consequently, lower yields. It is best to use a fresh or properly stored sulfonyl chloride.

Q3: Can I use an aqueous base like sodium hydroxide? A3: While possible in some cases (Schotten-Baumann conditions), using an aqueous base increases the risk of hydrolyzing the sulfonyl chloride. For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is preferred.

Q4: How do I know when my reaction is complete? A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot for the starting amine should disappear and a new spot for the sulfonamide product should appear.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Representative Sulfonamide Synthesis.

CatalystYield (%)
None45
Sodium Acetate85
Potassium Carbonate78
Triethylamine82

Data is illustrative and based on generalized findings. Actual yields may vary depending on the specific substrates and reaction conditions.[5]

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine

This protocol describes a general procedure for the synthesis of a sulfonamide.

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Stir bar

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 eq) to the stirred solution.

  • Add the anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of a Sulfonamide by Recrystallization

This protocol provides a step-by-step guide for purifying a solid sulfonamide.[6][7][8][9]

Materials:

  • Crude sulfonamide

  • Recrystallization solvent (e.g., 95% ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Place the crude sulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until it does.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of the purified sulfonamide should form. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.

Visualizations

Troubleshooting Workflow for Low Sulfonamide Yield

Troubleshooting_Sulfonamide_Yield start Low Sulfonamide Yield check_hydrolysis Check for Sulfonyl Chloride Hydrolysis start->check_hydrolysis hydrolysis_yes Use Anhydrous Solvents & Inert Atmosphere check_hydrolysis->hydrolysis_yes Yes check_conditions Review Reaction Conditions check_hydrolysis->check_conditions No hydrolysis_yes->check_conditions optimize_base Optimize Base: Use Non-nucleophilic Base (e.g., Pyridine) check_conditions->optimize_base optimize_solvent Optimize Solvent: Ensure Reactant Solubility check_conditions->optimize_solvent check_side_reactions Investigate Side Reactions optimize_base->check_side_reactions optimize_solvent->check_side_reactions bis_sulfonation For Primary Amines: Use Excess Amine or Slow Addition of Sulfonyl Chloride check_side_reactions->bis_sulfonation Bis-sulfonation Observed other_side_reactions Consider Protecting Group Strategy check_side_reactions->other_side_reactions Other Side Products end Improved Yield bis_sulfonation->end other_side_reactions->end

Caption: A flowchart for troubleshooting low yields in sulfonamide synthesis.

Mechanism of Action: Inhibition of Folate Biosynthesis by Sulfonamides

Folate_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Sulfonamide Drug Sulfonamide->Inhibition

Caption: Sulfonamides competitively inhibit dihydropteroate synthase (DHPS).[10][11][12][13][14][15][16]

References

Technical Support Center: Optimizing HPLC Separation of 4-amino-N-pyridin-4-ylbenzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-amino-N-pyridin-4-ylbenzenesulfonamide and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor resolution between my isomers?

A1: Poor resolution between isomers is a common challenge due to their similar physicochemical properties. Several factors in your HPLC method could be contributing to this issue.

Troubleshooting Steps:

  • Mobile Phase Composition: The organic modifier and buffer pH play a crucial role in the separation of closely related compounds.

    • Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol). Methanol can offer different selectivity for aromatic compounds due to its hydrogen-bonding capabilities.

    • pH Adjustment: The ionization state of your analytes can be manipulated by adjusting the mobile phase pH. Since this compound contains both an amino group and a pyridine ring, its charge will be highly dependent on pH. Experiment with a pH range around the pKa values of the functional groups to maximize differences in retention.

    • Buffer Concentration: A low buffer concentration may lead to poor peak shape and shifting retention times. Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.

  • Column Selection: The choice of stationary phase is critical for isomer separation.

    • Stationary Phase Chemistry: If you are using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can provide alternative interactions (e.g., pi-pi interactions) that may enhance the separation of aromatic isomers.[1]

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) or a longer column can increase efficiency and improve resolution.

  • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks by increasing the interaction with the stationary phase. Conversely, increasing the temperature can decrease viscosity and improve efficiency, so experimentation is key.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.

Q2: My peaks are tailing. What could be the cause?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

Troubleshooting Steps:

  • Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with basic compounds like your analyte, leading to tailing.

    • Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing these secondary interactions.[2]

    • Competitive Additives: Adding a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites.

    • Column Choice: Consider using an end-capped column or a column with a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[3][4]

  • Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column.[3][4]

Q3: My retention times are drifting. How can I stabilize them?

A3: Drifting retention times can be caused by a number of factors, from mobile phase preparation to column equilibration.[5]

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the mixing valve is functioning correctly.[4][5]

  • Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[4]

  • Pump Performance: Inconsistent flow from the pump can lead to fluctuating retention times. Check for leaks and ensure the pump seals are in good condition.[3]

Experimental Protocols

Below is a starting point for an experimental protocol for the separation of this compound isomers. Optimization will likely be required.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the isomer mixture.

  • Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Method Parameters:

ParameterRecommended Starting Conditions
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm

Data Presentation: Example Isomer Separation Data

The following table is an example of how to present separation data for three hypothetical isomers.

IsomerRetention Time (min)Peak AreaResolution (to previous peak)
Isomer 110.2150,000-
Isomer 211.5145,0001.8
Isomer 312.1152,0001.2

Visualizations

Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor Resolution check_mobile_phase Adjust Mobile Phase (Organic Solvent, pH) start->check_mobile_phase check_column Evaluate Column (Different Selectivity) check_mobile_phase->check_column No Improvement resolved Resolution Improved check_mobile_phase->resolved Improved check_temp Optimize Temperature check_column->check_temp No Improvement check_column->resolved Improved check_flow Reduce Flow Rate check_temp->check_flow No Improvement check_temp->resolved Improved check_flow->resolved Improved

A workflow for troubleshooting poor isomer resolution.

Logical Relationship for Method Development

MethodDevelopment cluster_initial Initial Conditions cluster_optimization Optimization cluster_final Final Method col_select Column Selection (e.g., Phenyl-Hexyl) mp_select Mobile Phase Screening (ACN vs. MeOH, pH) col_select->mp_select gradient_opt Gradient Optimization mp_select->gradient_opt temp_opt Temperature Study gradient_opt->temp_opt flow_opt Flow Rate Adjustment temp_opt->flow_opt final_method Validated HPLC Method flow_opt->final_method

References

troubleshooting poor solubility of 4-amino-N-pyridin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 4-amino-N-pyridin-4-ylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a sulfonamide compound, is expected to exhibit poor aqueous solubility. Sulfonamides are generally weak acids and their solubility is highly dependent on pH.[1][2] While specific data for this compound is limited, its isomer, sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), demonstrates low water solubility.

Q2: What are the predicted pKa values for this compound and how do they influence solubility?

A2: The this compound molecule has two ionizable groups: the aniline amino group (basic) and the sulfonamide group (acidic).

  • The aniline amino group is predicted to have a pKa around 2-3. At a pH below this pKa, the amino group will be protonated (-NH3+), increasing the compound's solubility in acidic solutions.

  • The sulfonamide group is predicted to have a pKa in the range of 7-9.[3][4] At a pH above this pKa, the sulfonamide nitrogen will be deprotonated (-SO2N⁻-), significantly increasing the compound's solubility in alkaline solutions.

Therefore, the compound is least soluble at its isoelectric point, which lies between the two pKa values. Adjusting the pH away from this point is a key strategy to enhance solubility.

Q3: In which common laboratory solvents is this compound likely to be soluble?

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetone

  • Ethanol

  • Methanol

  • Acetonitrile

It is important to experimentally determine the solubility in the desired solvent for your specific application.

Troubleshooting Poor Solubility

Problem: My this compound is not dissolving in my aqueous buffer.

Below is a troubleshooting workflow to address this common issue.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Start: Compound Precipitation/Insolubility check_ph 1. Check pH of the Buffer start->check_ph adjust_ph 2. Adjust pH check_ph->adjust_ph acidic_ph Try pH < 4 adjust_ph->acidic_ph If tolerated by experiment alkaline_ph Try pH > 9 adjust_ph->alkaline_ph If tolerated by experiment cosolvent 3. Add a Cosolvent acidic_ph->cosolvent If still insoluble alkaline_ph->cosolvent If still insoluble add_cosolvent Add DMSO, Ethanol, or PEG 400 (start with 1-5% v/v) cosolvent->add_cosolvent Yes sonication 4. Apply Sonication/Heating add_cosolvent->sonication solid_dispersion 5. Consider Solid Dispersion sonication->solid_dispersion If still insoluble micronization 6. Particle Size Reduction (Micronization) solid_dispersion->micronization success Success: Compound Dissolved micronization->success If successful fail Further Assistance Required micronization->fail If unsuccessful

Caption: Troubleshooting workflow for poor solubility.

Quantitative Data Summary

The following table summarizes the aqueous solubility of the closely related isomer, sulfapyridine. This data can be used as an initial estimate for the solubility behavior of this compound.

pHTemperature (°C)Solubility of Sulfapyridine (mg/L)
5.920700
7.020710
8.020810
5.9371060
7.0371060

Data extracted from the IUPAC-NIST Solubility Data Series for sulfapyridine.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes a general method to determine the effect of pH on the solubility of this compound.

pH_Adjustment_Protocol start Start: Prepare Buffer Solutions add_compound Add excess compound to each buffer start->add_compound equilibrate Equilibrate (e.g., 24-48h with shaking) add_compound->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge sample Carefully collect the supernatant centrifuge->sample quantify Quantify concentration (HPLC or UV-Vis) sample->quantify end End: Determine pH-Solubility Profile quantify->end Solid_Dispersion_Protocol start Start: Dissolve Compound and Carrier dissolve Dissolve both in a common volatile solvent start->dissolve evaporate Evaporate the solvent (rotary evaporator) dissolve->evaporate dry Dry the solid film under vacuum evaporate->dry grind Grind the resulting solid into a fine powder dry->grind characterize Characterize the solid dispersion (e.g., DSC, XRD) grind->characterize end End: Amorphous Solid Dispersion characterize->end

References

Technical Support Center: Synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common synthetic pathway involves a multi-step process:

  • Protection of the Aniline Nitrogen: The synthesis typically begins with the protection of the amino group of a starting material like aniline or p-aminobenzoic acid, often through acetylation to form an acetanilide. This prevents the amino group from reacting with the chlorosulfonating agent in the next step.

  • Chlorosulfonation: The protected aniline is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) onto the benzene ring, yielding p-acetylaminobenzenesulfonyl chloride.

  • Sulfonamide Bond Formation: The p-acetylaminobenzenesulfonyl chloride is subsequently reacted with 4-aminopyridine. A base, such as pyridine, is typically used to catalyze the reaction and neutralize the hydrochloric acid byproduct.[1]

  • Deprotection: The final step involves the hydrolysis of the acetyl protecting group, usually under acidic or basic conditions, to yield the desired this compound.[2][3]

Q2: Why is the protection of the amino group necessary?

A2: The initial amino group is protected to prevent it from reacting with chlorosulfonic acid during the chlorosulfonation step. If left unprotected, the amino group would be susceptible to side reactions, including reaction with the chlorosulfonic acid, which would lead to a complex mixture of products and a lower yield of the desired intermediate. The acetamido group is an effective protecting group as it is stable during chlorosulfonation and can be removed under relatively mild conditions.[2]

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: The most frequently encountered side reactions include:

  • Hydrolysis of the Sulfonyl Chloride: The intermediate, p-acetylaminobenzenesulfonyl chloride, is highly sensitive to moisture.[2] Any water present in the reaction mixture can lead to its hydrolysis back to p-acetylaminobenzenesulfonic acid, which is unreactive towards 4-aminopyridine and will result in a lower yield.

  • Formation of Isomeric Impurities: If the starting 4-aminopyridine is contaminated with other isomers (e.g., 2-aminopyridine or 3-aminopyridine), the corresponding sulfonamide isomers will be formed as impurities.

  • Di-sulfonylation: It is possible for a second molecule of p-acetylaminobenzenesulfonyl chloride to react with the newly formed sulfonamide, leading to a di-sulfonated byproduct. This is more likely to occur if an excess of the sulfonyl chloride is used.

  • Formation of Pyridinium Salts: When pyridine is used as a solvent or base, it can react with the sulfonyl chloride to form a stable N-sulfonylpyridinium salt, which is an undesired byproduct.[4]

Q4: How can I purify the final product?

A4: Recrystallization is a common method for the purification of this compound. A suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and ethanol, has been reported for the recrystallization of a similar compound. Acetone has also been mentioned as a potential solvent for crystallization.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Hydrolysis of p-acetylaminobenzenesulfonyl chloride: The sulfonyl chloride intermediate is moisture-sensitive.[2][6]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. It is recommended to use the p-acetylaminobenzenesulfonyl chloride immediately after its preparation.[2]
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature.
Side Reactions: The formation of byproducts such as pyridinium salts can consume the starting material and reduce the yield of the desired product.Consider using a non-nucleophilic base instead of pyridine to minimize the formation of pyridinium salts.
Product is a complex mixture/difficult to purify Formation of Isomeric Impurities: The starting 4-aminopyridine may be contaminated with other isomers.Verify the purity of the starting 4-aminopyridine using techniques such as NMR or melting point analysis. Use a highly pure source of 4-aminopyridine.
Multiple Side Reactions: A combination of side reactions, such as hydrolysis, di-sulfonylation, and pyridinium salt formation, can lead to a complex product mixture.Optimize the reaction conditions. Use a stoichiometric amount of p-acetylaminobenzenesulfonyl chloride to avoid di-sulfonylation. Ensure anhydrous conditions to prevent hydrolysis. Consider alternative bases to pyridine.
Unexpected peaks in NMR spectrum Presence of Pyridinium Salt: If pyridine was used as the solvent or base, the unexpected peaks could correspond to the formation of an N-sulfonylpyridinium salt.[4]Purify the product using column chromatography or recrystallization to remove the pyridinium salt. In future syntheses, consider using a different, non-nucleophilic base.
Residual Solvent: The unexpected peaks may be due to residual solvent from the reaction or purification steps.Dry the product under vacuum to remove any residual solvent.
Isomeric Impurities: If the starting materials were not pure, the unexpected peaks could be from isomeric sulfonamides.Use purified starting materials. The product may require further purification by chromatography to separate the isomers.

Quantitative Data

The following table summarizes reaction conditions and reported yields for the synthesis of related sulfonamides. This data can be used as a reference for optimizing the synthesis of this compound.

Starting MaterialsBase/SolventTemperatureTimeProductYieldReference
p-toluenesulfonyl chloride, 4-aminopyridineEthanolHot2hN-(pyridin-4-yl)(tolu-4-yl)sulphonamideNot specified[7]
benzenesulfonyl chloride, 3-aminopyridineNa₂CO₃ (aq)Not specified2hN-pyridin-3-yl-benzenesulfonamide93.3%[8]
4-acetylaminobenzenesulfonyl chloride, 2-aminopyridineNot specifiedNot specifiedNot specifiedSulfapyridine81%[1]
4-nitrobenzenesulfonyl chloride, 2-amino-6-chloropyridinePyridine85°C3hN-(6-Chloropyridin-2-yl)-4-nitrobenzenesulfonamideNot specified

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Step 1: Synthesis of p-acetylaminobenzenesulfonyl chloride (Adapted from standard procedures[2][3])

  • In a dry round-bottom flask equipped with a magnetic stirrer and a gas outlet, place acetanilide (1 equivalent).

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (approximately 4-5 equivalents) to the acetanilide with constant stirring, maintaining the temperature below 10°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2 hours to complete the reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid p-acetylaminobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • It is crucial to use this product immediately in the next step as it is prone to hydrolysis.[2]

Step 2: Synthesis of 4-acetylamino-N-pyridin-4-ylbenzenesulfonamide (Adapted from similar sulfonamide syntheses[1])

  • In a dry reaction vessel, dissolve 4-aminopyridine (1 equivalent) in anhydrous pyridine.

  • Add the freshly prepared p-acetylaminobenzenesulfonyl chloride (1 equivalent) portion-wise to the solution with stirring.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis to this compound (Adapted from standard deprotection protocols[2])

  • Suspend the crude 4-acetylamino-N-pyridin-4-ylbenzenesulfonamide in a suitable amount of dilute hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 1-2 hours until the solid dissolves.

  • Cool the solution and carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water or DMSO/ethanol mixture).

Visualizations

Synthesis_Pathway Acetanilide Acetanilide SulfonylChloride p-acetylaminobenzenesulfonyl chloride Acetanilide->SulfonylChloride Chlorosulfonation ProtectedSulfonamide 4-acetylamino-N-pyridin-4-yl benzenesulfonamide SulfonylChloride->ProtectedSulfonamide Sulfonamide Formation FinalProduct 4-amino-N-pyridin-4-yl benzenesulfonamide ProtectedSulfonamide->FinalProduct Deprotection reagent1 + Chlorosulfonic Acid reagent2 + 4-aminopyridine (in Pyridine) reagent3 + Dilute HCl (hydrolysis)

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Pyridinium Salt Formation SulfonylChloride p-acetylaminobenzenesulfonyl chloride DesiredProduct Desired Sulfonamide SulfonylChloride->DesiredProduct Aminopyridine 4-aminopyridine Aminopyridine->DesiredProduct Water H₂O (moisture) HydrolyzedProduct p-acetylaminobenzenesulfonic acid (inactive) Water->HydrolyzedProduct SulfonylChloride_side1 p-acetylaminobenzenesulfonyl chloride SulfonylChloride_side1->HydrolyzedProduct Pyridine Pyridine (solvent/base) PyridiniumSalt N-sulfonylpyridinium salt (byproduct) Pyridine->PyridiniumSalt SulfonylChloride_side2 p-acetylaminobenzenesulfonyl chloride SulfonylChloride_side2->PyridiniumSalt

Caption: Main reaction versus common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckMoisture Were anhydrous conditions maintained? Start->CheckMoisture CheckBase Was pyridine used as the base/solvent? Start->CheckBase CheckStoichiometry Was an excess of sulfonyl chloride used? Start->CheckStoichiometry CheckPurity Was the purity of 4-aminopyridine confirmed? Start->CheckPurity ActionMoisture Action: Ensure dry glassware and anhydrous reagents. Use sulfonyl chloride immediately. CheckMoisture->ActionMoisture No ActionBase Action: Purify to remove pyridinium salt. Consider a non-nucleophilic base. CheckBase->ActionBase Yes ActionStoichiometry Action: Use stoichiometric amounts to avoid di-sulfonylation. CheckStoichiometry->ActionStoichiometry Yes ActionPurity Action: Use pure starting materials to avoid isomeric byproducts. CheckPurity->ActionPurity No

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-N-pyridin-4-ylbenzenesulfonamide, commonly known as sulfapyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for crude this compound?

A1: The most common and effective purification technique for this compound is recrystallization.[1] This method is suitable for removing unreacted starting materials and side products from the synthesis. Washing the crude product with appropriate solvents can also be an effective preliminary purification step.[2]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: A highly recommended solvent system is 90% aqueous acetone.[1] Other reported solvents for recrystallization include ethanol and water, often with pH adjustment.[2][3] The choice of solvent will depend on the specific impurities present in your crude product.

Q3: What are the expected solubilities of this compound in common solvents?

A3: The solubility of this compound is a critical parameter for designing an effective recrystallization protocol. The following table summarizes its solubility in various solvents.

SolventSolubilityTemperature
Acetone1.5 g / 100 mLNot Specified
Ethanol0.22 g / 100 mL25°C
Water0.02 g / 100 mL25°C
Boiling WaterSoluble100°C
Acetone (1:65)Freely Soluble25°C
Alcohol (1:440)Slightly Soluble25°C
Water (1:3500)Very Slightly Soluble25°C
Dilute Mineral AcidsFreely SolubleNot Specified
Aqueous NaOH/KOHFreely SolubleNot Specified

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: 4-acetylaminobenzenesulfonyl chloride and 2-aminopyridine are common starting materials.[2]

  • Related Sulfonamides: N-acetylsulfapyridine is a known metabolite and a potential impurity.[4][5]

  • By-products from Synthesis: In syntheses where sulfapyridine is an intermediate (e.g., for sulfasalazine), by-products from subsequent reaction steps like diazotization and coupling could be present if the reaction is not complete or if there are side reactions.[6][7] Pharmaffiliates and LGC Standards provide reference standards for various known impurities of sulfapyridine.[8][9][10]

Q5: How can I assess the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your compound.[11] A Reverse-Phase (RP-HPLC) method has been developed and validated for this purpose. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.[6]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent at room temperature, leading to significant loss in the mother liquor.

    • Solution: Refer to the solubility table. If using a single solvent, ensure the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. Consider using a two-solvent system where the compound is soluble in one solvent and insoluble in the other.

  • Excessive Solvent Used: Using too much solvent to dissolve the crude product will result in a lower recovery upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: Crystals forming too quickly during hot filtration can lead to product loss.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent a sudden drop in temperature.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization.

    • Solution: After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize crystal formation.

Issue 2: Product is Oily or Fails to Crystallize

Possible Causes & Solutions:

  • Presence of Impurities: Certain impurities can act as "eutectics," lowering the melting point and preventing crystallization.

    • Solution: Try washing the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. If the issue persists, consider purification by column chromatography.

  • Supersaturated Solution: The solution may be supersaturated and requires nucleation to initiate crystallization.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a small crystal of pure this compound to the solution.

      • Cooling: Ensure the solution is cooled sufficiently.

Issue 3: Poor Purity After a Single Recrystallization

Possible Causes & Solutions:

  • High Impurity Load: The crude product may contain a high percentage of impurities that are not efficiently removed in one step.

    • Solution: Perform a second recrystallization. Ensure the crystals from the first recrystallization are completely dissolved in the minimum amount of hot solvent for the second round.

  • Co-precipitation of Impurities: An impurity may have similar solubility to the product in the chosen solvent.

    • Solution: Try a different recrystallization solvent or a solvent mixture. For example, if you used 90% acetone, consider trying an ethanol/water mixture.

  • Inefficient Washing: Impurities from the mother liquor may remain on the surface of the crystals.

    • Solution: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any adhering mother liquor.

Experimental Protocols

Protocol 1: Recrystallization from 90% Acetone
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 90% aqueous acetone.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 90% acetone.

  • Drying: Dry the purified crystals in an oven at 90°C to a constant weight.[1]

Protocol 2: Purity Assessment by RP-HPLC

This protocol is based on a validated method for the determination of this compound.[11]

  • Column: ODS C18 RP-Column (4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile : Water : 1.0% Orthophosphoric Acid (70:27:3 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 256 nm

  • Expected Retention Time: Approximately 4.40 minutes

Sample Preparation:

  • Prepare a stock solution of your purified sample in the mobile phase (e.g., 1 mg/mL).

  • Further dilute the stock solution to a suitable concentration for analysis (e.g., 10-30 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_product Crude Product dissolution Dissolve in Minimal Hot 90% Acetone crude_product->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Cool to Induce Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold 90% Acetone isolation->washing drying Dry at 90°C washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Low Yield After Recrystallization check_solubility Is compound too soluble in cold solvent? start->check_solubility change_solvent Change solvent or use a two-solvent system check_solubility->change_solvent Yes check_solvent_volume Was excess solvent used? check_solubility->check_solvent_volume No use_min_solvent Use minimum amount of hot solvent check_solvent_volume->use_min_solvent Yes check_cooling Was cooling sufficient? check_solvent_volume->check_cooling No cool_longer Cool in ice bath for >30 min check_cooling->cool_longer No

Caption: Troubleshooting logic for low recrystallization yield.

References

stability issues of 4-amino-N-pyridin-4-ylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 4-amino-N-pyridin-4-ylbenzenesulfonamide is limited in publicly available literature. The information provided below is based on the general chemical properties of sulfonamides and data from related isomers, such as sulfapyridine (the 2-pyridinyl isomer). A comprehensive stability study for this compound is highly recommended for any research or development application.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in solution?

While specific data is unavailable for the 4-pyridinyl isomer, sulfonamides as a class can be susceptible to several degradation pathways in solution:

  • Hydrolysis: The amide bond in the sulfonamide linkage can be susceptible to hydrolysis, particularly at extreme pH values (acidic or alkaline conditions) and elevated temperatures. This would lead to the formation of 4-aminobenzenesulfonic acid and 4-aminopyridine.

  • Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products. This can be initiated by exposure to air (oxygen), light, or the presence of metal ions.

  • Photodegradation: Many sulfonamides are sensitive to light. Exposure to UV or even ambient light can trigger degradation, often through oxidative pathways. Solutions should be protected from light.

Q2: What solvents are recommended for preparing solutions of this compound?

The solubility of this compound has not been extensively documented. However, based on its structure and data for related compounds like sulfapyridine, it is expected to be slightly soluble in water and more soluble in organic solvents or aqueous solutions with adjusted pH.

  • Aqueous Solubility: The parent compound, 4-aminobenzenesulfonamide, is slightly soluble in cold water but more soluble in boiling water. Sulfapyridine (the 2-pyridinyl isomer) has a reported aqueous solubility of approximately 33.1 µg/mL at pH 7.4.[1] The 4-pyridinyl isomer's solubility is likely to be in a similar range.

  • Organic Solvents: Sulfonamides are generally soluble in acetone, ethanol, and methanol.

  • pH Adjustment: Solubility can often be increased in acidic or alkaline solutions due to the presence of the basic pyridinyl nitrogen and the acidic sulfonamide proton. It is soluble in hydrochloric acid, potassium hydroxide, and sodium hydroxide solutions.

Q3: How does pH affect the stability of this compound solutions?

Extreme pH values (both acidic and basic) can accelerate the hydrolysis of the sulfonamide bond. For optimal stability, it is generally recommended to maintain the pH of the solution close to neutral (pH 6-8), unless solubility requirements dictate otherwise. A stability study across a range of pH values is recommended to determine the optimal pH for your specific application.

Q4: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8°C) is recommended to slow down potential degradation reactions.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Stored under an inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow/brown over time. Oxidation of the 4-amino group.Prepare fresh solutions. Store solutions protected from light and under an inert atmosphere. Consider adding an antioxidant if compatible with your experimental system.
Precipitate forms in the solution. Poor solubility or degradation to a less soluble product.Verify the concentration is within the solubility limits for the chosen solvent and temperature. If precipitation occurs upon storage, it may indicate degradation. Analyze the precipitate to identify its composition.
Loss of potency or inconsistent experimental results. Degradation of the compound.Perform a stability study under your experimental conditions to determine the degradation rate. Prepare solutions fresh before each experiment. Use a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the active compound.
Difficulty dissolving the compound. Low intrinsic solubility.Try gentle heating or sonication to aid dissolution. Adjust the pH of the solution; solubility may increase in acidic or basic conditions. Consider using a co-solvent system (e.g., water/ethanol).

Proposed General Degradation Pathway for Sulfonamides

The following diagram illustrates potential degradation pathways for sulfonamides based on common reactions.

G A This compound B Hydrolysis A->B + H2O (Acid/Base catalysis) C Oxidation A->C + [O] D Photodegradation A->D + hv E 4-Aminobenzenesulfonic Acid + 4-Aminopyridine B->E F Oxidized Products (e.g., Nitroso, Nitro derivatives) C->F G Various Photoproducts D->G

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol: Recommended Stability Study of this compound in Solution

1. Objective: To evaluate the stability of this compound in a given solvent system under various conditions (pH, temperature, light).

2. Materials:

  • This compound (high purity)

  • Solvent(s) of interest (e.g., water, PBS, DMSO)

  • Buffers for pH adjustment (e.g., phosphate, citrate)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated pH meter

  • Temperature-controlled chambers/incubators

  • Photostability chamber

  • Volumetric flasks, pipettes, and amber vials

3. Method:

a. Preparation of Stock Solution:

  • Accurately weigh a known amount of the compound.

  • Dissolve in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect from light.

b. Preparation of Stability Samples:

  • Dilute the stock solution with the appropriate buffers or solvents to the target concentration for the stability study.

  • For pH stability, prepare solutions at various pH values (e.g., pH 3, 5, 7, 9).

  • Aliquot the solutions into amber vials for thermal and photostability studies. For photostability, also use clear vials as controls.

c. Storage Conditions:

  • Thermal Stability: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Photostability: Expose clear and wrapped (control) vials to a light source as per ICH guidelines.

  • pH Stability: Store the buffered solutions at a consistent temperature (e.g., 25°C).

d. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), withdraw an aliquot from each sample.

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

  • Record the peak area of the parent compound and any new peaks that appear.

e. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition.

  • Determine the degradation rate constant and shelf-life under each condition.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

G A Define Study Parameters (Solvent, Concentration) B Develop & Validate Stability-Indicating HPLC Method A->B C Prepare Stock & Stability Solutions B->C D Expose to Stress Conditions (pH, Temp, Light) C->D E Analyze Samples at Defined Time Points D->E F Quantify Remaining Compound & Identify Degradants E->F G Data Analysis & Reporting (Degradation Kinetics, Shelf-life) F->G

Caption: Recommended workflow for a stability study of this compound.

References

Technical Support Center: Overcoming Sulfonamide Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming drug resistance to sulfonamide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to sulfonamide antibiotics?

A1: Bacteria primarily develop resistance to sulfonamides through two main mechanisms:

  • Target Modification: This involves mutations in the folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme.[1][2][3] These mutations alter the active site of DHPS, reducing its binding affinity for sulfonamides while still allowing it to bind to its natural substrate, para-aminobenzoic acid (pABA).[1]

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul genes), including sul1, sul2, and sul3.[1][3][4] These genes encode for alternative, drug-insensitive DHPS enzymes that can function even in the presence of sulfonamides.[1][4][5] A key feature of these Sul enzymes is a Phe-Gly sequence in the active site that is crucial for broad sulfonamide resistance.[5][6]

Q2: My sulfonamide susceptibility testing is yielding inconsistent Minimum Inhibitory Concentration (MIC) values. What could be the cause?

A2: Inconsistent MIC values can arise from several factors. Refer to the troubleshooting guide below for potential causes and solutions.

Q3: I am trying to express and purify a recombinant DHPS enzyme, but the protein is insoluble or has low activity. What should I do?

A3: Issues with recombinant protein expression and purification are common. Please consult the troubleshooting guide for specific recommendations on optimizing expression conditions and purification protocols.

Q4: How can I determine if sulfonamide resistance in my bacterial isolate is due to target modification or the acquisition of sul genes?

A4: You can differentiate between these mechanisms by:

  • PCR and DNA Sequencing: Use PCR to amplify and sequence the folP gene to identify mutations associated with resistance. Specific primers can also be used to detect the presence of sul1, sul2, and sul3 genes.

  • Gene Complementation: In a laboratory strain with a deleted folP gene, you can introduce the folP gene from your resistant isolate. If the strain becomes resistant, it suggests resistance is due to mutations in folP.

Q5: What are some alternative strategies to overcome sulfonamide resistance?

A5: Researchers are exploring several alternative strategies, including:

  • Combination Therapy: Using sulfonamides in combination with other antibiotics or with inhibitors of resistance mechanisms.[7] For example, combining sulfonamides with trimethoprim, which targets a different enzyme in the same folate biosynthesis pathway, can be effective.

  • Efflux Pump Inhibitors (EPIs): Efflux pumps can actively transport sulfonamides out of the bacterial cell, contributing to resistance.[8][9] EPIs are compounds that block these pumps, thereby increasing the intracellular concentration of the antibiotic.

  • Phage Therapy: This approach uses bacteriophages, which are viruses that specifically infect and kill bacteria, to treat infections, including those caused by drug-resistant strains.[10]

  • Novel Drug Development: Designing new sulfonamide analogs or entirely new classes of drugs that can evade existing resistance mechanisms. This includes developing inhibitors that target more conserved regions of the DHPS enzyme.[11]

Troubleshooting Guides

Troubleshooting Inconsistent MIC Values
Observed Problem Potential Cause Recommended Solution
High variability in MIC values between replicates.Inoculum density is not standardized.Ensure the bacterial inoculum is prepared to a standard turbidity (e.g., 0.5 McFarland standard) to achieve a consistent starting cell concentration.[12]
Improper serial dilution of the antibiotic.Use calibrated pipettes and ensure thorough mixing at each dilution step to achieve accurate antibiotic concentrations.[13][14]
MIC values are consistently higher or lower than expected.Incorrect incubation time or temperature.Incubate plates for the recommended duration (typically 18-24 hours) at the optimal growth temperature for the specific bacterial species (e.g., 37°C for most clinical isolates).[13]
Media composition affecting antibiotic activity.Use a standardized medium such as Mueller-Hinton Broth (MHB) or Agar (MHA) for susceptibility testing, as variations in media components can influence the outcome.[13]
No growth in the positive control well.Inoculum is not viable.Use a fresh bacterial culture for inoculum preparation and verify its viability.
Growth in the negative control (sterility) well.Contamination of the growth medium or reagents.Ensure all media, diluents, and equipment are sterile. Perform sterility checks on each batch of media.
Troubleshooting DHPS Enzyme Assays
Observed Problem Potential Cause Recommended Solution
Low or no enzyme activity.Incorrect assay conditions (pH, temperature).Optimize the assay buffer pH and incubation temperature for the specific DHPS enzyme being studied.
Presence of inhibitors in the enzyme preparation.Purify the enzyme further using techniques like size-exclusion chromatography to remove any co-purified inhibitors.
Substrate degradation.Prepare fresh substrate solutions (pABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate - DHPP) for each experiment.
High background signal.Non-enzymatic reaction or interfering substances.Run control reactions without the enzyme or without one of the substrates to determine the source of the background signal.
Inconsistent kinetic parameters (Km, Vmax).Inaccurate substrate or enzyme concentrations.Accurately determine the concentration of your enzyme and substrate stocks.
Pipetting errors during the assay setup.Use calibrated pipettes and be meticulous during the setup of the reaction mixtures.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of sulfonamides against a bacterial isolate.[13][14][15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Sulfonamide antibiotic stock solution

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the bacterial isolate and suspend them in MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Prepare Antibiotic Dilutions:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the sulfonamide stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Protocol 2: Dihydropteroate Synthase (DHPS) Activity Assay

This protocol describes a coupled spectrophotometric assay to measure DHPS activity.[16][17] The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), and the accompanying oxidation of NADPH is monitored at 340 nm.

Materials:

  • Purified DHPS enzyme

  • Dihydrofolate reductase (DHFR)

  • p-aminobenzoic acid (pABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture:

    • In a microcuvette or 96-well plate suitable for UV spectroscopy, prepare a reaction mixture containing the assay buffer, a saturating concentration of DHFR, and NADPH.

  • Initiate Reaction:

    • Add the substrates, pABA and DHPP, to the reaction mixture.

    • Initiate the enzymatic reaction by adding a known amount of the purified DHPS enzyme.

  • Monitor NADPH Oxidation:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the DHPS activity.

  • Calculate Enzyme Activity:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation.

Data Presentation

Table 1: Example MIC Values of Sulfamethoxazole against E. coli Strains

StrainGenotypeMIC (µg/mL)
Wild-TypefolP wild-type8
Resistant Mutant 1folP (mutation)256
Resistant Isolate 2sul2 positive>1024

Table 2: Kinetic Parameters of Wild-Type and Resistant DHPS Enzymes

EnzymeKm for pABA (µM)Ki for Sulfamethoxazole (µM)
Wild-Type DHPS5.20.8
Sul24.8>1000

Visualizations

Sulfonamide_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Sulfonamide Sulfonamide DHPS DHPS (folP) Sulfonamide->DHPS Inhibition Mutated_DHPS Mutated DHPS (folP mutation) Sulfonamide->Mutated_DHPS Reduced Inhibition Sul_Enzyme Sul Enzyme (sul gene) Sulfonamide->Sul_Enzyme No Inhibition Folate_Pathway Folate Biosynthesis DHPS->Folate_Pathway Product pABA pABA pABA->DHPS Substrate pABA->Mutated_DHPS pABA->Sul_Enzyme Mutated_DHPS->Folate_Pathway Sul_Enzyme->Folate_Pathway Efflux_Pump Efflux Pump Sulfonamide_out Sulfonamide Efflux_Pump->Sulfonamide_out Export MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare 2-fold Serial Dilutions of Sulfonamide in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Read Plate and Determine MIC (Lowest concentration with no growth) D->E DHPS_Assay_Pathway pABA pABA DHPS DHPS pABA->DHPS DHPP DHPP DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR DHFR Dihydropteroate->DHFR NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Spectrophotometer Monitor Absorbance at 340 nm NADP->Spectrophotometer

References

Technical Support Center: Refining Molecular Docking Protocols for Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on molecular docking of benzenesulfonamide derivatives.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the molecular docking workflow for benzenesulfonamides.

Problem IDIssuePossible Cause(s)Suggested Solution(s)
BS-Dock-001 Poor Docking Score or Unrealistic Binding Pose Inaccurate ligand preparation (e.g., incorrect protonation state of the sulfonamide group, improper 3D structure generation).1. Ensure the sulfonamide group is correctly protonated. For most physiological pH simulations, the sulfonamide nitrogen is typically not protonated. 2. Perform ligand energy minimization using a suitable force field (e.g., MMFF94x) before docking to obtain a low-energy 3D conformation.[1][2] 3. If the software allows, define rotatable bonds carefully, but avoid excessive flexibility that can increase computational time and lead to non-productive poses.
BS-Dock-002 Failure to Reproduce Crystallographic Pose (High RMSD) 1. Inappropriate scoring function for benzenesulfonamides. 2. Incorrect definition of the binding site or grid parameters. 3. Protein structure not properly prepared.1. Validate the docking protocol by redocking the co-crystallized ligand. An RMSD value < 2.0 Å is generally considered a successful validation.[3][4] 2. Ensure the grid box is centered on the active site and is large enough to accommodate the ligand. 3. Check for and correct any issues in the protein structure, such as missing atoms, incorrect bond orders, or missing hydrogen atoms. Utilize protein preparation tools like the Protein Preparation Wizard in Schrödinger or similar tools in other software packages.[3][5]
BS-Dock-003 Inconsistent Docking Results Across Different Software Different algorithms for ligand sampling and different scoring functions.1. This is an expected outcome. Focus on the consensus results or use multiple scoring functions to rank poses. 2. If possible, use a scoring function that has been validated for the specific protein target or for sulfonamide-containing ligands. Some studies have shown GlideScore and ChemScore to be effective.[6]
BS-Dock-004 Sulfonamide Group Not Interacting with Key Active Site Residues 1. Incorrect protonation state of the ligand or protein residues. 2. The scoring function may not be adequately capturing the energetics of the sulfonamide-protein interaction.1. Double-check the protonation states of both the ligand and the active site residues at the simulated pH. 2. Consider using a docking program that allows for induced fit docking (IFD) to account for minor conformational changes in the protein upon ligand binding.[7] 3. Visually inspect the top-ranked poses to ensure key interactions, such as the coordination of the sulfonamide group with the active site zinc ion in carbonic anhydrases, are present.[4]

Frequently Asked Questions (FAQs)

1. Which molecular docking software is best for benzenesulfonamides?

Several docking programs have been successfully used for benzenesulfonamides, including AutoDock, Glide, GOLD, and MOE.[1][6][7] The choice of software often depends on the specific protein target, available computational resources, and user expertise. It is generally recommended to validate the chosen software by redocking a known inhibitor for which a crystal structure is available.[4]

2. How should I prepare my benzenesulfonamide ligand for docking?

Proper ligand preparation is crucial for successful docking.[2] Key steps include:

  • Generating a 3D structure of the molecule.

  • Assigning correct bond orders and adding hydrogen atoms.

  • Performing energy minimization to obtain a stable conformation.[8]

  • Ensuring the correct protonation state, especially for the sulfonamide group.

3. What are the most common protein targets for benzenesulfonamide docking studies?

Carbonic anhydrases (CAs) are a major class of protein targets for benzenesulfonamide inhibitors and are extensively studied.[5][9][10] Other targets include dihydropteroate synthase (DHPS) in bacteria and various kinases.[1][3]

4. My docking results show a high binding energy, but the compound is inactive in vitro. What could be the reason?

Several factors can contribute to this discrepancy:

  • Inaccurate Scoring Function: The scoring function may not accurately predict the binding free energy.[11][12]

  • Protein Flexibility: Most standard docking protocols treat the protein as rigid, which may not reflect the dynamic nature of the protein in a biological system.[13]

  • Solvent Effects: The role of water molecules in the binding pocket is often simplified or ignored in standard docking protocols.[13][14]

  • ADMET Properties: The compound may have poor absorption, distribution, metabolism, excretion, or toxicity (ADMET) properties, preventing it from reaching the target in a biological system.[5]

5. How important is the sulfonamide group in the docking process?

The sulfonamide group is often a critical pharmacophore that forms key interactions with the protein target. For example, in carbonic anhydrases, the sulfonamide group coordinates with the zinc ion in the active site.[4] Therefore, it is essential to ensure that the docking protocol can accurately model these interactions.

Experimental Protocols

General Molecular Docking Protocol for Benzenesulfonamides Targeting Carbonic Anhydrase II

This protocol provides a generalized workflow. Specific parameters may need to be adjusted based on the software used.

  • Protein Preparation:

    • Download the crystal structure of Human Carbonic Anhydrase II (e.g., PDB ID: 3K34) from the Protein Data Bank.[4]

    • Remove water molecules and any co-crystallized ligands or ions, except for the catalytic zinc ion.

    • Add hydrogen atoms and assign correct bond orders.

    • Perform energy minimization on the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the benzenesulfonamide derivative using a molecule editor and generate a 3D conformation.

    • Add hydrogen atoms and ensure correct protonation states for a physiological pH of 7.4.[8]

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94x).

  • Grid Generation:

    • Define the binding site by creating a grid box centered on the catalytic zinc ion in the active site.

    • The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Docking:

    • Set the docking parameters, including the number of genetic algorithm runs (for AutoDock) or the precision mode (e.g., SP or XP for Glide).

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the docking scores and binding energies of the generated poses.

    • Visually inspect the top-ranked poses to evaluate the interactions with key active site residues, particularly the coordination of the sulfonamide group with the zinc ion.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose if available for validation.

Visualizations

Molecular_Docking_Workflow Figure 1. General Molecular Docking Workflow for Benzenesulfonamides cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) PrepProtein Protein Preparation (Add H, Remove Water, Minimize) PDB->PrepProtein Ligand Design/Obtain Ligand Structure PrepLigand Ligand Preparation (Add H, Energy Minimization) Ligand->PrepLigand Grid Grid Generation (Define Binding Site) PrepProtein->Grid Dock Run Molecular Docking PrepLigand->Dock Grid->Dock Analyze Analyze Results (Scoring, Pose Inspection) Dock->Analyze Validate Validation (Redocking, RMSD Calculation) Analyze->Validate Lead Lead Compound Identification Validate->Lead

Caption: General workflow for molecular docking of benzenesulfonamides.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Poor Docking Results Start Poor Docking Results (High Score/Bad Pose) CheckValidation Is Docking Protocol Validated? (Redocking RMSD < 2Å) Start->CheckValidation ValidateProtocol Validate Protocol First: - Redock known ligand - Adjust grid/scoring function CheckValidation->ValidateProtocol No CheckLigand Check Ligand Preparation: - Protonation State? - 3D Conformation Minimized? CheckValidation->CheckLigand Yes ValidateProtocol->Start FixLigand Refine Ligand Preparation: - Correct protonation - Energy minimization CheckLigand->FixLigand No CheckProtein Check Protein Preparation: - Missing atoms/hydrogens? - Correct active site defined? CheckLigand->CheckProtein Yes FixLigand->Start FixProtein Refine Protein Preparation: - Use preparation wizard - Verify grid placement CheckProtein->FixProtein No ConsiderAdvanced Consider Advanced Methods: - Induced Fit Docking - Consensus Scoring CheckProtein->ConsiderAdvanced Yes FixProtein->Start

Caption: Decision tree for troubleshooting poor docking results.

References

Technical Support Center: Interpreting Mass Spectrometry Data of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the interpretation of sulfonamide mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when interpreting mass spectrometry data for sulfonamides?

A1: The primary challenges include:

  • Complex Fragmentation Patterns: Sulfonamides can undergo intricate fragmentation pathways, including rearrangements, making spectral interpretation non-trivial.[1][2][3]

  • Isobaric Interference: Many sulfonamides are isomers, possessing the same molecular weight. This can lead to co-elution and identical parent ions, complicating quantification and identification.[4][5][6]

  • Matrix Effects: Components of the sample matrix (e.g., proteins, salts in biological fluids, or components in food samples) can interfere with the ionization of the target sulfonamide, leading to ion suppression or enhancement.[7][8] This can significantly impact the accuracy and reproducibility of quantitative analyses.[8]

  • Adduct Formation: Sulfonamides can form adducts with ions present in the mobile phase or matrix, such as sodium ([M+Na]+), leading to multiple signals for a single analyte and potentially complicating data interpretation.[9]

  • In-source Fragmentation/Decomposition: Some sulfonamides may fragment within the ion source of the mass spectrometer, which can lead to the misidentification of metabolites or degradants.[5][6]

Q2: I am observing unexpected peaks in my sulfonamide mass spectrum. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Contaminants: Impurities from solvents, reagents, or sample collection materials can appear in the spectrum.

  • Metabolites or Degradation Products: The sample may contain metabolites of the parent sulfonamide or products of its degradation. These can sometimes be isobaric with the parent drug.[5][6]

  • Adducts: As mentioned, adducts with cations (e.g., Na+, K+) or solvent molecules are common.

  • Isobaric Compounds: If your sample contains multiple sulfonamide isomers, they will have the same mass-to-charge ratio (m/z) for their molecular ions.[4]

  • In-source Reactions: Reactions within the ion source can generate unexpected ions.

Q3: How can I differentiate between isobaric sulfonamides in my sample?

A3: Differentiating between isobaric sulfonamides is a significant challenge. Here are some strategies:

  • Chromatographic Separation: The most effective method is to achieve baseline separation of the isomers using a suitable liquid chromatography (LC) method. Optimization of the column, mobile phase, and gradient is crucial.[10][11]

  • Tandem Mass Spectrometry (MS/MS or MSn): Even if isomers have the same parent ion, they may produce different fragment ions upon collision-induced dissociation (CID). Analyzing the MS/MS or even MS3 spectra can reveal unique fragmentation patterns that allow for differentiation.[4]

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape (collision cross-section), which can differ even for isomers, providing an additional dimension of separation.

Troubleshooting Guides

Problem 1: Poor Signal Intensity or Ion Suppression

Symptoms:

  • Low analyte signal-to-noise ratio.

  • Inconsistent results between replicate injections.

  • Lower than expected recovery in spiked samples.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Matrix Effects 1. Improve Sample Preparation: Employ more rigorous cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][12] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another effective technique for complex matrices.[13] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components relative to the analyte. 3. Optimize Chromatography: Adjust the LC gradient to separate the analyte from co-eluting matrix components. 4. Use a Different Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[14] 5. Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.
Poor Ionization Efficiency 1. Optimize ESI/APCI Source Parameters: Adjust parameters such as spray voltage, gas temperatures, and gas flows to maximize the analyte signal.[13][15] 2. Adjust Mobile Phase pH: Sulfonamides are ionizable compounds. Ensure the mobile phase pH is appropriate to promote the formation of the desired ion (e.g., [M+H]+ in positive mode). An acidic mobile phase is often used.[10]
Problem 2: Inaccurate Quantification

Symptoms:

  • Poor linearity of the calibration curve.

  • High relative standard deviation (%RSD) for quality control samples.

  • Quantification results are not reproducible.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Isobaric Interference 1. Review Chromatography: Ensure that known isobaric sulfonamides are chromatographically resolved. If not, re-develop the LC method.[4] 2. Select Unique MRM Transitions: If using tandem MS, carefully select multiple reaction monitoring (MRM) transitions that are unique to the target analyte and not shared by interfering isobars.[11]
Matrix Effects 1. Implement Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.[11] 2. Use an Isotope-Labeled Internal Standard: This is the gold standard for correcting for variability in matrix effects and ionization efficiency.
Carryover 1. Optimize Wash Steps: Ensure the autosampler wash procedure is effective at removing residual analyte between injections. Use a strong solvent in the wash solution. 2. Inject a Blank: After a high concentration sample, inject a blank solvent to check for carryover.

Experimental Protocols

Protocol 1: Generic Sample Preparation for Sulfonamides in Milk using LLE

This protocol is a generalized procedure based on common liquid-liquid extraction techniques.

  • Sample Preparation:

    • Pipette 5 mL of a milk sample into a 50 mL polypropylene centrifuge tube.

    • If using an internal standard, spike the sample at this stage.

  • Protein Precipitation and Extraction:

    • Add 10 mL of a solvent mixture of acetonitrile and ethyl acetate (e.g., 6:4 v/v).[11]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Solvent Evaporation:

    • Carefully transfer the supernatant (the upper liquid layer) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Lipid Removal (Defatting):

    • Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute to dissolve the lipids.

    • Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute. The sulfonamides will partition into the aqueous methanol layer.

    • Centrifuge to separate the layers.

  • Final Sample Preparation:

    • Carefully collect the lower aqueous methanol layer.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sulfonamides in Water

This protocol is a generalized procedure for the extraction and concentration of sulfonamides from water samples.

  • Sample Pre-treatment:

    • Measure 500 mL of the water sample.

    • Add a chelating agent like EDTA to a final concentration of 0.5 g/L to complex any metal ions.

    • Adjust the sample pH to a range of 4 to 7.[15]

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., Agilent BondElut PPL).[10]

    • Precondition the cartridge by passing 6 mL of methanol followed by 6 mL of purified water.

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of pure water to remove any unretained impurities.

    • Dry the cartridge under vacuum.

  • Elution:

    • Elute the retained sulfonamides from the cartridge with a small volume of a suitable solvent, such as methanol containing 2% aqueous ammonia.[10]

  • Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 1 mL).

    • The sample is now concentrated and ready for LC-MS/MS analysis.

Data Presentation

Table 1: Common Fragment Ions of Sulfonamides in Positive Ion ESI-MS/MS

This table summarizes the characteristic fragment ions frequently observed for sulfonamides, which are useful for developing selected reaction monitoring (SRM) methods.

Precursor IonCommon Fragment Ion (m/z)Description of Neutral Loss/FragmentReference
[M+H]+156[H2N-C6H4-SO2]+[3][16]
[M+H]+108Loss of SO-NH-R with rearrangement[3]
[M+H]+92Loss of SO2-NH-R[3]
[M+H]+64 (neutral loss)Loss of SO2[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Water/Milk Sample Pretreatment Pre-treatment (pH adjustment, IS spiking) Sample->Pretreatment Extraction Extraction (LLE or SPE) Pretreatment->Extraction Cleanup Cleanup/Concentration (Evaporation & Reconstitution) Extraction->Cleanup LC LC Separation Cleanup->LC MS Mass Spectrometry (ESI+/APCI+) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Quant Quantification MSMS->Quant Confirm Confirmation MSMS->Confirm

Caption: General experimental workflow for sulfonamide analysis.

troubleshooting_logic Start Problem: Inaccurate/Irreproducible Results CheckChroma Check Chromatography: Are peaks sharp & symmetric? Start->CheckChroma CheckIS Check Internal Standard: Is IS response consistent? CheckChroma->CheckIS Yes ImproveLC Action: Optimize LC Method CheckChroma->ImproveLC No CheckCal Check Calibration Curve: Is it linear (R2 > 0.99)? CheckIS->CheckCal Yes UseSIL_IS Action: Use Stable Isotope Labeled IS CheckIS->UseSIL_IS No CheckMatrix Suspect Matrix Effects? CheckCal->CheckMatrix No End Solution Found CheckCal->End Yes ImproveSamplePrep Action: Improve Sample Cleanup Use Matrix-Matched Calibrants CheckMatrix->ImproveSamplePrep Yes ReinjectCal Action: Re-prepare and reinject calibration standards CheckMatrix->ReinjectCal No ImproveLC->CheckChroma ImproveSamplePrep->End UseSIL_IS->End ReinjectCal->CheckCal

Caption: Troubleshooting logic for sulfonamide quantification.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments Parent [M+H]+ Frag156 m/z 156 [H2N-C6H4-SO2]+ Parent->Frag156 Cleavage of S-N bond FragSO2Loss [M+H - SO2]+ Parent->FragSO2Loss Loss of SO2 (64 Da) FragRNH2 [R-NH3]+ Parent->FragRNH2 Cleavage of Ar-S bond Frag108 m/z 108 Frag156->Frag108 Loss of SO Frag92 m/z 92 Frag156->Frag92 Loss of SO2

References

Technical Support Center: Enhancing the Biological Activity of 4-amino-N-pyridin-4-ylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers working with 4-amino-N-pyridin-4-ylbenzenesulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for benzenesulfonamide derivatives?

A1: The mechanism of action varies depending on the specific derivative. Many sulfonamides, including the related compound sulfapyridine, act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1] This inhibition disrupts the production of nucleic acids, thereby halting bacterial multiplication.[1] However, novel derivatives are being developed to target other pathways, including protein kinases like PI3K, mTOR, and cyclin-dependent kinases (CDKs) for anticancer applications.[2][3][4]

Q2: What are the key structural features of this compound that can be modified to enhance biological activity?

A2: The core structure provides a versatile scaffold for modification. Key regions for structure-activity relationship (SAR) studies include:

  • The Pyridine Ring: Substitutions on the pyridine ring can modulate binding affinity and selectivity for the target protein.

  • The Sulfonamide Linker: While generally conserved, modifications can influence physicochemical properties.

  • The Benzenesulfonamide Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) can significantly impact potency and pharmacokinetic profiles.[2][5]

  • The 4-amino Group: This group is often crucial for activity, particularly in antibacterial sulfonamides, but can be modified or replaced in derivatives designed for other targets.[6]

Q3: How does compound solubility affect biological assays, and how can it be improved?

A3: Poor solubility is a common issue that can lead to inaccurate and irreproducible results in biological assays. It can cause compound precipitation, reducing the effective concentration and leading to underestimated potency. To improve solubility, consider using co-solvents like DMSO, ensuring the final concentration in the assay medium is below the solubility limit.[7] Structural modifications, such as introducing hydrophilic groups, can also enhance the aqueous solubility of the derivatives.[8]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and evaluation of this compound derivatives.

Synthesis & Purification
Problem Possible Cause Suggested Solution
Low or No Yield During Synthesis 1. Low Amine Nucleophilicity: The primary or secondary amine is not reactive enough.[9][10] 2. Degradation of Sulfonyl Chloride: Sulfonyl chlorides can be sensitive to moisture. 3. Incorrect Base: The base used may not be strong enough to scavenge the HCl byproduct effectively.[9]1. Increase the reaction temperature or use a more potent catalyst if applicable (e.g., transition metal catalysis for less reactive amines).[10] 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). 3. Switch to a stronger or non-nucleophilic base like triethylamine or pyridine.
Multiple Products or Impurities 1. Side Reactions: The sulfonyl chloride may react with other functional groups on the starting materials. 2. Di-sulfonylation: The amine may react with two molecules of sulfonyl chloride.1. Use protecting groups for sensitive functionalities on your starting materials. 2. Control the stoichiometry by adding the sulfonyl chloride slowly to an excess of the amine.
Difficulty in Product Purification 1. Similar Polarity of Product and Reactants: The product and starting materials have similar retention factors (Rf) in column chromatography. 2. Product Insolubility: The final compound precipitates during workup or purification.1. Adjust the solvent system for chromatography. Consider using a different stationary phase or employing an alternative purification method like recrystallization or preparative HPLC. 2. Perform purification at an elevated temperature or use a solvent system in which the product is more soluble.
Biological Evaluation
Problem Possible Cause Suggested Solution
High Variability in Cytotoxicity Assays (e.g., MTT, XTT) 1. Compound Precipitation: The derivative is not fully dissolved in the cell culture medium. 2. Cell Health: Inconsistent cell seeding density, passage number, or contamination. 3. Assay Interference: The compound color or redox activity interferes with the assay's colorimetric readout.1. Visually inspect wells for precipitation. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells. 2. Adhere to strict cell culture protocols. Regularly check for mycoplasma contamination. 3. Run a control plate with the compound in cell-free media to check for direct reaction with the assay reagent.
Inconsistent Enzyme Inhibition (Kinase Assay) Results 1. ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay. 2. Enzyme Activity: The specific activity of the enzyme batch may vary. 3. Incorrect Incubation Time: The pre-incubation or reaction time is not optimal.1. Ensure the ATP concentration is consistent across all experiments, typically at or near the Km value for ATP. 2. Standardize each new batch of enzyme. Always include a positive control inhibitor. 3. Optimize incubation times to ensure the reaction is within the linear range.

Experimental Protocols & Workflows

General Synthesis of Sulfonamide Derivatives

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[9][11]

Protocol: Synthesis of a this compound Derivative

  • Dissolve Amine: Dissolve 4-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) containing a base (e.g., pyridine or triethylamine, 1.5-2.0 eq).

  • Cool Reaction: Place the reaction flask in an ice bath and stir for 10-15 minutes.

  • Add Sulfonyl Chloride: Slowly add a solution of the desired substituted 4-acetylaminobenzenesulfonyl chloride (1.0-1.2 eq) in the same solvent to the cooled amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Deprotection (if necessary): If using an acetyl-protected aminobenzenesulfonyl chloride, deprotect the acetyl group using acidic or basic hydrolysis to yield the final 4-amino derivative.

  • Characterization: Confirm the structure of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and FTIR.

G General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening A React Amine with Sulfonyl Chloride B Reaction Workup (Extraction) A->B C Purification (Chromatography) B->C D Structural Analysis (NMR, MS) C->D E In Vitro Biological Assay (e.g., Cytotoxicity, Kinase) D->E F Data Analysis (IC50 Determination) E->F

General workflow for synthesis and evaluation.
Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilize Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Signaling Pathways & Structure-Activity Relationships

Many modern sulfonamide derivatives are designed as kinase inhibitors. The diagram below illustrates a simplified PI3K/AKT/mTOR signaling pathway, a common target in cancer drug development.

G Targeting the PI3K/AKT/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Sulfonamide-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Inhibition of the PI3K/AKT/mTOR signaling pathway.

The following diagram illustrates key considerations for establishing a structure-activity relationship (SAR).

G Structure-Activity Relationship (SAR) Logic Core Core Scaffold: This compound Mod_A Modify Pyridine Ring (Position, Substituents) Core->Mod_A Mod_B Modify Benzene Ring (e.g., add EWG/EDG) Core->Mod_B Mod_C Modify 4-Amino Group (Alkylation, Acylation) Core->Mod_C Assay Biological Screening (Potency, Selectivity) Mod_A->Assay Mod_B->Assay Mod_C->Assay SAR Establish SAR: Relate structural changes to activity changes Assay->SAR Result Improved Potency? Improved Selectivity? Better ADME? SAR->Result

Logical flow for SAR studies.

Quantitative Data Summary

The biological activity of novel derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents example data for newly synthesized sulfonamide derivatives evaluated as potential CDK9 inhibitors.[4]

Compound IDTargetIC50 (nM)Antiproliferative Activity (MOLM-13 cells, IC50 µM)
L3 CDK9< 100.268
L18 CDK93.80.049
L19 CDK9-0.147
L20 CDK9-0.349
BAY1143573 (Control) CDK9-0.741
Data sourced from ACS Medicinal Chemistry Letters.[4]

This second table shows the antiproliferative activity of N-(pyridin-3-yl)pyrimidin-4-amine analogues designed as CDK2 inhibitors against various cancer cell lines.[3]

Compound IDHeLa IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)MV4-11 IC50 (µM)
7l 8.612.123.120.83
Palbociclib (Control) ----
AZD5438 (Control) ----
Data sourced from Bioorganic Chemistry.[3]

References

optimizing reaction conditions for N-arylation of sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-arylation of sulfonamides.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of sulfonamides in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My N-arylation reaction is giving a low yield or no desired product. What are the potential causes and how can I troubleshoot it?

Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a systematic guide to troubleshooting this problem.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Start: Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents outcome_reagents Reagents OK? check_reagents->outcome_reagents check_catalyst 2. Catalyst System Inactive? outcome_catalyst Catalyst Active? check_catalyst->outcome_catalyst check_conditions 3. Suboptimal Reaction Conditions? outcome_conditions Conditions Optimized? check_conditions->outcome_conditions outcome_reagents->check_catalyst Yes solution_reagents Solution: - Use fresh, pure reagents. - Verify stoichiometry. outcome_reagents->solution_reagents No outcome_catalyst->check_conditions Yes solution_catalyst Solution: - Use fresh catalyst/ligand. - Ensure inert atmosphere for Pd-catalysis. - Screen different ligands. outcome_catalyst->solution_catalyst No solution_conditions Solution: - Screen different bases and solvents. - Optimize temperature and reaction time. - Consider adding water for better base dissolution. outcome_conditions->solution_conditions No end Problem Solved outcome_conditions->end Yes solution_reagents->end solution_catalyst->end solution_conditions->end SideProductTroubleshooting start Start: Significant Side Products identify_side_product 1. Identify the Side Product(s) (e.g., MS, NMR) start->identify_side_product hydrodehalogenation Hydrodehalogenation? identify_side_product->hydrodehalogenation diarylation Diarylation of Primary Sulfonamide? hydrodehalogenation->diarylation No solution_hydro Solution: - Use milder base. - Lower reaction temperature. - Ensure anhydrous conditions. hydrodehalogenation->solution_hydro Yes other_side_reactions Other Side Reactions? diarylation->other_side_reactions No solution_diaryl Solution: - Adjust stoichiometry (excess sulfonamide). - Note: Monoarylation of primary sulfonamides can be difficult to achieve. diarylation->solution_diaryl Yes solution_other Solution: - Protect competing nucleophilic groups (e.g., -OH). - Optimize ligand and reaction conditions for selectivity. other_side_reactions->solution_other Yes end Problem Solved other_side_reactions->end No solution_hydro->end solution_diaryl->end solution_other->end

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Sulfapyridine and Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of two prominent sulfonamide antibiotics: sulfapyridine and sulfamethoxazole. While both compounds share a common mechanism of action, variations in their chemical structures can influence their spectrum of activity and overall efficacy. This document summarizes their antibacterial profiles, presents available quantitative data on their activity, and outlines the experimental protocols used for their evaluation.

Mechanism of Action

Both sulfapyridine and sulfamethoxazole are synthetic bacteriostatic agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides block the folic acid synthesis pathway, thereby inhibiting bacterial growth and reproduction.[1][2][3] Mammalian cells are unaffected as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Sulfonamide Mechanism of Action cluster_bacterium Bacterial Cell cluster_sulfonamides Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Essential for Sulfapyridine Sulfapyridine Sulfapyridine->DHPS Competitive Inhibition Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition Broth Microdilution Workflow start Start prep_antibiotic Prepare serial dilutions of antibiotic in broth start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

References

A Comparative Guide to HPLC Method Validation for 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-amino-N-pyridin-4-ylbenzenesulfonamide, commonly known as sulfapyridine. We will delve into the experimental data from various studies, presenting a clear comparison of their performance and offering detailed experimental protocols.

Comparative Analysis of Validated HPLC Methods

The following tables summarize the key performance parameters of different reversed-phase HPLC (RP-HPLC) methods developed for the determination of sulfapyridine. This allows for a direct comparison of their linearity, accuracy, and sensitivity.

Parameter Method 1 Method 2 Method 3
Stationary Phase ODS, C18 RP-COLUMN (4.6mm x 250mm, 5µm)[1]Cyano-bonded, reversed-phasePolymer-based column[2]
Mobile Phase Acetonitrile: water: 1.0 % ortho phosphoric acid (70:27:3 v/v/v)[1]Not explicitly statedAcetonitrile with tetraethylammonium chloride (ion-pairing agent)[2]
Flow Rate 1.0 mL/min[1]Not explicitly statedNot explicitly stated
Detection (UV) 256 nm[1]Not explicitly stated270 nm[2]
Retention Time 4.40 mins[1]~6 mins[3]Not explicitly stated
Linearity Range 5-30 µg/mL[1]Not explicitly stated0.1 to 12 µg/mL[2]
Recovery 99.99%[1]Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly stated0.25 mg/liter in serum[3]Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated0.1 µg/mL for sulfapyridine[2]Not explicitly stated

Experimental Protocols

Below is a detailed methodology for a representative RP-HPLC method for the analysis of sulfapyridine, based on a validated study.

Objective: To develop a simple, selective, and stability-indicating RP-HPLC method for the determination of sulfapyridine in pure and tablet dosage forms.[1]

Instrumentation:

  • HPLC system equipped with a UV-visible spectrophotometer.

  • ODS, C18 RP-COLUMN (4.6mm x 250mm, 5µm particle size).[1]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ortho phosphoric acid (AR grade)

  • Sulfapyridine reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile, water, and 1.0 % ortho phosphoric acid in the ratio of 70:27:3 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 256 nm.[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Preparation of Standard Solution:

  • Accurately weigh and dissolve a suitable amount of sulfapyridine reference standard in the mobile phase to obtain a stock solution of a known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5-30 µg/mL).[1]

Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a quantity of the powder equivalent to a specific amount of sulfapyridine into a volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve the drug.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Validation Parameters: The method was validated in compliance with the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, robustness, and ruggedness.[1]

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of a typical HPLC method validation process, ensuring the reliability and suitability of the analytical method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Method Optimization (Column, Mobile Phase, etc.) H System Suitability A->H Initial Assessment B Specificity C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G I Sample Analysis G->I Validated Method H->B

Caption: Workflow of HPLC Method Validation.

Alternative Analytical Techniques

While RP-HPLC is a widely used and robust technique for the analysis of sulfapyridine, other methods can offer alternative or complementary approaches.

Molecularly Imprinted Polymers (MIPs) with HPLC: This technique involves creating polymers with specific recognition sites for the target analyte, in this case, sulfapyridine.[4] When used as a stationary phase in HPLC, MIPs can offer high selectivity and separation efficiency.[4] This approach has been reported for the recognition of sulfapyridine and its separation from structurally similar compounds.[4]

Hydrophilic Interaction Chromatography (HILIC): For polar compounds that are poorly retained in reversed-phase chromatography, HILIC presents a viable alternative.[5] It utilizes a polar stationary phase and a mobile phase with a high organic solvent content, offering a different selectivity compared to RP-HPLC.[5]

Supercritical Fluid Chromatography (SFC): SFC is another alternative that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[5] It can be advantageous for its high efficiency and the use of less organic solvent.

Other Reported Methods:

  • Spectrophotometry: UV-visible spectrophotometry has been used for the determination of sulfapyridine.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been applied for the analysis of related compounds.[6]

The choice of analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The validated HPLC methods presented in this guide offer reliable and accurate means for the routine quality control analysis of this compound.

References

A Comparative Analysis of 4-amino-N-pyridin-4-ylbenzenesulfonamide and Other Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the carbonic anhydrase (CA) inhibitor 4-amino-N-pyridin-4-ylbenzenesulfonamide and its analogs against other established CA inhibitors. Due to the limited publicly available experimental data on the specific inhibitory activity of this compound, this guide will focus on its close structural isomer, sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide) , and other related benzenesulfonamide derivatives. This comparative analysis is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols and pathway visualizations.

Introduction to Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[1] Consequently, inhibitors of carbonic anhydrase have found therapeutic applications in a range of conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[2] The sulfonamide group is a key pharmacophore in the majority of clinically used CA inhibitors, which act by coordinating to the zinc ion in the enzyme's active site.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of various sulfonamides, including sulfapyridine and clinically used drugs like acetazolamide, dorzolamide, and brinzolamide, against different human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. A lower Ki value indicates a more potent inhibitor.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Sulfapyridine 26,190 - 50,020103 - 14,300--
Acetazolamide 25012255.7
Dorzolamide -0.512.44.5
Brinzolamide -0.30.92.1
Various 4-substituted pyridine-3-sulfonamides169 - 540058.5 - 123819.5 - 65216.8 - 768
Various 4-(pyrazolyl)benzenesulfonamide ureas240 - 218519 - 8315.9 - 67.616.7 - 65.7

Note: Data for sulfapyridine and other benzenesulfonamide derivatives are sourced from various independent studies. A hyphen (-) indicates that data was not available in the reviewed literature.

From the data, it is evident that sulfapyridine is a relatively weak inhibitor of hCA I and hCA II compared to the clinically used drugs acetazolamide, dorzolamide, and brinzolamide. The significant difference in potency highlights the impact of subtle structural modifications on the inhibitory activity of benzenesulfonamide derivatives. Other synthesized series of related compounds, such as 4-substituted pyridine-3-sulfonamides and 4-(pyrazolyl)benzenesulfonamide ureas, exhibit a wide range of inhibitory activities, with some derivatives showing promising potency and selectivity against tumor-associated isoforms like hCA IX and XII.

Signaling Pathway and Mechanism of Action

Carbonic anhydrase inhibitors function by blocking the catalytic activity of the enzyme, thereby disrupting the physiological processes that depend on the rapid interconversion of carbon dioxide and bicarbonate. The general mechanism involves the binding of the inhibitor to the zinc ion in the active site of the enzyme.

General Mechanism of Carbonic Anhydrase Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Physiological Reaction CA_Zn CA-Zn²⁺ HCO3 HCO₃⁻ + H⁺ CA_Zn->HCO3 Catalysis H2O H₂O CO2 CO₂ CO2->CA_Zn Substrate Binding Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->CA_Zn Inhibition

Caption: General mechanism of carbonic anhydrase inhibition.

Experimental Protocols

The inhibitory activity of the compounds listed in the comparison table is typically determined using one of the following established assays:

Stopped-Flow CO₂ Hydration Assay

This is a direct and widely used method to measure the catalytic activity of carbonic anhydrase.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration in the reaction mixture.

Workflow:

Stopped-Flow CO₂ Hydration Assay Workflow Syringe1 Syringe 1: Enzyme + Inhibitor + pH Indicator Mixing Rapid Mixing Syringe1->Mixing Syringe2 Syringe 2: CO₂-saturated solution Syringe2->Mixing Observation Observation Cell Mixing->Observation Spectro Spectrophotometer Observation->Spectro Data Data Acquisition: Absorbance vs. Time Spectro->Data

Caption: Stopped-flow CO₂ hydration assay workflow.

Detailed Steps:

  • Solutions of the purified carbonic anhydrase isoform, the inhibitor at various concentrations, and a pH indicator (e.g., phenol red) are prepared in a buffer.

  • A second solution is prepared by saturating a buffer with CO₂ gas.

  • The two solutions are rapidly mixed in a stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time using a spectrophotometer.

  • The initial rate of the reaction is calculated from the absorbance change.

  • Inhibition constants (Ki) are determined by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Esterase Activity Assay

Some carbonic anhydrase isoforms also exhibit esterase activity, which can be conveniently measured to screen for inhibitors.

Principle: The assay measures the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (p-NPA), by carbonic anhydrase, which releases a chromogenic product (p-nitrophenol).

Workflow:

Esterase Activity Assay Workflow Incubation Incubate: Enzyme + Inhibitor Substrate Add Substrate: p-Nitrophenyl Acetate Incubation->Substrate Reaction Enzymatic Reaction Substrate->Reaction Measurement Measure Absorbance at 400 nm (p-nitrophenol) Reaction->Measurement Analysis Calculate % Inhibition and IC₅₀ Measurement->Analysis

Caption: Esterase activity assay workflow.

Detailed Steps:

  • The carbonic anhydrase enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer.

  • The reaction is initiated by adding the substrate, p-nitrophenyl acetate.

  • The formation of p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

While specific inhibitory data for this compound remains elusive in the public domain, the analysis of its structural isomer, sulfapyridine, and other related benzenesulfonamide derivatives provides valuable insights into the structure-activity relationships of this class of carbonic anhydrase inhibitors. The established sulfonamide scaffold remains a fertile ground for the design of novel and isoform-selective CA inhibitors. The experimental protocols detailed in this guide offer standardized methods for the evaluation of such compounds, facilitating the discovery and development of new therapeutic agents targeting the carbonic anhydrase enzyme family.

References

comparative study of different synthesis routes for 4-amino-N-pyridin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-amino-N-pyridin-4-ylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. The routes are evaluated based on their reaction steps, reported yields, and overall efficiency. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound is a sulfonamide derivative of significant interest in medicinal chemistry. Sulfonamides are a well-established class of compounds known for their antimicrobial properties, primarily acting by inhibiting the bacterial synthesis of folic acid.[1][2] This guide details two distinct synthetic pathways to obtain this target compound:

  • Route 1: A two-step synthesis commencing with the coupling of 4-nitrobenzenesulfonyl chloride and 4-aminopyridine, followed by the reduction of the intermediate nitro-compound.

  • Route 2: An alternative two-step approach involving the reaction of 4-acetamidobenzenesulfonyl chloride with 4-aminopyridine, followed by the acidic hydrolysis of the protective acetyl group.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the two synthesis routes, providing a basis for comparison of their efficiency.

Parameter Route 1: From 4-Nitrobenzenesulfonyl Chloride Route 2: From 4-Acetamidobenzenesulfonyl Chloride
Starting Materials 4-Nitrobenzenesulfonyl chloride, 4-Aminopyridine4-Acetamidobenzenesulfonyl chloride, 4-Aminopyridine
Intermediate 4-Nitro-N-(pyridin-4-yl)benzenesulfonamide4-Acetamido-N-(pyridin-4-yl)benzenesulfonamide
Step 1 Yield 77.9%70-86% (general for various amines)[3]
Step 2 Yield High (typical for nitro reduction)High (typical for hydrolysis)
Overall Estimated Yield GoodGood to Excellent
Key Reagents Step 1: Dichloromethane. Step 2: SnCl₂·2H₂O, Ethanol, HCl or H₂/Pd-CStep 1: Dichloromethane, Sodium Carbonate. Step 2: Hydrochloric Acid
Reaction Conditions Step 1: Room temperature, overnight. Step 2: Reflux or hydrogenation conditions.Step 1: Room temperature. Step 2: Reflux.

Experimental Protocols

Route 1: From 4-Nitrobenzenesulfonyl Chloride

Step 1: Synthesis of 4-Nitro-N-(pyridin-4-yl)benzenesulfonamide

A solution of 4-nitrobenzenesulfonyl chloride in dichloromethane is added dropwise to a suspension of 4-aminopyridine in dichloromethane at room temperature with stirring. The reaction mixture is stirred overnight. The resulting yellow solid is collected and washed with warm water to yield 4-nitro-N-(pyridin-4-yl)benzenesulfonamide. A reported yield for this step is 77.9%.

Step 2: Reduction of 4-Nitro-N-(pyridin-4-yl)benzenesulfonamide

The intermediate 4-nitro-N-(pyridin-4-yl)benzenesulfonamide can be reduced to the final product using standard methods for nitroarene reduction. Two common methods are:

  • Using Tin(II) Chloride: To a solution of the nitro-compound in ethanol, tin(II) chloride dihydrate is added, followed by concentrated hydrochloric acid. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the product is isolated by neutralization and extraction.[4]

  • Catalytic Hydrogenation: The nitro-compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

Route 2: From 4-Acetamidobenzenesulfonyl Chloride

Step 1: Synthesis of 4-Acetamido-N-(pyridin-4-yl)benzenesulfonamide

A solution of 4-acetamidobenzenesulfonyl chloride in dichloromethane is added dropwise to a stirred mixture of 4-aminopyridine and sodium carbonate in dichloromethane.[3] The reaction mixture is stirred at room temperature until completion (monitored by TLC). Water is then added, and the organic phase is separated, washed, dried, and evaporated to yield the crude product, which can be purified by column chromatography.[3] Yields for this type of reaction with various amines are reported to be in the range of 70-86%.[3]

Step 2: Hydrolysis of 4-Acetamido-N-(pyridin-4-yl)benzenesulfonamide

The intermediate 4-acetamido-N-(pyridin-4-yl)benzenesulfonamide is suspended in 6N hydrochloric acid and heated to reflux for several hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the final product, this compound. The product is then collected by filtration, washed with water, and dried.

Visualizations

Synthesis Workflow Diagrams

G Synthesis Route 1: Nitro Intermediate Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonyl chloride Reaction1 DCM, RT, Overnight 4-Nitrobenzenesulfonyl chloride->Reaction1 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine->Reaction1 Intermediate1 4-Nitro-N-(pyridin-4-yl)benzenesulfonamide Reaction1->Intermediate1 Yield: 77.9% Reducing_Agent SnCl2/HCl or H2/Pd-C Intermediate1->Reducing_Agent Final_Product1 This compound Reducing_Agent->Final_Product1

Caption: Workflow for the synthesis of this compound via the nitro intermediate route.

G Synthesis Route 2: Acetamido-Protected Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Deprotection 4-Acetamidobenzenesulfonyl chloride 4-Acetamidobenzenesulfonyl chloride Reaction2 DCM, Na2CO3, RT 4-Acetamidobenzenesulfonyl chloride->Reaction2 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine->Reaction2 Intermediate2 4-Acetamido-N-(pyridin-4-yl)benzenesulfonamide Reaction2->Intermediate2 Yield: 70-86% Hydrolysis 6N HCl, Reflux Intermediate2->Hydrolysis Final_Product2 This compound Hydrolysis->Final_Product2

Caption: Workflow for the synthesis of this compound via the acetamido-protected route.

Signaling Pathway

G Mechanism of Action of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporation THF Tetrahydrofolic Acid DHF->THF Reduction Nucleic_Acids Bacterial DNA and RNA Synthesis THF->Nucleic_Acids Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

References

A Comparative Guide to the Polymorphs of 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known polymorphic forms of 4-amino-N-pyridin-4-ylbenzenesulfonamide, a compound more commonly known as the antibacterial drug sulfapyridine. Understanding the different solid-state structures of this active pharmaceutical ingredient (API) is critical, as polymorphism can significantly influence key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1] This document summarizes the key structural differences, presents comparative analytical data, and provides detailed experimental protocols for the characterization of sulfapyridine polymorphs.

Introduction to Sulfapyridine Polymorphism

Sulfapyridine has been shown to exist in at least five different polymorphic forms, conventionally designated as Forms I, II, III, IV, and V.[1] In addition to these unsolvated polymorphs, sulfapyridine can also form solvates, for instance with dioxane and tetrahydrofuran, which are sometimes referred to as pseudopolymorphs.[1][2] These different crystalline forms arise from variations in the molecular packing and/or the conformation of the sulfapyridine molecule within the crystal lattice.[1] Such structural differences can lead to distinct physical properties, making comprehensive characterization essential for drug development and quality control.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the different sulfapyridine polymorphs based on available experimental data. It is important to note that obtaining a complete and consistent dataset for all polymorphs can be challenging due to the potential for interconversion between forms.

PolymorphMelting Point (°C)Enthalpy of Fusion (kJ/mol)SolubilityDissolution Rate
Form I ~19331.3Data not availableData not available
Form II ~178-18024.5Data not availableData not available
Form III Data not availableData not availableData not availableData not available
Form IV Data not availableData not availableData not availableData not available
Form V Data not availableData not availableData not availableData not available
Metastable Form (from melt) 177.3Data not availableHigher than stable formFaster than stable form
Stable Form (from melt) 186.3Data not availableLower than metastable formSlower than metastable form

Experimental Protocols for Polymorph Characterization

Accurate and reliable characterization of sulfapyridine polymorphs requires the use of multiple analytical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying and differentiating polymorphs based on their thermal properties, such as melting point and enthalpy of fusion.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the sulfapyridine sample into an aluminum pan and hermetically seal it.

  • Experimental Conditions:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the highest expected melting point (e.g., 220 °C) at a constant heating rate of 10 °C/min.

    • Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of any endothermic events (melting) or exothermic events (crystallization, solid-solid transitions). Calculate the enthalpy of fusion by integrating the area under the melting peak. For a quenched amorphous sample, the thermogram may show a glass transition, followed by a cold crystallization exotherm, a solid-solid transition, and finally the melting endotherms of the metastable and stable forms.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique that provides a unique "fingerprint" for each crystalline form based on the diffraction of X-rays by the crystal lattice.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source.

  • Sample Preparation: Gently grind the sulfapyridine sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Experimental Conditions:

    • Scan the sample over a 2θ range of 5° to 40°.

    • Use a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis: Compare the resulting diffraction pattern with known patterns of the different sulfapyridine polymorphs. Key differentiating peaks in the diffractogram should be identified and their 2θ positions and relative intensities recorded. For example, a peak at approximately 11° 2-theta may be characteristic of one form, while a peak near 8° 2-theta may indicate the presence of another.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecules within the crystal. Different polymorphic forms will exhibit distinct FT-IR spectra due to differences in molecular conformation and intermolecular interactions (e.g., hydrogen bonding).

  • Instrumentation: A Fourier-transform infrared spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: For ATR-FTIR, place a small amount of the powdered sample directly onto the ATR crystal and apply consistent pressure. No further sample preparation is typically required.

  • Experimental Conditions:

    • Collect the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

    • Perform 32 scans with a spectral resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the spectra for shifts in peak positions, changes in peak intensities, and the appearance or disappearance of peaks, particularly in the fingerprint region (1500-600 cm⁻¹) and the regions corresponding to N-H and S=O stretching vibrations. These differences serve as diagnostic markers for identifying specific polymorphs.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. It is particularly sensitive to non-polar bonds and can provide valuable information about the crystal lattice.

  • Instrumentation: A Raman spectrometer, often coupled to a microscope for analysis of small sample areas.

  • Sample Preparation: Place a small amount of the powdered sample on a microscope slide.

  • Experimental Conditions:

    • Use a laser excitation source (e.g., 785 nm).

    • Collect the Raman spectrum over a range of 200 to 1800 cm⁻¹.

    • Acquire spectra with an exposure time of 10 seconds and accumulate multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Compare the Raman spectra of different samples, focusing on shifts in peak positions and changes in relative intensities. The low-frequency region (below 200 cm⁻¹) can be particularly informative as it contains vibrations related to the crystal lattice.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a highly sensitive technique for probing the local atomic environment in the solid state. Different polymorphs will give rise to distinct ssNMR spectra due to differences in the crystallographic environment of the nuclei.

  • Instrumentation: A solid-state NMR spectrometer.

  • Sample Preparation: Pack the powdered sulfapyridine sample into a zirconia rotor.

  • Experimental Conditions:

    • Acquire ¹³C cross-polarization magic-angle spinning (CP/MAS) spectra.

    • Use a spinning speed of 10-15 kHz.

    • The specific contact time and recycle delay should be optimized for the sulfapyridine system.

  • Data Analysis: Analyze the ¹³C chemical shifts for each carbon atom in the sulfapyridine molecule. Differences in chemical shifts between samples are indicative of different polymorphic forms.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the screening and characterization of sulfapyridine polymorphs. This process begins with the generation of different crystalline forms, followed by a series of analytical techniques to identify and characterize them.

Polymorph_Screening_Workflow cluster_0 Polymorph Generation cluster_1 Primary Characterization cluster_2 In-depth Structural & Spectroscopic Analysis cluster_3 Physicochemical Property Evaluation Crystallization Crystallization from Various Solvents (e.g., ethanol, acetone, water) PXRD Powder X-Ray Diffraction (PXRD) - Identify unique crystal forms Crystallization->PXRD Slurry Slurry Conversion in Different Solvents Slurry->PXRD Grinding Mechanical Grinding Grinding->PXRD DSC Differential Scanning Calorimetry (DSC) - Determine melting points and transitions PXRD->DSC SCXRD Single-Crystal X-Ray Diffraction - Determine crystal structure DSC->SCXRD FTIR FT-IR Spectroscopy - Analyze vibrational modes DSC->FTIR Raman Raman Spectroscopy - Complementary vibrational analysis DSC->Raman ssNMR Solid-State NMR - Probe local atomic environment DSC->ssNMR Solubility Solubility Studies SCXRD->Solubility FTIR->Solubility Raman->Solubility ssNMR->Solubility Dissolution Dissolution Rate Testing Solubility->Dissolution Stability Stability Assessment (Temperature, Humidity) Dissolution->Stability

Caption: A logical workflow for the screening, characterization, and evaluation of sulfapyridine polymorphs.

Conclusion

The existence of multiple polymorphic forms of sulfapyridine necessitates a thorough and multi-faceted approach to its solid-state characterization. The combination of thermal analysis, X-ray diffraction, and various spectroscopic techniques provides a powerful toolkit for identifying, differentiating, and quantifying these polymorphs. A comprehensive understanding of the physicochemical properties of each form is paramount for ensuring the development of a safe, stable, and effective pharmaceutical product. Further research to populate a complete comparative dataset of all known sulfapyridine polymorphs would be of significant value to the pharmaceutical sciences community.

References

Immunoassay Cross-Reactivity of 4-amino-N-pyridin-4-ylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunoassay cross-reactivity of 4-amino-N-pyridin-4-ylbenzenesulfonamide and its structural analogs. Understanding the cross-reactivity of this compound is crucial for the accurate interpretation of immunoassay results in research and drug development settings. This document presents quantitative cross-reactivity data from commercially available ELISA kits, detailed experimental protocols for assessing cross-reactivity, and visual diagrams of the underlying principles and workflows.

Introduction to Sulfonamide Cross-Reactivity in Immunoassays

This compound belongs to the sulfonamide class of compounds. Immunoassays designed to detect specific sulfonamides can exhibit cross-reactivity with other structurally similar molecules. This phenomenon occurs when the antibodies used in the assay bind not only to the target analyte but also to other related compounds. The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the cross-reacting compound, particularly the orientation of functional groups that interact with the antibody's binding site.

The target compound, this compound, is a structural isomer of the well-known sulfonamide, sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide). They differ only in the position of the nitrogen atom within the pyridine ring. Due to this close structural resemblance, data on sulfapyridine's cross-reactivity can provide valuable insights into the expected behavior of this compound in similar immunoassays.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of various sulfonamides, including sulfapyridine, in two different commercial competitive ELISA kits. The data is presented as the percentage of cross-reactivity relative to a standard, typically sulfamethazine. This quantitative comparison is essential for assessing the potential for interference in sulfonamide immunoassays.

Table 1: Cross-Reactivity Data from Multi-Sulfonamide ELISA Kit 1

CompoundCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfachloropyridazine64
N4-acetyl-sulfadiazine35
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
Sulfapyridine <1
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfadimethoxine<1
Sulfatroxazole<1

Data sourced from a commercially available multi-sulfonamide ELISA kit. The cross-reactivities are determined in a buffer system.

Table 2: Cross-Reactivity Data from Multi-Sulfonamide II ELISA Kit

CompoundCross-Reactivity (%)
Sulfamethazine100
Sulfachlorpyridazine176
Sulfathiazole155
Sulfamethizole141
Sulfadiazine116
Sulfamonomethoxine99
Sulfamethoxypyridazine99
Sulfisoxazole92
Sulfamerazine88
Sulfabenzamide86
Sulfapyridine 73
Sulfadimethoxine70
Sulfamethoxydiazine64
Sulfamethoxazole62

Data sourced from a commercially available multi-sulfonamide II ELISA kit. The cross-reactivities are determined in a buffer system.

Note: The significant variation in sulfapyridine cross-reactivity between the two kits highlights the dependence of cross-reactivity on the specific antibody used in the assay.

Experimental Protocols

The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) designed to determine the cross-reactivity of sulfonamides.

Principle of the Competitive Immunoassay

In a competitive ELISA for sulfonamide detection, a known amount of enzyme-labeled sulfonamide (conjugate) competes with the sulfonamide present in the sample (or standard) for a limited number of specific antibody binding sites. These antibodies are typically immobilized on the surface of a microtiter plate. After an incubation period, unbound reagents are washed away. A substrate is then added, which is converted by the enzyme on the bound conjugate into a colored product. The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample. A higher concentration of sulfonamide in the sample will result in less conjugate binding and therefore a weaker color signal.

G cluster_0 Competitive Binding Step cluster_1 Detection Step Analyte Sulfonamide in Sample Antibody Immobilized Anti-Sulfonamide Antibody Analyte->Antibody Binds Conjugate Enzyme-Labeled Sulfonamide Conjugate->Antibody Competes for Binding Bound_Conjugate Bound Enzyme Conjugate Unbound Unbound Components (Washed Away) Antibody->Unbound Substrate Substrate Bound_Conjugate->Substrate Enzymatic Reaction Colored_Product Colored Product Substrate->Colored_Product Conversion

Principle of the competitive immunoassay for sulfonamide detection.

Materials and Reagents
  • Microtiter plate (96-well) coated with anti-sulfonamide antibodies

  • Sulfonamide standards of known concentrations

  • This compound and other sulfonamides to be tested

  • Enzyme-conjugated sulfonamide (e.g., HRP-sulfamethazine)

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Assay Procedure

G A Prepare Standards and Samples B Add Standards/Samples to Antibody-Coated Plate A->B C Add Enzyme Conjugate B->C D Incubate C->D E Wash Plate D->E F Add Substrate E->F G Incubate (Color Development) F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I J Calculate Cross-Reactivity I->J

Experimental workflow for determining sulfonamide cross-reactivity.

  • Preparation of Reagents: Prepare all standards, samples, and buffers according to the manufacturer's instructions. Dilute the test compounds, including this compound, to a range of concentrations.

  • Addition of Standards and Samples: Add 50 µL of each standard and sample solution to the appropriate wells of the antibody-coated microtiter plate.

  • Addition of Enzyme Conjugate: Add 50 µL of the enzyme-conjugated sulfonamide to each well.

  • Incubation: Gently mix the plate and incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Washing: Decant the contents of the plate and wash each well three to four times with 300 µL of wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well to terminate the enzymatic reaction. The color in the wells will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Calculate the percentage of binding for each standard and sample using the following formula: % Binding = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100

    • Plot a standard curve of % Binding versus the logarithm of the sulfonamide standard concentration.

    • Determine the concentration of the standard that gives 50% inhibition (IC50).

    • Determine the IC50 for each of the test compounds.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Structural Comparison

The chemical structures of this compound and its close analog, sulfapyridine, are shown below. The subtle difference in the position of the nitrogen atom in the pyridine ring can significantly impact the binding affinity to specific antibodies, as evidenced by the variable cross-reactivity data.

This compound

c1

Chemical structure of this compound.

Sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide) [1]

c2

Chemical structure of Sulfapyridine.

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfonamides, the first class of synthetic antimicrobial agents, remain a cornerstone in both veterinary and human medicine.[1][2][3][4] Their efficacy, however, is not a simple measure and often varies significantly between controlled laboratory settings (in vitro) and living organisms (in vivo). This guide provides an objective comparison of the in vitro and in vivo performance of sulfonamide drugs, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of drug development and application.

Mechanism of Action: The Folate Synthesis Pathway

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[5][6] Bacteria rely on this enzyme to synthesize dihydrofolic acid, a precursor to tetrahydrofolic acid (folate), which is essential for DNA, RNA, and protein synthesis.[5][7] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][5] By binding to the enzyme's active site, they block PABA utilization, thereby halting bacterial growth.[5] This mechanism is selective for bacteria as humans and other mammals obtain folate from their diet.[5][8]

When combined with diaminopyrimidines like trimethoprim, which inhibits a subsequent enzyme (dihydrofolate reductase) in the same pathway, a synergistic and often bactericidal effect is achieved.[2][6][7] This combination is known as a "potentiated sulfonamide."[2][6]

Sulfonamide Mechanism of Action cluster_bacterial_cell Bacterial Cell cluster_inhibition Drug Inhibition PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate for THF Tetrahydrofolic Acid (THF) DHFR->THF Catalyzes NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Essential for Growth Bacterial Growth & Replication NucleicAcids->Growth Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Sulfonamides competitively inhibit dihydropteroate synthase (DHPS).

In Vitro Efficacy: A Controlled Environment

In vitro studies provide the foundational data for a drug's antimicrobial potential. These experiments, conducted in a controlled laboratory setting (e.g., test tubes or microplates), measure the direct effect of a drug on a specific microorganism. The most common metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Data Presentation: In Vitro Susceptibility of Various Bacteria to Sulfonamides

The following table summarizes MIC values for several sulfonamide derivatives against common bacterial strains, compiled from various studies. Lower MIC values indicate greater potency.

Sulfonamide DerivativeTarget OrganismMIC Range (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid (Compound I)Staphylococcus aureus (MRSA & MSSA)32 - 128[9]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid (Compound II)Staphylococcus aureus (MRSA & MSSA)64 - 256[9]
FQ5 (4-((4-Acetamidophenyl)sulfonamido)benzoic acid)Staphylococcus aureus ATCC 2592332[10]
FQ5 (4-((4-Acetamidophenyl)sulfonamido)benzoic acid)Pseudomonas aeruginosa ATCC 2785316[10]
FQ5 (4-((4-Acetamidophenyl)sulfonamido)benzoic acid)Escherichia coli ATCC 3540116[10]
Thienopyrimidine–sulfamethoxazole hybrid (8iii)Escherichia coli125[11]
Thienopyrimidine–sulfamethoxazole hybrid (8iii)Staphylococcus aureus250[11]
4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C)Escherichia coli50[12]

Note: MIC values can vary based on the specific strain, testing method, and laboratory conditions.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines a standard method for determining the MIC of a sulfonamide.

  • Preparation: A pure culture of the target bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 0.5 McFarland standard).

  • Serial Dilution: The sulfonamide drug is serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no drug) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate atmospheric and temperature conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest drug concentration in which no visible bacterial growth (turbidity) is observed.

MIC Assay Workflow cluster_workflow Broth Microdilution MIC Assay start Start prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria prep_drug Prepare Serial Dilutions of Sulfonamide in Plate start->prep_drug inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_drug->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for a typical broth microdilution MIC assay.

In Vivo Efficacy: The Complexity of a Living System

In vivo studies, conducted in living organisms such as animal models, are crucial for evaluating how a drug behaves in a complex biological system. These studies assess not only the drug's direct effect on the pathogen but also its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the drug's effect on the body).

A compound that is highly active in vitro may be ineffective in vivo.[13] Conversely, a compound must show in vitro activity (or be metabolized into an active form) to have a chance of being effective in vivo.[13]

Data Presentation: In Vivo Efficacy of Sulfonamides in Animal Models

The following table provides examples of in vivo efficacy data for sulfonamides. Metrics can include the effective dose (ED50), survival rates, or reduction in pathogen load.

Drug/CompoundAnimal ModelInfection ModelEfficacy Metric & ResultReference
Ro5-0037 (Sulfadimethoxine + Ormetoprim)TroutAeromonas salmonicida (Furunculosis)Effective control at 50 mg/kg/day[14]
Sulfonamide 5b (Cryptopleurine analogue)Nude MiceCaki-1 Cell Xenograft (Antitumor)Significant tumor growth inhibition at 1 & 3 mg/kg/day (oral)[15]
SulfaquinoxalineChickensEimeria spp. (Coccidiosis)Commercially effective coccidiostat[4]
Experimental Protocol: Murine Systemic Infection Model

This protocol describes a general procedure for assessing the in vivo efficacy of a sulfonamide in a mouse model of bacterial infection.

  • Acclimatization: Laboratory mice are acclimatized to the housing conditions for a set period.

  • Infection: Mice are infected with a pathogenic bacterial strain (e.g., via intraperitoneal injection) at a dose predetermined to cause a lethal or sublethal infection.

  • Treatment Groups: Animals are randomized into groups: a control group receiving a vehicle (e.g., saline) and treatment groups receiving different doses of the sulfonamide drug via a clinically relevant route (e.g., oral gavage, subcutaneous injection).

  • Administration: Treatment is administered at specified intervals for a defined duration (e.g., twice daily for 7 days).

  • Monitoring: Mice are monitored daily for clinical signs of illness and mortality. Body weight may also be recorded.

  • Endpoint Analysis: The primary endpoint is often survival over a period (e.g., 14 days). Secondary endpoints can include determining the bacterial load in target organs (e.g., spleen, liver) at the end of the study by homogenizing the tissue and plating serial dilutions.

InVivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start acclimate Acclimatize Animal Models start->acclimate infect Induce Systemic Infection acclimate->infect randomize Randomize into Control & Treatment Groups infect->randomize treat Administer Vehicle or Sulfonamide randomize->treat monitor Monitor Survival & Clinical Signs treat->monitor monitor->treat Repeat Dosing analyze Endpoint Analysis: Survival Curves, Bacterial Load monitor->analyze end End analyze->end InVitro_vs_InVivo cluster_comparison Factors Influencing Efficacy cluster_factors Modulating Factors in Living Systems InVitro In Vitro Efficacy (e.g., MIC) InVivo In Vivo Efficacy (Clinical Outcome) InVitro->InVivo Predicts? ADME Pharmacokinetics (ADME) ADME->InVivo ProteinBinding Plasma Protein Binding ProteinBinding->InVivo Immunity Host Immune Response Immunity->InVivo Toxicity Host Toxicity Toxicity->InVivo Resistance Bacterial Resistance Resistance->InVivo

References

A Researcher's Guide to the Validation of Computational Models for Predicting Sulfonamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel sulfonamide-based therapeutics relies heavily on the ability to accurately predict their biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, have become indispensable tools in this process, accelerating the discovery of promising drug candidates. However, the predictive power of any computational model is only as reliable as its validation. This guide provides an objective comparison of various computational models for sulfonamide activity prediction, supported by performance data and detailed methodologies, to aid researchers in developing and validating robust predictive tools.

Data Presentation: Performance of Sulfonamide Activity Prediction Models

The predictive accuracy of a computational model is assessed using several statistical metrics. The coefficient of determination (R²) indicates how well the model's predictions fit the observed data, while the cross-validated R² (q² or R²cv) and external validation R² assess the model's ability to predict the activity of new, unseen compounds. The following table summarizes the performance of various published models.

Model Type / ApplicationTarget ActivityKey Descriptors/MethodR² (Training Set)q² or R²cv (Cross-Validation)R² (External Test Set)No. of CompoundsReference
QSARAntidiabetic (pKi)Topological0.98970.9896Not Reported47[1]
3D-QSAR (CoMFA)P. carinii DHPS InhibitionSteric and Electrostatic Fields0.9640.699Not Reported36[2][3]
QSARAnticancer (IC₅₀)Various Physicochemical0.83 - 0.960.76 - 0.93Not Reported38
QSARToxicity (LD₅₀)Quantum Chemical0.907 (R=0.9528)0.8556Not ReportedN/A[4]
QSARCarbonic Anhydrase II InhibitionEigenvalue (EVA) Descriptors0.777Not Reported0.61666[5]
Machine LearningAntimicrobial ClassificationMACCS Molecular FingerprintsAccuracy: 99.30-99.55%Not ApplicableNot Reported446[6]
Quantum MechanicsRedox Potential (for Batteries)DFT and Semi-Empirical0.96Not ReportedValidated Experimentally11,432

Note: R² values are presented as reported in the source literature. Some studies report the correlation coefficient R, which is the square root of R². "Not Reported" indicates the metric was not specified in the cited study. Machine learning classification models are evaluated by accuracy rather than R².

Experimental and Computational Protocols

The validation of a computational model is a multi-step process that bridges in silico prediction with in vitro or in vivo experimental confirmation.

Computational Modeling Protocol (QSAR Example)

Quantitative Structure-Activity Relationship (QSAR) modeling is a common approach for predicting sulfonamide activity.[7] It establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

  • Data Set Preparation: A diverse set of sulfonamide compounds with experimentally determined biological activity (e.g., IC₅₀, MIC, Ki) is collected.[1][2] This dataset is typically divided into a training set, used to build the model, and a test set, used for external validation.[5]

  • Molecular Descriptor Calculation: For each molecule, numerical descriptors are calculated to represent its structural, physicochemical, or electronic properties. Common descriptor types include:

    • Topological Descriptors: Quantify molecular shape, size, and branching.[1]

    • Quantum Chemical Descriptors: Describe electronic properties like HOMO/LUMO energies, charge distribution, and dipole moment, often calculated using methods like Density Functional Theory (DFT).[4][5]

    • 3D Descriptors: Based on the 3D conformation of the molecule, used in methods like Comparative Molecular Field Analysis (CoMFA).[2][3]

  • Model Generation: A statistical method is used to build a regression model correlating the descriptors (independent variables) with the biological activity (dependent variable). Multiple Linear Regression (MLR) is a frequently used technique.[8]

  • Model Validation:

    • Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's robustness and stability, yielding a q² value.[1][8]

    • External Validation: The model's predictive power is tested on the independent test set (compounds not used in model training). A high R² value for the test set indicates good predictivity.[5]

Experimental Validation Protocol

The ultimate test of a computational model is its ability to predict the activity of novel compounds.

  • Candidate Selection: The validated computational model is used to screen a virtual library of new, un-synthesized sulfonamide derivatives to identify candidates with high predicted activity.[9][10]

  • Chemical Synthesis: The top-ranked candidate molecules are synthesized and their structures and purity are confirmed using analytical techniques (e.g., NMR, Mass Spectrometry, FT-IR).[11]

  • In Vitro Biological Assays: The synthesized compounds are tested for their biological activity using relevant assays. For example:

    • Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) is determined against various bacterial strains (e.g., E. coli, B. subtilis) using methods like well diffusion or broth microdilution.[11][12]

    • Enzyme Inhibition: The IC₅₀ value (concentration required to inhibit 50% of the enzyme's activity) is measured for target enzymes like dihydropteroate synthase (DHPS) or carbonic anhydrase.[2][13]

  • Comparison of Predicted vs. Experimental Activity: The experimentally measured activity is compared with the computationally predicted value. A strong correlation provides confidence in the model's predictive utility for future drug discovery efforts.[9][14]

Visualizing the Workflow

Diagrams can clarify complex processes. The following workflows illustrate the logical steps in building and validating a computational model for sulfonamide activity prediction.

G1 cluster_comp Computational Phase cluster_exp Experimental Phase Data 1. Data Collection (Structures & Activity) Split 2. Split Data (Training & Test Sets) Data->Split Desc 3. Descriptor Calculation Split->Desc Model 4. Model Generation (e.g., QSAR) Desc->Model InternalVal 5. Internal Validation (Cross-Validation, q²) Model->InternalVal ExternalVal 6. External Validation (Test Set, R²pred) InternalVal->ExternalVal Screen 7. Virtual Screening of New Compounds ExternalVal->Screen Compare 10. Compare Predicted vs. Experimental Data ExternalVal->Compare Synth 8. Synthesis of Top Candidates Screen->Synth Activity 9. In Vitro Activity Assay (e.g., MIC) Synth->Activity Activity->Compare Feedback Model Refinement Compare->Feedback Feedback->Data

Caption: General workflow for the development and experimental validation of a predictive computational model.

G2 cluster_input Molecular Inputs cluster_descriptors Calculated Descriptors MolStruct Sulfonamide Structure (2D/3D) Topological Topological (e.g., Connectivity) MolStruct->Topological Electronic Electronic (e.g., HOMO/LUMO) MolStruct->Electronic Steric Steric (e.g., Molecular Volume) MolStruct->Steric QSAR QSAR Model y = β₁x₁ + β₂x₂ + ... + c Topological->QSAR Electronic->QSAR Steric->QSAR Activity Predicted Biological Activity (e.g., pIC₅₀) QSAR->Activity

Caption: Conceptual diagram of a Quantitative Structure-Activity Relationship (QSAR) model.

References

A Comparative Analysis of Sulfonamide Binding to Carbonic Anhydrases and Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding modes of various sulfonamides to their primary protein targets: carbonic anhydrases (CAs) and dihydropteroate synthase (DHPS). By presenting quantitative binding data, detailed structural insights, and experimental methodologies, this document aims to serve as a valuable resource for researchers in the fields of drug discovery and structural biology.

Quantitative Analysis of Sulfonamide Binding Affinities

The inhibitory potency of sulfonamides against their target proteins is a critical parameter in drug design and development. The following table summarizes the inhibition constants (Ki) of a selection of sulfonamides against different human carbonic anhydrase isoforms and dihydropteroate synthase from various organisms.

SulfonamideTarget ProteinOrganismInhibition Constant (Ki) (nM)PDB ID of Complex
AcetazolamideCarbonic Anhydrase IHomo sapiens250[1]1BZM[2]
Carbonic Anhydrase IIHomo sapiens12[1][3]3K34[4]
Carbonic Anhydrase IVHomo sapiens1100 - 6200[5]-
Carbonic Anhydrase IXHomo sapiens--
Carbonic Anhydrase XIIHomo sapiens55.4 - 113.2[5]8CO3[6]
MethazolamideCarbonic Anhydrase IHomo sapiens--
Carbonic Anhydrase IIHomo sapiens--
EthoxzolamideCarbonic Anhydrase IHomo sapiens--
Carbonic Anhydrase IIHomo sapiens--
β-Carbonic AnhydraseAcinetobacter baumannii76.9[1]-
BrinzolamideCarbonic Anhydrase IIHomo sapiens--
β-Carbonic AnhydraseAcinetobacter baumannii170.2[1]-
Benzolamideβ-Carbonic AnhydraseAcinetobacter baumannii112.6[1]-
SulfadoxineDihydropteroate Synthase (Wild-type)Plasmodium falciparum140[7]-
Dihydropteroate Synthase (Resistant Mutant)Plasmodium falciparum112,000[7]-
SulfamethoxazoleDihydropteroate SynthaseToxoplasma gondii--
Dihydropteroate SynthaseStaphylococcus aureus--
SulfathiazoleDihydropteroate Synthase (Wild-type)Plasmodium falciparumLower than Sulfadoxine[7]3TYE[8]

Comparative Binding Modes

The interaction of sulfonamides with their target proteins is characterized by distinct binding modes, which are crucial for their inhibitory activity. High-resolution structural studies, primarily through X-ray crystallography, have elucidated the key molecular interactions.

Carbonic Anhydrases

The binding of sulfonamides to carbonic anhydrases is a well-characterized interaction. The primary determinant of binding is the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) located in the active site of the enzyme. This interaction is facilitated by a network of hydrogen bonds with active site residues, such as Gln92, Asn62, and Asn67.[8] The aromatic or heterocyclic portion of the sulfonamide molecule typically occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity and selectivity.[9][10] Variations in the amino acid residues lining this pocket among different CA isoforms are a key factor in determining the isoform selectivity of inhibitors.[10]

Dihydropteroate Synthase

In contrast to their interaction with CAs, sulfonamides bind to dihydropteroate synthase as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA).[11] They occupy the pABA binding pocket, and their sulfonamide group mimics the carboxylate group of pABA.[12] The development of resistance to sulfonamides in bacteria and protozoa is often associated with mutations in the DHPS gene, leading to amino acid substitutions in the pABA binding site.[7][13][14] These mutations can sterically hinder the binding of the bulkier sulfonamide drugs while still allowing the smaller pABA substrate to bind, thus reducing the inhibitory effect.[13]

Experimental Methodologies

The determination of sulfonamide binding modes and affinities relies on a variety of biophysical techniques. Detailed protocols for the key experimental methods are outlined below.

X-ray Crystallography of Protein-Sulfonamide Complexes

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, offering a detailed view of the binding interactions.

Protocol:

  • Protein Expression and Purification: The target protein (CA or DHPS) is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization:

    • Co-crystallization: The purified protein is mixed with an excess of the sulfonamide inhibitor and subjected to crystallization screening to identify conditions that yield well-diffracting crystals of the complex.[15][16]

    • Soaking: Crystals of the apo-protein are grown first and then transferred to a solution containing the sulfonamide inhibitor, allowing the ligand to diffuse into the crystal and bind to the protein.[16]

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[17][18]

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-sulfonamide complex is built and refined.[18]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to quantify the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and the sulfonamide solution is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.[19]

  • Titration: A series of small injections of the sulfonamide solution are made into the protein solution.[20]

  • Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a larger heat change as most of the injected ligand binds to the protein. As the protein becomes saturated, the heat change diminishes.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding site, affinity, and conformational changes.

Protocol:

  • Sample Preparation: A solution of isotopically labeled (e.g., 15N) protein is prepared.

  • NMR Titration: A series of 2D 1H-15N HSQC spectra of the protein are recorded as increasing amounts of the sulfonamide are added.[22]

  • Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of specific protein backbone amide signals upon ligand binding are monitored. The residues exhibiting significant chemical shift perturbations are mapped onto the protein structure to identify the binding site.[23]

  • Affinity Determination: The magnitude of the chemical shift changes as a function of ligand concentration can be used to calculate the dissociation constant (Kd) of the interaction.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the folate biosynthesis pathway, which is targeted by sulfonamides, and a typical experimental workflow for identifying and characterizing protein-ligand interactions.

Folate_Biosynthesis_Pathway GTP GTP GTPCH GTP cyclohydrolase I GTP->GTPCH DHN_PPP Dihydroneopterin triphosphate DHNAPS Dihydroneopterin aldolase/phosphatase DHN_PPP->DHNAPS HMDHP 6-Hydroxymethyl-7,8- dihydropterin HPPK Hydroxymethyldihydropterin pyrophosphokinase HMDHP->HPPK HMDHP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate DHPS Dihydropteroate synthase (DHPS) HMDHP_PP->DHPS DHP 7,8-Dihydropteroate DHFS Dihydrofolate synthase DHP->DHFS DHF Dihydrofolate DHFR Dihydrofolate reductase DHF->DHFR THF Tetrahydrofolate pABA p-Aminobenzoic acid (pABA) pABA->DHPS Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition Glutamate Glutamate Glutamate->DHFS GTPCH->DHN_PPP DHNAPS->HMDHP HPPK->HMDHP_PP DHPS->DHP DHFS->DHF DHFR->THF

Caption: Folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.

Experimental_Workflow start Start: Target Protein & Sulfonamide Library binding_assay Initial Binding Screen (e.g., Thermal Shift Assay) start->binding_assay hits Identify 'Hit' Sulfonamides binding_assay->hits no_hits No Hits binding_assay->no_hits No itc Quantitative Binding Analysis (Isothermal Titration Calorimetry) hits->itc Yes nmr Binding Site Mapping (NMR Spectroscopy) itc->nmr crystallography High-Resolution Structural Analysis (X-ray Crystallography) nmr->crystallography data_analysis Comparative Analysis of Binding Modes and Affinities crystallography->data_analysis end End: Structure-Activity Relationship (SAR) data_analysis->end

Caption: Experimental workflow for characterizing sulfonamide-protein interactions.

References

Assessing the Selectivity of 4-amino-N-pyridin-4-ylbenzenesulfonamide for Different Enzyme Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme selectivity of 4-amino-N-pyridin-4-ylbenzenesulfonamide, a sulfonamide compound of interest in drug discovery. Due to the limited availability of comprehensive screening data for this specific molecule, this guide utilizes data for its close structural isomer, sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), as a primary reference point for comparison, particularly within the well-studied carbonic anhydrase family. This guide aims to offer a clear, data-driven perspective on its potential selectivity profile and outlines the experimental approaches required for a thorough assessment.

Data Presentation: Comparative Enzyme Inhibition Profile

The following table summarizes the available quantitative data on the inhibitory activity of sulfapyridine and other relevant sulfonamide-based inhibitors against various enzyme isoforms. This allows for a direct comparison of their potencies and selectivity. It is important to note that direct inhibitory data for this compound against a broad panel of enzymes is not extensively available in the public domain. The data for sulfapyridine should be considered as an indicator of the potential activity of its isomer.

CompoundEnzyme IsoformInhibition Constant (K_i)IC_50Reference
Sulfapyridine Carbonic Anhydrase I (hCA I)> 448.2 µM-[1]
Carbonic Anhydrase II (hCA II)14.3 µM-[1]
Carbonic Anhydrase VI (hCA VI)4.71 µM-[1]
Sepiapterin Reductase-141 nM[2]
Acetazolamide Carbonic Anhydrase I (hCA I)1.13 µM-[1]
Carbonic Anhydrase II (hCA II)0.103 µM-[1]
Carbonic Anhydrase VI (hCA VI)0.34 µM-[1]
YM-2 Urease-1.90 ± 0.02 μM[3][4]
Carbonic Anhydrase--[3][4]
Thiourea (Urease Inhibitor) Urease-0.92 ± 0.03 μM[4]

Note: hCA refers to human Carbonic Anhydrase. YM-2 is a 4-((3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-yl)amino)benzenesulfonamide derivative.[3][4]

Experimental Protocols

The determination of enzyme inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_50) is crucial for assessing the selectivity of a compound. The following are detailed methodologies for these key experiments.

Determination of IC_50 Values

The IC_50 value, which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a standard measure of inhibitor potency.

Materials and Reagents:

  • Purified target enzyme isoforms

  • Specific substrate for each enzyme

  • This compound (test compound)

  • Reference inhibitor compounds

  • Appropriate assay buffer (pH and ionic strength optimized for each enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of each enzyme and its corresponding substrate in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.

  • Assay Reaction:

    • Add a fixed amount of each enzyme to the wells of a 96-well plate.

    • Add the various concentrations of the test compound or reference inhibitor to the wells.

    • Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC_50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Determination of Inhibition Constant (K_i)

The K_i value is a more fundamental measure of the binding affinity of an inhibitor to an enzyme. For competitive inhibitors, it can be determined using methods like the Cheng-Prusoff equation if the Michaelis-Menten constant (K_m) of the substrate is known, or through graphical analysis of kinetic data (e.g., Lineweaver-Burk plots).

Procedure (for competitive inhibition):

  • Perform a series of enzyme activity assays as described for IC_50 determination, but with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities (V_0) for each combination of substrate and inhibitor concentration.

  • Analyze the data using one of the following methods:

    • Lineweaver-Burk Plot: Plot 1/V_0 versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis. The K_i can be calculated from the change in the x-intercepts.

    • Dixon Plot: Plot 1/V_0 versus inhibitor concentration at different fixed substrate concentrations. The K_i is the absolute value of the x-coordinate of the intersection point of the lines.

    • Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition.

Mandatory Visualizations

Experimental Workflow for Assessing Enzyme Selectivity

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound & Alternatives IC50 IC50 Determination (Primary Screening) Compound->IC50 Enzymes Panel of Enzyme Isoforms Enzymes->IC50 Reagents Substrates & Buffers Reagents->IC50 Ki Ki Determination (Mechanism of Inhibition) IC50->Ki Hits DoseResponse Dose-Response Curves IC50->DoseResponse Selectivity Selectivity Profile Generation Ki->Selectivity DoseResponse->Selectivity SAR Structure-Activity Relationship Selectivity->SAR

Caption: Experimental workflow for determining the selectivity profile of an inhibitor.

Carbonic Anhydrase Signaling Pathway Involvement

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion CA Carbonic Anhydrase (e.g., CA II) CO2_int->CA H2O H2O H2O->CA H2CO3 H2CO3 CA->H2CO3 Hydration HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion Ion_trans Ion Transport HCO3->Ion_trans pH_reg Intracellular pH Regulation H_ion->pH_reg Inhibitor This compound (Sulfonamide Inhibitor) Inhibitor->CA Inhibition

Caption: Inhibition of Carbonic Anhydrase by sulfonamides disrupts pH regulation.

References

A Head-to-Head Comparison of Novel Sulfonamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective anticancer agents has led to a burgeoning interest in the therapeutic potential of sulfonamide derivatives. This guide provides a comprehensive head-to-head comparison of novel sulfonamide compounds, summarizing their cytotoxic effects against various cancer cell lines. The information presented is curated from recent preclinical studies to aid researchers in identifying promising candidates for further investigation.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro anticancer activity of various novel sulfonamide derivatives, presenting their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. This data allows for a direct comparison of the potency of these compounds.

Table 1: Cytotoxicity of Quinoline-Based Sulfonamides (QBS) against Breast Cancer Cell Lines

CompoundMDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)Reference
QBS 11c1.03 ± 0.050.43 ± 0.02[1]
QBS 13b2.24 ± 0.13.69 ± 0.17[1]
Doxorubicin--[1]

Table 2: Cytotoxicity of N-ethyl toluene-4-sulphonamide (8a) and 2,5-Dichlorothiophene-3-sulphonamide (8b)

CompoundHeLa IC50 (µM)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)Reference
Compound 8a10.9 ± 1.0119.22 ± 1.6712.21 ± 0.93[2]
Compound 8b7.2 ± 1.124.62 ± 0.137.13 ± 0.13[2]
Cisplatin---[2]
Doxorubicin---[2]

Table 3: Cytotoxicity of Various Sulfonamide Derivatives Against Multiple Cancer Cell Lines

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)Reference
Compound 120.1163 ± 0.020.4092 ± 0.02--[3]
Compound 130.1943 ± 0.020.0977 ± 0.01--[3]
Compound 140.1707 ± 0.020.4620 ± 0.02-0.4511[3]
Compound 17-0.1781 ± 0.02--[3]
Compound 18-0.1773 ± 0.02--[3]
Compound 200.3434 ± 0.020.4588 ± 0.02-0.4100[3]
Compound 220.3076 ± 0.020.4029 ± 0.05--[3]
Compound 230.3425 ± 0.020.0977 ± 0.01--[3]
Compound 240.1952 ± 0.020.3618 ± 0.02--[3]
Sorafenib0.400 ± 0.030.404 ± 0.03-0.505 ± 0.05[3]
Erlotinib0.773 ± 0.070.549 ± 0.05-0.1391 ± 0.01[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are provided below. These protocols serve as a guide for researchers looking to replicate or build upon these findings.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the sulfonamide derivatives (typically ranging from 0.1 µM to 1 mM) and incubated for a further 72 hours.[4]

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 540 nm.[4] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

  • Cell Treatment: Cells are treated with the sulfonamide derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are then analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the sulfonamide derivatives and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is quantified by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

Novel sulfonamide derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation. Two prominent targets that have been identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pyruvate Kinase M2 (PKM2).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Several sulfonamide derivatives have been designed as potent inhibitors of VEGFR-2. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its autophosphorylation and downstream signaling cascades, ultimately leading to the suppression of tumor angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Sulfonamide Sulfonamide Derivatives Sulfonamide->VEGFR2 Inhibition PKM2_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PKM2_dimer PKM2 (Dimer) (Low Activity) Glycolysis->PKM2_dimer PKM2_tetramer PKM2 (Tetramer) (High Activity) PKM2_dimer->PKM2_tetramer Activation Anabolic Anabolic Pathways (Tumor Growth) PKM2_dimer->Anabolic Pyruvate Pyruvate PKM2_tetramer->Pyruvate OxPhos Oxidative Phosphorylation Pyruvate->OxPhos Sulfonamide Sulfonamide Derivatives Sulfonamide->PKM2_dimer Activation Experimental_Workflow start Start synthesis Synthesis of Novel Sulfonamide Derivatives start->synthesis mtt_assay MTT Assay for Cell Viability (IC50) synthesis->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) mtt_assay->cell_cycle_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis data_analysis Data Analysis and Interpretation pathway_analysis->data_analysis end End data_analysis->end

References

A Comparative Guide to Sulfonamide Detection: Benchmarking New Analytical Techniques Against Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of sulfonamides, a class of synthetic antimicrobial agents, are critical in ensuring food safety, environmental monitoring, and pharmaceutical quality control. While established methods have long been the gold standard, a new wave of analytical techniques promises enhanced sensitivity, speed, and portability. This guide provides an objective comparison of these novel methods against traditional approaches, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method for sulfonamide detection hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize the quantitative performance of established and emerging techniques based on key analytical parameters.

Established Methods
MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Analysis TimeKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection 1-2 ng/g[1]2-5 ng/g[1]70-106[1]45-60 min[1]Robust, reliable, good for routine analysis.Lower sensitivity than MS-based methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 0.3-5 ng/g[2]1-19 ng/g[2]85-109[2]~15-30 min[3][4]High sensitivity and selectivity.[5][6]High initial instrument cost, requires skilled operators.
Enzyme-Linked Immunosorbent Assay (ELISA) Varies (ng/mL range)Varies (ng/mL range)Good for screening< 4 hoursHigh throughput, cost-effective for screening.[5]Prone to cross-reactivity, less specific than chromatographic methods.
Spectrophotometry (Bratton-Marshall) ~50 µg/L[7]--FastSimple, economical.[7]Low sensitivity and specificity, susceptible to interference.[8][9]
Thin-Layer Chromatography (TLC) ---VariesSimple, low cost, good for qualitative screening.[9]Low resolution and sensitivity.
Emerging Methods
MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Analysis TimeKey AdvantagesKey Limitations
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) 0.03-3 µg/kg[10]1-50 µg/kg67.6-103.8[3]< 15 min[4]Faster analysis, better resolution than HPLC.[4]High instrument and maintenance costs.
TLC-Surface-Enhanced Raman Scattering (SERS) 6.2-18.8 ng/mL[11]--RapidHigh specificity and sensitivity, simple and fast.[11]Quantitative reproducibility can be a challenge.
Biosensors (Optical/Electrochemical) 4-82 ng/mL (optical)[12]--Real-time/RapidPotential for on-site and real-time monitoring, high sensitivity.[5][13]Matrix effects can be significant, stability of biological components.
Capillary Electrophoresis (CE) with Chemiluminescence 0.65-3.14 µg/mL[14]--RapidHigh efficiency, rapid analysis, low sample and solvent consumption.[14]Lower sensitivity compared to LC-MS/MS.
Ambient Ionization Mass Spectrometry (e.g., Paper Spray) <100 ng/mL[15][16][17]--Very RapidMinimal to no sample preparation, suitable for on-site analysis.[15][16][17]Quantitative accuracy and matrix effects need careful consideration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for key established and emerging techniques.

Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the determination of sulfonamides in animal-derived food products.

a. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [2][3]

  • Homogenization: Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid). Vortex for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction): Transfer an aliquot of the supernatant to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and C18. Vortex for 30 seconds and centrifuge.

  • Final Preparation: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each sulfonamide.

Emerging Method: Thin-Layer Chromatography-Surface-Enhanced Raman Scattering (TLC-SERS)

This protocol describes a rapid method for the detection of sulfonamides in food samples.[11]

a. Sample Preparation

  • Extraction: Extract the homogenized sample with a suitable solvent (e.g., dichloromethane-methanol-ammonia mixture).

  • Concentration: Concentrate the extract to a small volume.

b. TLC Separation

  • Spotting: Spot the concentrated extract onto a silica gel TLC plate alongside sulfonamide standards.

  • Development: Develop the plate in a chamber with an appropriate mobile phase (e.g., dichloromethane:methanol:ammonia, 5:1:0.25 v/v/v).

  • Visualization: Visualize the separated spots under UV light.

c. SERS Detection

  • Silver Sol Application: Add a silver colloid solution to the separated spots on the TLC plate.

  • SERS Analysis: Acquire the SERS spectrum from each spot using a Raman spectrometer with a laser excitation source (e.g., 532 nm).

  • Identification: Compare the obtained spectra with those of the sulfonamide standards for identification.

Visualizing the Workflow

To better illustrate the logical flow of these analytical techniques, the following diagrams are provided in the DOT language.

Experimental_Workflow_LC_MS_MS Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out Add Salts Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 Separate Layers dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Collect Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Remove Interferences Evaporation Evaporation Centrifugation2->Evaporation Collect Supernatant Reconstitution Reconstitution Evaporation->Reconstitution Concentrate LC_Separation LC_Separation Reconstitution->LC_Separation Inject Sample ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization Elute Analytes Mass_Analysis Mass_Analysis ESI_Ionization->Mass_Analysis Generate Ions Detection Detection Mass_Analysis->Detection MRM

Caption: Workflow for Sulfonamide Analysis using LC-MS/MS with QuEChERS Sample Preparation.

Experimental_Workflow_TLC_SERS Sample_Extraction Sample_Extraction Concentration Concentration Sample_Extraction->Concentration Spotting Spotting Concentration->Spotting Development Development Spotting->Development Visualization Visualization Development->Visualization Under UV Light Silver_Sol_Addition Silver_Sol_Addition Visualization->Silver_Sol_Addition SERS_Analysis SERS_Analysis Silver_Sol_Addition->SERS_Analysis Enhance Signal Identification Identification SERS_Analysis->Identification Spectral Matching

Caption: Workflow for Rapid Sulfonamide Detection using the TLC-SERS Method.

References

Safety Operating Guide

Safe Disposal of 4-amino-N-pyridin-4-ylbenzenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-amino-N-pyridin-4-ylbenzenesulfonamide, also known as Sulfapyridine. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[1]
Hand Protection Handle with impervious gloves that have been inspected prior to use.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. For large spills or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Safe Handling Advice:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[3][4]

  • Do not swallow.[3]

  • Wash hands thoroughly after handling.[3][4]

  • Minimize dust generation and accumulation.[3]

  • Keep the container tightly closed when not in use.[3]

  • Keep away from heat and sources of ignition.[3]

  • Take precautionary measures against static discharges.[3]

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.

Emergency Procedures:

  • Evacuate the Area: If the spill is large, evacuate unnecessary personnel from the immediate vicinity.[4]

  • Ensure Adequate Ventilation: Provide sufficient ventilation to the area.[1]

  • Personal Precautions: Use the personal protective equipment outlined in Section I. Avoid dust formation and contact with the spilled material.[1][5][6]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5][6] Discharge into the environment must be avoided.[5]

  • Containment and Cleaning Up:

    • Sweep up or vacuum the spillage.[2][3]

    • Collect the material and place it in a suitable, closed, and properly labeled container for disposal.[1][5]

    • Avoid dispersal of dust in the air.[2]

III. Disposal Procedures

The disposal of this compound and its containers must be conducted in compliance with all applicable local, national, and international regulations.[1][2] This substance is classified as hazardous waste.[1]

Step-by-Step Disposal Guidance:

  • Waste Identification: Clearly label the waste container with the chemical name: "this compound" or "Sulfapyridine".

  • Containerization: Use a suitable, closed container for the waste material.[1][5]

  • Approved Waste Disposal Plant: Dispose of the contents and the container at an approved waste disposal plant.[2][3][4]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[4] If not otherwise specified, dispose of them as unused product.[4]

  • Regulatory Compliance: It is crucial to determine which local or national regulations are applicable to the disposal of this material.[2]

IV. Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Follow Spill Cleanup Protocol: - Evacuate Area - Ventilate - Contain and Collect in Labeled Container spill->cleanup Yes waste_collection Collect Waste Chemical and Contaminated Materials spill->waste_collection No cleanup->waste_collection containerize Securely Seal in a Labeled, Approved Waste Container waste_collection->containerize storage Store Locked Up in a Designated Hazardous Waste Area containerize->storage disposal_facility Dispose of Contents/Container at an Approved Waste Disposal Plant storage->disposal_facility end End of Disposal Process disposal_facility->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-amino-N-pyridin-4-ylbenzenesulfonamide, also known as Sulfapyridine. The following procedures and data are compiled to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards, including being toxic if swallowed, potentially causing an allergic skin reaction, and suspected of damaging fertility.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentJustification & Citation
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary if there is a risk of dusts, mists, or aerosols.Protects against mechanical irritation from dust and chemical splashes.[1][2]
Skin Protection Chemical-resistant gloves (inspected before use), and a lab coat or work uniform. For larger quantities, disposable coveralls of low permeability may be required.Prevents skin contact, which can cause irritation or allergic reactions.[2][3][4]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particulate filter is recommended.Minimizes inhalation of dust, which can be harmful.[2][4]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for safety. This step-by-step guidance covers the lifecycle of the chemical in the laboratory, from receipt to disposal.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store locked up, away from incompatible materials such as strong oxidizing agents.[1][5]

Step 2: Preparation and Handling

  • Work in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure, especially when handling powders to avoid dust formation.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Don all required PPE as detailed in the table above before handling the chemical.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

  • Use non-sparking tools to prevent ignition, as the dust may form combustible concentrations in the air.[1][2]

  • After handling, wash hands and any exposed skin thoroughly.[5]

Step 3: Accidental Release Measures

  • Minor Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Sweep up the spilled solid and place it into a suitable, closed container for disposal.[5]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area and alert emergency services.[4]

    • Prevent the spillage from entering drains or water courses.[4]

    • Contain the spill using appropriate materials.

Step 4: Disposal Plan

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • Waste material should be sent to an approved waste disposal plant.[1]

  • Contaminated clothing should be taken off and washed before reuse.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid ProcedureCitation
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][5]
If on Skin Wash with plenty of water. If skin irritation or a rash occurs, get medical attention. Take off contaminated clothing and wash it before reuse.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation develops and persists, get medical attention.[1][5]
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Chemical Store Store in a Cool, Dry, Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE WorkArea Work in Ventilated Area (Fume Hood) DonPPE->WorkArea Handle Handle Chemical with Care WorkArea->Handle Wash Wash Hands & Exposed Skin After Use Handle->Wash DoffPPE Doff & Clean/Dispose of PPE Wash->DoffPPE DisposeWaste Dispose of Waste in Accordance with Regulations DoffPPE->DisposeWaste Spill Accidental Spill Exposure Personal Exposure

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.